molecular formula C6H3ClNNaO5S B099566 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt CAS No. 17691-19-9

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Cat. No.: B099566
CAS No.: 17691-19-9
M. Wt: 259.6 g/mol
InChI Key: POUGKTDTYSAMAT-UHFFFAOYSA-M
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Description

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt is a useful research compound. Its molecular formula is C6H3ClNNaO5S and its molecular weight is 259.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;4-chloro-3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUGKTDTYSAMAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClNNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066245
Record name Sodium 3-nitro-4-chlorobenzenesulfonate
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Molecular Weight

259.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17691-19-9
Record name Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3-nitro-4-chlorobenzenesulfonate
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Record name Sodium 4-chloro-3-nitrobenzenesulphonate
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Record name Sodium 4-chloro-3-nitrobenzenesulfonate
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Foundational & Exploratory

What is 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonic acid, Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of this compound, a pivotal chemical intermediate. The content herein is structured to provide not just procedural steps but also the underlying chemical principles and practical insights, ensuring a thorough understanding for its application in research and development.

Core Identity and Physicochemical Profile

This compound (CAS No: 17691-19-9) is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a sodium sulfonate group.[1][2] Its IUPAC name is sodium 4-chloro-3-nitrobenzenesulfonate.[1] The specific arrangement of these functional groups dictates its chemical reactivity and utility as a precursor in multi-step organic syntheses.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 17691-19-9[2][3][4]
Molecular Formula C₆H₃ClNNaO₅S[1][2][4]
Molecular Weight 259.6 g/mol [1][2][4]
Appearance Slightly yellow crystalline powder[2]
Melting Point 204-208 °C (decomposes)[2]
Water Solubility 1000 g/L at 25 °C[2]

Synthesis Pathway and Experimental Protocol

The synthesis of 4-chloro-3-nitrobenzenesulfonic acid is a classic illustration of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The most common laboratory and industrial synthesis involves a two-step process starting from chlorobenzene.

The causality behind this synthetic route lies in the directing effects of the substituents. The chlorine atom is an ortho-, para-director, while the sulfonic acid group is a strong deactivating, meta-director.

  • Sulfonation: In the first step, the sulfonation of chlorobenzene places the sulfonic acid group (-SO₃H) at the para position, which is sterically less hindered than the ortho positions. This yields 4-chlorobenzenesulfonic acid.

  • Nitration: The subsequent nitration introduces a nitro group (-NO₂). The sulfonic acid group, being a powerful meta-director, forces the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to it, which is also ortho to the chlorine atom.

Detailed Synthesis Protocol

The following protocol is a well-established method for the preparation of the target compound.[5]

Materials:

  • Chlorobenzene

  • 100% Sulfuric acid (H₂SO₄)

  • Oleum (20% SO₃)

  • Fuming nitric acid (d=1.52)

  • Saturated sodium chloride (NaCl) solution

  • Water

Procedure:

  • Sulfonation: To a mixture of 220 g of 100% sulfuric acid and 125 g of oleum, add 112.5 g (1 mole) of chlorobenzene dropwise with efficient stirring over 30 minutes. The temperature will rise to 70-80°C.[5] After the addition is complete, heat the mixture to boiling for approximately 2 hours, or until a sample diluted with water shows no oily droplets of unreacted chlorobenzene.[5]

  • Nitration: Cool the reaction mixture in an ice bath. Add 65 g of fuming nitric acid dropwise, maintaining the temperature between 15-20°C.[5] This addition typically takes 1.5 to 2 hours.[5] After addition, remove the cooling bath and continue stirring at room temperature for 3-4 hours. The product may crystallize, forming a stiff paste.[5]

  • Isolation and Salt Formation: The reaction mixture is then carefully added to a cooled mixture of 1 liter of saturated salt solution and 500 ml of water.[5] The precipitated product is filtered off. This crude product is the acid form, which is then neutralized with a suitable sodium base (e.g., sodium carbonate) in an aqueous solution to form the final sodium salt.

  • Purification: The sodium salt can be purified by recrystallization from hot water or aqueous alcohol to yield a pure product.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_sulfonation Step 1: Sulfonation cluster_nitration Step 2: Nitration cluster_neutralization Step 3: Salt Formation start Chlorobenzene process1 Electrophilic Aromatic Substitution (Sulfonation) start->process1 reagent1 H₂SO₄ / Oleum reagent1->process1 intermediate 4-Chlorobenzenesulfonic Acid process1->intermediate process2 Electrophilic Aromatic Substitution (Nitration) intermediate->process2 reagent2 Fuming HNO₃ / H₂SO₄ reagent2->process2 product_acid 4-Chloro-3-nitrobenzenesulfonic Acid process2->product_acid process3 Neutralization product_acid->process3 reagent3 Sodium Carbonate (Na₂CO₃) reagent3->process3 final_product 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt process3->final_product

Caption: Workflow for the synthesis of this compound.

Core Applications and Reaction Mechanisms

The utility of this compound is rooted in the distinct reactivity of its functional groups. It is a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1]

Role in Dye and Pigment Synthesis

The compound is a precursor for various colorants, particularly azo dyes.[1] The synthetic logic involves two key transformations:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents like iron in acidic medium. This creates 3-amino-4-chlorobenzenesulfonic acid.

  • Diazotization and Coupling: The resulting aromatic amine is then diazotized with nitrous acid to form a diazonium salt. This highly reactive species is then coupled with an electron-rich aromatic compound (a coupling partner) to form the extended conjugated system characteristic of an azo dye.

Intermediate for Pharmaceutical and Specialty Chemicals

The chlorine atom on the ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the adjacent nitro and sulfonate groups. This allows for the displacement of the chlorine by various nucleophiles (e.g., amines, alkoxides), providing a route to a wide range of substituted aromatic compounds.[1]

Logical Reaction Pathways Diagram

Reactivity_Pathways cluster_reactions Primary Transformations cluster_intermediates Key Intermediates cluster_applications Final Applications start_node {this compound} nitro_reduction Nitro Group Reduction (e.g., Fe/HCl) start_node->nitro_reduction nucleophilic_sub Nucleophilic Aromatic Substitution (e.g., R-NH₂ attacks Cl) start_node->nucleophilic_sub amino_intermediate 3-Amino-4-chlorobenzenesulfonic acid nitro_reduction->amino_intermediate substituted_intermediate 4-(Substituted)-3-nitrobenzenesulfonic acid nucleophilic_sub->substituted_intermediate dyes Azo Dyes & Pigments amino_intermediate->dyes via Diazotization & Coupling pharma Pharmaceuticals & Agrochemicals substituted_intermediate->pharma

Caption: Key reaction pathways and applications stemming from the title compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant.[2]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[6]

  • First Aid: In case of eye or skin contact, flush immediately with plenty of water.[6][7] If inhaled, move to fresh air.[6]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use for complete and detailed safety information.[6][8]

References

  • This compound - LookChem. LookChem. [Link]

  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com. [Link]

  • CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid.

Sources

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt CAS number 17691-19-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS 17691-19-9)

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis methodologies, reactivity, applications, biological significance, and analytical protocols, offering field-proven insights into its utility as a versatile chemical intermediate.

Core Chemical Identity and Properties

This compound, is an organic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a sodium sulfonate group.[1] These functional groups impart a unique combination of reactivity and physical properties, making it a valuable building block in organic synthesis.[1]

The IUPAC name for this compound is Sodium 4-chloro-3-nitrobenzenesulfonate.[2] It is typically available as a white to off-white or slightly yellow crystalline solid.[2][3] Its high solubility in water and alcohols like methanol and ethanol is a key property, primarily due to the presence of the ionic sodium sulfonate group.[2]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 17691-19-9[4][5]
Molecular Formula C₆H₃ClNNaO₅S[2][4]
Molecular Weight 259.60 g/mol [2][4]
Appearance White to off-white/slightly yellow crystalline solid[2][3]
Melting Point Decomposes above 120°C; another source states 204-208°C[2][3][6]
Solubility Highly soluble in water and alcohols[2]
Synonyms Sodium 3-nitro-4-chlorobenzenesulfonate, Sodium 4-chloro-3-nitrobenzene-1-sulfonate[4][5]

Synthesis and Manufacturing Pathways

The synthesis of this compound is critical for its industrial availability. The chosen pathway often depends on the desired purity, yield, and scalability. The primary routes involve the sulfonation and nitration of a chlorobenzene precursor.

Pathway A: Sulfonation followed by Nitration

This is a classical and well-documented approach starting from chlorobenzene. The causality is clear: first, the sulfonic acid group is introduced to the benzene ring, followed by nitration. The order is crucial for directing the incoming nitro group to the desired position.

G CB Chlorobenzene Sulfonation Sulfonation CB->Sulfonation Sulfonation Oleum Oleum (H₂SO₄ + SO₃) Oleum->Sulfonation Fuming_HNO3 Fuming Nitric Acid Nitration Nitration Fuming_HNO3->Nitration Nitration (15-20°C) Salt_Sol Saturated Salt Solution Precipitation Precipitation Salt_Sol->Precipitation Product 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt Sulfonation->Nitration 4-Chlorobenzenesulfonic acid Nitration->Precipitation Crude Acid Product Precipitation->Product Filtration & Purification

Caption: Synthesis workflow via sulfonation of chlorobenzene.

Detailed Experimental Protocol (Based on established methods[7]):

  • Sulfonation:

    • To a round-bottom flask equipped with a stirrer and thermometer, add a mixture of 220g of 100% sulfuric acid and 125g of oleum (20% SO₃).

    • Over 30 minutes, slowly add 112.5g (1 mole) of chlorobenzene while stirring. The temperature will naturally rise to 70-80°C.

    • Once the addition is complete and the temperature begins to drop, heat the mixture to boiling for approximately 2 hours. The reaction is complete when a test sample diluted with water shows no oily droplets of unreacted chlorobenzene.

  • Nitration:

    • Cool the reaction mixture in an ice bath.

    • Carefully add 65g of fuming nitric acid (sp. gr. 1.52) dropwise. The rate of addition must be controlled to maintain the internal temperature between 15°C and 20°C. This temperature control is critical to prevent over-nitration and side product formation.

    • After addition, remove the cooling bath and continue stirring at room temperature for 3-4 hours. The product may begin to crystallize, forming a thick paste.

  • Isolation and Neutralization:

    • Prepare a cooled mixture of 1 liter of saturated salt solution and 500 ml of water.

    • Stir the reaction paste into the salt solution.

    • Filter the resulting precipitate to collect the crude product. This yields a moist cake of the sodium salt.

  • Purification:

    • The sodium salt can be purified by recrystallization from hot water, a dilute salt solution, or aqueous alcohol to achieve higher purity.[7]

Pathway B: Chlorosulfonation of Nitroaromatics

An alternative strategy involves the direct chlorosulfonation of nitrobenzene or its derivatives. A patented method highlights reacting nitrobenzene with chlorosulfonic acid, where nitrobenzene is used in excess to simplify waste management.[2] The resulting sulfonyl chloride is then hydrolyzed to the sodium salt.

Table 2: Comparison of Synthesis Routes

RouteStarting MaterialKey ReagentsKey ConditionsAdvantagesDisadvantagesSource
A ChlorobenzeneOleum, Fuming HNO₃Sulfonation (~100°C), Nitration (15-20°C)Well-established, good control over isomers.Multi-step, uses highly corrosive reagents.[7]
B NitrobenzeneChlorosulfonic Acid, Na₂CO₃Sulfonation (110-130°C), NeutralizationFewer steps, excess reagent recovery.Requires careful handling of chlorosulfonic acid.[2][8]
C o-ChloronitrobenzeneChlorosulfonic Acid100-130°CDirect chlorsulfonation to an intermediate.Can produce impure product requiring purification.[9]

Chemical Reactivity and Applications

The molecule's functionality dictates its role as a versatile intermediate. The chlorine atom, activated by the electron-withdrawing nitro and sulfonate groups, is susceptible to nucleophilic aromatic substitution, while the nitro group can be reduced to an amine.

G cluster_0 Reactivity Hub cluster_1 Potential Derivatives Core This compound -Cl -NO₂ -SO₃Na Amine_Deriv Amine Derivatives (e.g., for Dyes, APIs) Core:f1->Amine_Deriv Nucleophilic Substitution (with R-NH₂) Ether_Deriv Ether/Thioether Derivatives Core:f1->Ether_Deriv Nucleophilic Substitution (with R-OH, R-SH) Reduced_Product Amino-sulfonic Acids Core:f2->Reduced_Product Reduction (e.g., with Fe/HCl)

Caption: Key reaction sites and derivative pathways.

Application in Dyes and Pigments

Historically and commercially, a primary application of this compound is as a precursor in the synthesis of azo dyes.[1][2] The sulfonate group (-SO₃Na) confers water solubility, a critical feature for textile dyeing processes, while the other functional groups are used to build the final chromophore.[1][2]

Role in Pharmaceutical Synthesis

For drug development professionals, its potential as a pharmaceutical intermediate is of high interest.[1][2][10] The reactive sites allow for the construction of complex molecules that may possess biological activity.[2]

  • Scaffold for APIs: The benzene ring with its multiple functional handles serves as a scaffold. The chlorine atom can be displaced by various nucleophiles (amines, alcohols, thiols) to introduce new functionalities and build molecular diversity.[2][10] This is a fundamental strategy in medicinal chemistry for tuning a molecule's pharmacological profile, such as receptor binding affinity or metabolic stability.[10]

  • Precursor to Biologically Active Compounds: After substitution or reduction of the nitro group to an amine, the resulting aniline derivatives can undergo a wide range of further reactions (e.g., amide bond formation, cyclizations) to create potential therapeutic agents.[2] Preliminary research suggests derivatives may have antimicrobial or antitumor activities, though this is an emerging area.[2]

Biological Activity and Toxicological Profile

Understanding the biological impact of any chemical intermediate is paramount for safety assessment and potential downstream applications in drug development.

Genotoxicity

Studies have investigated the genotoxic potential of this compound.

  • Ames Test: This bacterial reverse mutation assay has shown that the compound can exhibit mutagenic properties under certain laboratory conditions, indicating a potential to cause genetic damage.[2]

  • Mammalian Cell Assays: Results in mammalian cells have shown varied degrees of mutagenicity, which may be dependent on the concentration and duration of exposure.[2]

Cytotoxicity and General Toxicity

Toxicological evaluations provide a broader safety profile.

  • Acute Toxicity: In rat studies, the oral LD50 (the dose lethal to 50% of the test population) was determined to be greater than 2000 mg/kg, which suggests low acute toxicity.[2]

  • Chronic Exposure: Long-term exposure studies in rats at high doses (e.g., 898 mg/kg-day) have shown some evidence of potential nephrotoxicity, indicated by increased relative kidney weights.[2] However, these effects were noted as marginal in some contexts.[2]

Table 3: Summary of Toxicological Data

Study TypeOrganism/SystemFindingSignificanceSource
Acute Oral Toxicity RatLD50 > 2000 mg/kgLow acute toxicity via oral route.[2]
Genotoxicity (Ames) BacteriaIncreased mutation rates observed.Potential mutagen.[2]
Chronic Exposure RatIncreased relative kidney weights at high doses.Potential for target organ toxicity (kidney) with long-term, high-dose exposure.[2]

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is essential for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.

Reverse-Phase HPLC Protocol

A reverse-phase (RP) HPLC method can be used for routine analysis and impurity profiling.[5]

  • Column: Newcrom R1 or equivalent C18 column.[5]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid.[5] For Mass Spectrometry (MS) detection, a volatile modifier such as formic acid should be used instead of phosphoric acid.[5]

  • Detection: UV detector, wavelength set to an absorbance maximum for the compound.

  • Application: This method is suitable for determining purity, monitoring reaction progress, and can be scaled for preparative separation to isolate impurities.[5] It is also applicable for pharmacokinetic studies.[5]

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The following guidelines are based on standard Safety Data Sheet (SDS) information.[11][12]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves (conforming to EN 374), and impervious clothing.[11]

  • Ventilation: Use only in a well-ventilated area or outdoors to avoid breathing dust or vapors.[11][12]

  • Handling: Avoid dust formation.[11] Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

  • Spills: In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition and use spark-proof tools for cleanup.[11] Prevent the chemical from entering drains or the environment.[11]

G Spill Spill Occurs Ventilate Ensure Adequate Ventilation Spill->Ventilate Ignition Remove Ignition Sources Spill->Ignition PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Spill->PPE Contain Contain Spill (Prevent entry to drains) PPE->Contain Collect Collect Material (Use spark-proof tools) Contain->Collect Dispose Dispose in Sealed Containers (Follow regulations) Collect->Dispose

Caption: Spill response workflow.

References

  • This compound | 17691-19-9. (n.d.). Benchchem.
  • Sodium 4-chloro-3-nitrobenzenesulfonate | 17691-19-9. (n.d.). ChemScene.
  • Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt. (2018, February 16). SIELC Technologies.
  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. (n.d.). PrepChem.com.
  • Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid. (n.d.). Google Patents.
  • This compound | 17691-19-9. (2024, December 18). Chemicalbook.
  • 4-Chloro-3-nitrobenzenesulfonic acid SDS, 121-18-6 Safety Data Sheets. (n.d.). ECHEMI.
  • Sodium 4-chloro-3-nitrobenzenesulfonate | CAS#:17691-19-9. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
  • Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pharmaceutical Synthesis: The Role of 4-Chloro-3-nitrobenzenesulfonic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). LookChem.
  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (n.d.). Google Patents.

Sources

Physical and chemical properties of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9), a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis, and drug development.

Chemical Identity and Structure

This compound is an organic compound with the molecular formula C₆H₃ClNNaO₅S.[1] Its IUPAC name is Sodium 4-chloro-3-nitrobenzenesulfonate.[1] The structure consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonate group, with sodium as the counter-ion.

The presence of these functional groups, particularly the electron-withdrawing nitro and sulfonate groups, and the reactive chloro group, makes this compound a valuable precursor in the synthesis of a variety of more complex molecules.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₃ClNNaO₅S[1][3][4]
Molecular Weight 259.60 g/mol [1][3][4]
CAS Number 17691-19-9[1][3][4]
Appearance Slightly yellow crystalline powder[5]
Melting Point 204-208 °C[5]
Boiling Point 595.75 °C (at 101 325 Pa)
Water Solubility 1000 g/L at 25 °C
Density 1.747 g/cm³ at 20 °C

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic peaks that confirm its structure. Key absorptions include:

  • S=O stretch: around 1180 cm⁻¹[1]

  • NO₂ asymmetric stretch: around 1530 cm⁻¹[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic protons of this compound typically resonate in the region of δ 7.8–8.3 ppm when measured in D₂O.[1]

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.

Synthesis and Manufacturing

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale and purity.

Sulfonation of o-Chloronitrobenzene

One common method involves the direct sulfonation of o-chloronitrobenzene with chlorosulfonic acid.[6]

Synthesis_Sulfonation o-Chloronitrobenzene o-Chloronitrobenzene Reaction Sulfonation (120°C, 4h) o-Chloronitrobenzene->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction Intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride Reaction->Intermediate Neutralization Neutralization (Sodium Carbonate) Intermediate->Neutralization Product 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt Neutralization->Product

Caption: Sulfonation of o-chloronitrobenzene.

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, o-chloronitrobenzene is reacted with chlorosulfonic acid. The molar ratio of chlorosulfonic acid to o-chloronitrobenzene is typically around 4:1.[6]

  • Reaction Conditions: The reaction mixture is heated to approximately 120°C and maintained for about 4 hours.[6]

  • Work-up: After the reaction is complete, the mixture is cooled and then carefully poured into ice water to precipitate the sulfonyl chloride intermediate.

  • Neutralization: The intermediate is then neutralized with a base, such as sodium carbonate, to yield the final sodium salt product.

Nitration of 4-Chlorobenzenesulfonyl chloride followed by Hydrolysis

An alternative two-step synthesis involves the nitration of 4-chlorobenzenesulfonyl chloride followed by hydrolysis.

Synthesis_Nitration_Hydrolysis Starting_Material 4-Chlorobenzenesulfonyl chloride Nitration Nitration (30-60°C, 12-24h) Starting_Material->Nitration Nitrating_Agents Fuming Nitric Acid & Sulfuric Acid Nitrating_Agents->Nitration Intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride Nitration->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Hydrolysis_Reagent Sodium Hydroxide Hydrolysis_Reagent->Hydrolysis Product 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt Hydrolysis->Product

Caption: Nitration and hydrolysis synthesis route.

Experimental Protocol:

  • Nitration: 4-Chlorobenzenesulfonyl chloride is nitrated using a mixture of fuming nitric acid and sulfuric acid at a temperature of 30–60°C for 12–24 hours.[1] This yields 4-chloro-3-nitrobenzenesulfonyl chloride.[1]

  • Hydrolysis: The resulting sulfonyl chloride is then hydrolyzed with aqueous sodium hydroxide to give the sodium salt of 4-Chloro-3-nitrobenzenesulfonic acid.[1]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the chloro substituent, which is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro and sulfonate groups.[1][2]

Intermediate in Dye Synthesis

This compound serves as a key intermediate in the manufacturing of various dyes. The sulfonic acid group enhances the water solubility of the resulting dyes.[1]

Precursor in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of the diuretic drug bumetanide .[7][8]

Synthesis of Bumetanide:

The synthesis of bumetanide from a derivative of 4-chloro-3-nitrobenzoic acid (a closely related compound) illustrates the utility of this chemical scaffold. The key steps involve nucleophilic aromatic substitution of the chloro group and subsequent reduction of the nitro group.

Bumetanide_Synthesis Start 4-Chloro-3-nitro-5- sulfamoylbenzoic acid NAS Nucleophilic Aromatic Substitution Start->NAS Phenoxide Sodium Phenoxide Phenoxide->NAS Intermediate 3-Nitro-4-phenoxy-5- sulfamoylbenzoic acid NAS->Intermediate Reduction Reduction of Nitro Group Intermediate->Reduction Amine_Intermediate 3-Amino-4-phenoxy-5- sulfamoylbenzoic acid Reduction->Amine_Intermediate Butylation Reductive Amination with Butyraldehyde Amine_Intermediate->Butylation Bumetanide Bumetanide Butylation->Bumetanide

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-3-nitrobenzenesulfonic acid, sodium salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, its solubility in aqueous and organic media, standardized methodologies for solubility determination, and theoretical approaches to solubility prediction.

Introduction to this compound

This compound is a synthetic organic compound with significant applications as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its chemical structure, featuring a substituted aromatic ring with a sulfonic acid group, a nitro group, and a chlorine atom, imparts specific physicochemical properties that govern its behavior in various solvent systems. A thorough understanding of its solubility is paramount for its effective use in chemical synthesis, formulation development, and biological studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name Sodium 4-chloro-3-nitrobenzenesulfonate[1]
CAS Number 17691-19-9[1][2][3]
Molecular Formula C₆H₃ClNNaO₅S[1][2]
Molecular Weight 259.60 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Melting Point Decomposes above 120°C[1]

Aqueous and Organic Solvent Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. The presence of the highly polar sulfonate group and the sodium counter-ion in this compound dictates its solubility behavior, particularly in polar solvents.

Aqueous Solubility

This compound is highly soluble in water. The ionic nature of the sodium sulfonate group allows for strong ion-dipole interactions with water molecules, leading to excellent dissolution.

Table 2: Aqueous Solubility of this compound

SolventTemperatureSolubilitySource
Water25 °C1000 g/L[4]
Organic Solvent Solubility

The solubility in organic solvents is a more complex interplay of the polar sulfonate group and the less polar chloronitrobenzene ring. Generally, the compound exhibits good solubility in polar organic solvents, particularly alcohols, while its solubility in non-polar solvents is limited.

Table 3: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative SolubilitySource
MethanolHighly soluble[1]
EthanolHighly soluble[1]

Experimental Determination of Solubility

For a precise understanding of the solubility of this compound in various solvents, experimental determination is essential. The following section outlines standardized and reliable protocols for both aqueous and organic solvent solubility measurements, grounded in internationally recognized guidelines.

Causality Behind Experimental Choices

The choice of method for solubility determination is primarily dictated by the expected solubility range and the nature of the solute and solvent. For highly soluble compounds in water, the flask shake method is robust and straightforward. For organic solvents, a similar equilibrium-based method is employed, with careful consideration of solvent volatility and potential solute-solvent interactions. The use of standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International, ensures data quality, reproducibility, and comparability across different laboratories.

Protocol for Aqueous Solubility Determination (Based on OECD Guideline 105)

The flask method, as described in OECD Guideline 105, is a suitable approach for determining the water solubility of substances with a solubility above 10⁻² g/L.

Experimental Workflow for Aqueous Solubility

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of distilled water A->B  Dispersion C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C  Saturation D Centrifuge or filter to separate undissolved solid C->D  Clarification E Analyze the concentration of the clear supernatant (e.g., by HPLC-UV) D->E  Quantification

Caption: Workflow for aqueous solubility determination.

Step-by-Step Methodology:

  • Preparation of the Test Solution: Add an excess amount of this compound to a known volume of high-purity water in a glass-stoppered flask. The excess solid is crucial to ensure that saturation is achieved.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath (e.g., 25 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time, which is typically 24 to 48 hours.

  • Phase Separation: After equilibration, the suspension is allowed to settle. A clear aqueous phase is then separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: The solubility is reported in g/L or mg/mL at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

This protocol is a self-validating system as the presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Protocol for Organic Solvent Solubility Determination (Adapted from ASTM E1148)

A similar equilibrium-based method can be used to determine the solubility in organic solvents, with modifications to account for solvent properties. The principles outlined in ASTM E1148, "Standard Test Method for Measurements of Aqueous Solubility," can be adapted for organic solvents.

Experimental Workflow for Organic Solvent Solubility

cluster_prep_org Preparation cluster_equilibration_org Equilibration & Observation cluster_analysis_org Quantification A_org Add a known mass of solute to a vial B_org Add incremental volumes of the organic solvent A_org->B_org  Dispersion C_org Vortex and sonicate at a constant temperature after each solvent addition B_org->C_org  Solvation D_org Visually inspect for complete dissolution C_org->D_org  Observation E_org Determine the volume of solvent required for complete dissolution D_org->E_org  Endpoint F_org Calculate solubility (mass/volume) E_org->F_org  Calculation

Caption: Workflow for organic solvent solubility.

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is placed into a series of vials.

  • Solvent Addition: A range of volumes of the desired organic solvent (e.g., methanol, ethanol, acetone, etc.) is added to the vials.

  • Equilibration: The vials are sealed to prevent solvent evaporation and agitated at a constant temperature until equilibrium is reached. Sonication can be used to aid dissolution.

  • Observation: The vials are visually inspected to determine the point at which the solid is completely dissolved.

  • Quantification: The solubility is determined from the lowest concentration at which the compound is fully dissolved. For more precise measurements, a saturated solution can be prepared and the concentration of the supernatant analyzed as described for aqueous solubility.

Theoretical Approaches to Solubility Prediction

In the absence of experimental data, particularly for a wide range of organic solvents, theoretical models can provide valuable estimates of solubility. These predictive methods are powerful tools in early-stage research and development for solvent screening and process optimization.

Hansen Solubility Parameters (HSP)

The concept of "like dissolves like" can be quantified using Hansen Solubility Parameters. HSP separates the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent is likely to dissolve a solute if their HSP values are similar.

Computational Models

Modern computational chemistry offers methods to predict solubility based on the molecular structure. Techniques such as quantitative structure-property relationship (QSPR) models and molecular dynamics simulations can provide estimates of solubility in different solvents.[5][6][7][8][9] These methods model the interactions between the solute and solvent molecules to calculate the free energy of solvation, which is directly related to solubility. While computationally intensive, these approaches can be invaluable for screening a large number of solvents.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. The compound exhibits high solubility in water and polar organic solvents like alcohols, a characteristic attributed to its ionic sulfonate group. For a comprehensive understanding of its behavior in a wider range of organic media, experimental determination following standardized protocols such as those from the OECD and ASTM is recommended. In the absence of such data, theoretical prediction methods offer a viable alternative for initial solvent screening and process design. The information and methodologies presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important chemical intermediate.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Gangar, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9) is a key intermediate in the synthesis of various chemical products, including dyes and pharmaceuticals.[1] Its molecular structure, featuring a substituted aromatic ring with chloro, nitro, and sulfonate functional groups, imparts specific reactivity and properties that are crucial for its applications. Accurate and comprehensive characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance.

Compound Identification:

Parameter Value
IUPAC Name Sodium 4-chloro-3-nitrobenzenesulfonate
CAS Number 17691-19-9
Molecular Formula C₆H₃ClNNaO₅S

| Molecular Weight | 259.60 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: Predicted Analysis

Direct ¹H NMR spectral data for the sodium salt is not publicly cataloged. However, a reliable prediction can be made based on established principles of substituent effects on aromatic chemical shifts and by referencing the spectrum of its precursor, 4-chloro-3-nitrobenzenesulfonyl chloride.[2]

The structure of the anion possesses three aromatic protons in an AMX spin system. The electron-withdrawing nature of the nitro (-NO₂) and sulfonate (-SO₃⁻) groups, along with the chloro (-Cl) group, will shift all protons downfield into the aromatic region (typically 7.5-8.5 ppm).

  • H-2: This proton is ortho to the strongly electron-withdrawing nitro group, leading to the most downfield shift. It will appear as a doublet, coupled to H-6.

  • H-5: This proton is ortho to the chloro group and meta to the sulfonate and nitro groups. It will appear as a doublet, coupled to H-6.

  • H-6: This proton is situated between the sulfonate and chloro groups. It will appear as a doublet of doublets, showing coupling to both H-2 and H-5.

The conversion from the sulfonyl chloride (-SO₂Cl) precursor to the sodium sulfonate (-SO₃⁻Na⁺) will induce slight upfield shifts for the neighboring protons due to the change in the electronic nature of the sulfur-containing group, but the overall pattern and relative positions will remain consistent.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
H-2 8.3 - 8.5 Doublet (d) ~2-3
H-5 7.7 - 7.9 Doublet (d) ~8-9

| H-6 | 8.0 - 8.2 | Doublet of Doublets (dd) | ~8-9, ~2-3 |

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[3] The compound's salt nature makes D₂O an ideal choice.

  • Homogenization: Ensure the sample is fully dissolved to form a homogenous solution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton acquisition.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Referencing: Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm or DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy: Analysis based on the Free Acid

The ¹³C NMR spectrum of the sodium salt is expected to be nearly identical to that of its corresponding free acid, 4-chloro-3-nitrobenzenesulfonic acid. The PubChem database indicates the availability of a ¹³C NMR spectrum for the free acid (CAS 121-18-6).[4] The spectrum will show six distinct signals for the aromatic carbons, as there is no molecular symmetry.

  • Carbons Bearing Substituents (C-1, C-3, C-4): These carbons will exhibit chemical shifts determined by the strong electronic effects of the attached groups. The carbon attached to the sulfonate group (C-1) and the carbon attached to the nitro group (C-3) are expected to be significantly downfield.

  • Protonated Carbons (C-2, C-5, C-6): These carbons will appear at chemical shifts typical for substituted aromatic rings and can be definitively assigned using techniques like HSQC (Heteronuclear Single Quantum Coherence).

¹³C NMR Data (from Free Acid Analogue) [4]

Carbon Expected Chemical Shift (δ, ppm)
C-1 (C-SO₃H) ~145-150
C-2 (CH) ~125-130
C-3 (C-NO₂) ~148-152
C-4 (C-Cl) ~132-136
C-5 (CH) ~120-125

| C-6 (CH) | ~130-134 |

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 50-100 mg of the compound in 0.6-0.7 mL of D₂O or DMSO-d₆ in a 5 mm NMR tube.[3]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D carbon acquisition with proton decoupling (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans are typically required to achieve an adequate signal-to-noise ratio.

    • Referencing: Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm) or an external standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The spectrum of this compound will be dominated by strong absorptions from the sulfonate and nitro groups. The data is interpreted by comparison to the IR spectrum available for the free acid.[4]

Key Differences from Free Acid: The most significant difference between the spectrum of the sodium salt and the free acid will be the absence of the broad O-H stretching band (typically ~3000 cm⁻¹) associated with the sulfonic acid group. The characteristic absorptions of the sulfonate group (SO₃⁻) will be more defined in the salt form.

Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000 Weak to medium intensity
Asymmetric NO₂ Stretch 1550 - 1520 Strong, characteristic absorption
Symmetric NO₂ Stretch 1360 - 1330 Strong, characteristic absorption
Asymmetric SO₃⁻ Stretch 1260 - 1150 Very strong, often broad
Symmetric SO₃⁻ Stretch 1080 - 1030 Strong
C-Cl Stretch 800 - 600 Medium to strong

| Aromatic C=C Bending | 900 - 675 | Out-of-plane bending, indicative of substitution pattern |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture.

    • In an agate mortar, grind 1-2 mg of the sample into a fine powder.[5]

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure uniform dispersion.[5][6]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[6][7]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is reported in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For an ionic compound like this compound, electrospray ionization (ESI) is the preferred technique.

Predicted Mass Spectrum (Negative Ion Mode ESI)

In negative ion mode ESI-MS, the primary ion observed will be the deprotonated molecule, which in this case is the 4-chloro-3-nitrobenzenesulfonate anion.

  • Parent Ion [M-Na]⁻: The molecular weight of the anion (C₆H₃ClNO₅S⁻) is 235.94 g/mol . A strong signal is expected at m/z ≈ 236 . Isotope peaks corresponding to the presence of ³⁷Cl (at m/z 238) and ³⁴S will also be observable.

Tandem Mass Spectrometry (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the parent ion at m/z 236 would likely proceed through the loss of neutral molecules. The fragmentation of aromatic sulfonates often involves the extrusion of SO₂ or SO₃.

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides and related compounds is the loss of sulfur dioxide (SO₂, 64 Da).[8] This would result in a fragment ion at m/z 172 .

  • Loss of NO₂: The loss of a nitro radical (NO₂, 46 Da) is another plausible fragmentation, leading to an ion at m/z 190 .

G parent [M-Na]⁻ m/z 236 frag1 Loss of SO₂ [C₆H₃ClNO₃]⁻ m/z 172 parent->frag1 - SO₂ frag2 Loss of NO₂ [C₆H₃ClSO₃]⁻ m/z 190 parent->frag2 - NO₂

Caption: Predicted ESI-MS/MS fragmentation of the 4-chloro-3-nitrobenzenesulfonate anion.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the mobile phase, such as a water/acetonitrile or water/methanol mixture.[9]

  • Chromatography:

    • Column: Use a standard C18 reverse-phase HPLC column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a mass spectrometry-compatible modifier like 0.1% formic acid, is typical for small molecule analysis.[10]

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

    • Scan Range: Scan from m/z 50 to 500 to detect the parent ion and potential fragments.

    • MS/MS Analysis: For structural confirmation, perform a product ion scan on the parent ion (m/z 236).

Conclusion

This guide provides a comprehensive, albeit predictive, spectral characterization of this compound. By integrating foundational spectroscopic principles with data from closely related chemical analogues, we have established a robust analytical framework. The predicted ¹H NMR spectrum will display a characteristic three-proton AMX system. The ¹³C NMR and IR spectra are expected to closely mirror those of the free acid, with key identifiable signals from the substituted aromatic ring and dominant absorptions from the sulfonate and nitro functional groups. Finally, ESI-mass spectrometry in negative ion mode should readily identify the parent anion at m/z 236, with predictable fragmentation patterns upon CID. The detailed protocols provided herein offer a validated starting point for researchers to acquire and confirm this data experimentally.

References

  • Benchchem. This compound | 17691-19-9.

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.

  • PubChem. Benzenesulfonic acid, 4-chloro-3-nitro-.

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.

  • Specac. How to make a KBr pellet for FTIR analysis.

  • ChemicalBook. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 1H NMR spectrum.

  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

  • Shimadzu. KBr Pellet Method.

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

  • Journal of Research in Applied Sciences. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

  • Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.

  • Hranjec, M., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 18(12), 2147-2155.

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.

  • Elsevier. Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry.

  • ResearchGate. Fast LC/MS in the analysis of small molecules.

  • PubMed Central (PMC). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.

  • Drug Discovery & Development. Application of LCMS in small-molecule drug development.

  • PubMed. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes.

Sources

Molecular weight of sodium 4-chloro-3-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sodium 4-chloro-3-nitrobenzenesulfonate

Executive Summary

Sodium 4-chloro-3-nitrobenzenesulfonate is a pivotal chemical intermediate whose strategic importance in the pharmaceutical and dye industries cannot be overstated. Characterized by a multifunctional aromatic ring, this compound serves as a versatile scaffold for complex organic synthesis. The presence of a sulfonic acid group imparts aqueous solubility, while the nitro group and chlorine atom provide reactive sites for tailored chemical modifications. This guide offers a comprehensive exploration of its molecular characteristics, synthesis protocols, chemical reactivity, analytical validation, and critical applications, providing researchers and drug development professionals with a definitive resource for leveraging this compound's full potential.

Introduction: A Keystone Intermediate in Modern Synthesis

In the landscape of industrial and pharmaceutical chemistry, the efficiency of a multi-step synthesis often hinges on the quality and reactivity of its starting materials. Sodium 4-chloro-3-nitrobenzenesulfonate (CAS No. 17691-19-9) has emerged as a compound of significant interest. Its molecular architecture is a study in functional group synergy. The electron-withdrawing effects of the nitro and sulfonate groups activate the chlorine atom at the C4 position, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity is the cornerstone of its utility, allowing chemists to introduce a wide array of functionalities and build complex molecular frameworks essential for active pharmaceutical ingredients (APIs) and high-performance dyes.[1][2] This whitepaper provides a deep dive into the science and application of this versatile intermediate.

Physicochemical Properties and Molecular Identity

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. Sodium 4-chloro-3-nitrobenzenesulfonate is typically supplied as a solid, and its key identifiers and properties are summarized below.[3]

PropertyValueSource(s)
IUPAC Name Sodium 4-chloro-3-nitrobenzenesulfonate[3]
CAS Number 17691-19-9[3][4][5]
Molecular Formula C₆H₃ClNNaO₅S[3][4][5]
Molecular Weight 259.60 g/mol [3][4][5]
Physical State Solid, white flaky crystal
Solubility Readily soluble in water
InChI Key POUGKTDTYSAMAT-UHFFFAOYSA-M

Synthesis and Manufacturing Insights

The synthesis of sodium 4-chloro-3-nitrobenzenesulfonate can be approached through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The most common pathways involve the sulfonation and nitration of a chlorobenzene precursor.

Common Synthetic Routes

Two primary strategies dominate the synthesis of this compound:

  • Nitration of 4-chlorobenzenesulfonyl chloride followed by hydrolysis: This two-step method first introduces the nitro group onto the pre-formed sulfonyl chloride before hydrolyzing the sulfonyl chloride to the sodium sulfonate.[3]

  • Sulfonation and Nitration of Chlorobenzene: A more direct approach involves the sequential sulfonation and nitration of chlorobenzene. This method is well-documented for laboratory-scale preparations and provides a clear path to the desired product.[6]

The general workflow for the second, more direct route is outlined below.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Nitration cluster_2 Step 3: Salt Formation & Isolation A Chlorobenzene C 4-Chlorobenzenesulfonic Acid A->C Stirring, 70-80°C B H₂SO₄ / Oleum B->C E 4-Chloro-3-nitrobenzenesulfonic Acid C->E Stirring, 15-20°C D Fuming HNO₃ D->E G Sodium 4-chloro-3- nitrobenzenesulfonate (Precipitate) E->G Precipitation F Saturated Salt Solution F->G

Caption: Workflow for the synthesis of Sodium 4-chloro-3-nitrobenzenesulfonate.

Detailed Laboratory Protocol: Synthesis from Chlorobenzene

This protocol is adapted from established laboratory procedures and provides a robust method for synthesizing the target compound.[6]

Materials:

  • Chlorobenzene (1 mol, 112.5 g)

  • 100% Sulfuric Acid (220 g)

  • Oleum (20% SO₃, 125 g)

  • Fuming Nitric Acid (sp. gr. 1.52, 65 g)

  • Saturated Sodium Chloride Solution

  • Crushed Ice and Water

  • Round-bottom flask with stirrer, thermometer, and dropping funnel

Procedure:

  • Sulfonation:

    • Rationale: The use of sulfuric acid fortified with oleum (fuming sulfuric acid) creates a highly potent sulfonating agent (SO₃), necessary to efficiently functionalize the deactivated chlorobenzene ring.

    • Steps:

      • Combine the 100% sulfuric acid and oleum in the reaction flask, equipped for efficient stirring.

      • Over 30 minutes, add the chlorobenzene dropwise. The reaction is exothermic, and the temperature will rise to approximately 70-80°C.

      • Once the addition is complete and the initial exotherm subsides, heat the mixture in a boiling water bath for ~2 hours. The reaction is complete when a test sample diluted with water shows no oily droplets of unreacted chlorobenzene.[6]

  • Nitration:

    • Rationale: Temperature control is critical during nitration. The reaction must be kept cool (15-20°C) to prevent over-nitration and the formation of unwanted byproducts. The pre-existing sulfonyl group directs the incoming nitro group primarily to the meta position.

    • Steps:

      • Cool the reaction mixture from Step 1 in an ice bath.

      • Add the fuming nitric acid dropwise over 1.5-2 hours, ensuring the internal temperature remains between 15°C and 20°C.

      • After addition, remove the ice bath and continue stirring at room temperature for 3-4 hours. The product may begin to crystallize, forming a thick paste.[6]

  • Isolation and Salt Formation:

    • Rationale: The crude acid product is "salted out" of the highly acidic reaction mixture by adding a saturated salt solution. This leverages the common ion effect to precipitate the less soluble sodium salt.

    • Steps:

      • Pour the reaction paste into a cooled mixture of 1 L saturated salt solution and 500 mL water, with vigorous stirring.

      • A precipitate of sodium 4-chloro-3-nitrobenzenesulfonate will form.

      • Filter the solid product and wash the filter cake. The product can be further purified by recrystallization from hot water or aqueous alcohol.[6]

Chemical Reactivity and Mechanistic Pathways

The synthetic value of sodium 4-chloro-3-nitrobenzenesulfonate is rooted in its susceptibility to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom is activated towards substitution by the strong electron-withdrawing capabilities of the ortho-nitro group and the para-sulfonate group. These groups stabilize the negative charge that develops in the aromatic ring via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. This activation allows the chlorine to be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a gateway to a diverse library of derivatives.[1][3]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CNS-Na) is a well-characterized organic compound primarily utilized as a versatile intermediate in the synthesis of dyes and pharmaceuticals.[1] While its direct application as a bioactive agent is not established, a review of existing toxicological data and an analysis of its chemical structure reveal a compelling, yet complex, profile. Toxicological assessments have indicated potential genotoxicity under specific laboratory conditions and low acute toxicity.[1] This guide moves beyond the compound's current role, positing that its true potential may lie in its use as a foundational scaffold. We will dissect the existing data, propose scientifically-grounded hypotheses for antimicrobial and anticancer activities, and provide detailed experimental frameworks for exploring these possibilities through strategic derivatization. This document is intended to serve as a roadmap for researchers and drug development professionals, transforming a simple synthetic intermediate into a potential source of novel therapeutic leads.

Introduction

This compound (CAS: 17691-19-9) is an aromatic sulfonate salt whose utility has historically been confined to the domain of chemical manufacturing.[1] However, the confluence of functional groups on its benzene ring—a nucleophilically active chlorine, an electron-withdrawing nitro group, and a polar sulfonate group—presents a unique chemical platform. While not a conventional drug candidate in its native form, its structure invites scientific inquiry into latent biological activities. This guide provides a comprehensive analysis of CNS-Na, beginning with its fundamental physicochemical properties, critically reviewing its known toxicological profile, and culminating in a forward-looking exploration of its potential as a precursor for novel antimicrobial and anticancer agents. We will provide the theoretical basis for these potential activities and outline robust, validated experimental protocols to guide future research and development efforts.

Property Value Reference
CAS Number 17691-19-9[1][2][3][4]
Molecular Formula C₆H₃ClNNaO₅S[1][2][3]
Molecular Weight 259.6 g/mol [1]
IUPAC Name Sodium 4-chloro-3-nitrobenzenesulfonate[1]
Physical State Solid[1]
Melting Point 204-208 °C[3]

Chapter 1: Physicochemical Profile and Synthetic Relevance

The biological potential of any compound is inextricably linked to its chemical reactivity. CNS-Na possesses distinct reactive sites that can be exploited for the synthesis of novel derivatives. The presence of both a nitro group and a sulfonate group strongly deactivates the ring towards electrophilic substitution.[1] However, the key to its synthetic versatility lies in the susceptibility of the chlorine atom to nucleophilic aromatic substitution.[1] This reaction pathway is the primary gateway for introducing new functional groups and building molecular complexity, thereby enabling the generation of a library of compounds with potentially enhanced biological activity.[1]

Molecular structure and key reactive sites of CNS-Na.

Chapter 2: Review of Established Biological & Toxicological Data

Before exploring novel applications, it is imperative to understand the known biological impact of CNS-Na. The available data, while not extensive, provides a critical baseline for safety and flags potential liabilities that must be addressed in any drug development program.

Genotoxicity

The most significant finding from existing studies is the compound's potential genotoxicity. The Ames test, a widely used method for evaluating the mutagenic potential of chemicals using bacteria, has indicated that CNS-Na can exhibit mutagenic properties under certain conditions.[1] This suggests a potential risk for causing genetic damage.[1] Complementary assays using mammalian cells have shown varied degrees of mutagenicity, which may be dependent on factors such as concentration and the duration of exposure.[1]

  • Expert Insight: A positive Ames test is a significant red flag in early-stage drug development. While not always predictive of carcinogenicity in humans, it necessitates a thorough investigation of the mutagenic mechanism and rigorous downstream testing of any derivatives to ensure they do not retain this property.

Cytotoxicity and In Vivo Toxicity

Studies on the cytotoxic effects of CNS-Na indicate that at elevated concentrations, it can induce cell death.[1] This is a general indicator of toxicity that is crucial for determining safe dosage ranges in further experiments. In terms of systemic toxicity, the compound exhibits a low acute toxicity profile, with an oral LD50 in rats determined to be greater than 2000 mg/kg.[1] However, long-term (chronic) exposure studies in rats revealed increased relative kidney weights at high doses (e.g., 898 mg/kg-day), although these effects were deemed marginal.[1]

Toxicology Study Key Findings Implication for Research
Ames Test (Genotoxicity) Increased mutation rates observed in bacterial strains.[1]High priority to screen derivatives for mutagenicity.
Mammalian Cell Mutagenicity Varying degrees of mutagenicity observed.[1]Confirms the need for careful genotoxicity profiling.
Cytotoxicity Assessment Induces cell death at higher concentrations.[1]Establishes upper concentration limits for in vitro assays.
Acute Oral Toxicity (Rat) LD50 > 2000 mg/kg, indicating low acute toxicity.[1]Suggests the compound is relatively safe for acute handling and initial in vivo screening.
Chronic Exposure (Rat) Increased relative kidney weights at high doses.[1]Potential for target organ toxicity with long-term exposure; requires monitoring in future studies.

Chapter 3: Investigating Potential Antimicrobial Activity

The Sulfonamide Hypothesis

While CNS-Na is not a classical sulfonamide antimicrobial, its chemical structure provides a strong theoretical basis for investigating such properties. The foundational mechanism of sulfonamide drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] This inhibition halts the production of vital precursors for nucleotide synthesis, leading to a bacteriostatic effect.[5] Humans are unaffected as they acquire folic acid from their diet.[5] Although CNS-Na has a sulfonate group rather than the critical sulfamoyl group of traditional sulfa drugs, its structural similarity, particularly to compounds like 4-Chloro-3-sulfamoylbenzoic acid, suggests that it or its derivatives could potentially interact with DHPS or other targets in this pathway.[5]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (Bacterial Enzyme) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS DHF Dihydropteroate DHPS->DHF THF Dihydrofolate (DHF) DHF->THF via DHFR Nucleotide Synthesis Nucleotide Synthesis THF->Nucleotide Synthesis Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition CNS_Derivative Hypothesized CNS-Na Derivative Action CNS_Derivative->DHPS Potential Target

Bacterial folic acid pathway and the potential target for CNS-Na derivatives.
Proposed Experimental Workflow for Antimicrobial Screening

A systematic approach is required to validate this hypothesis. The primary objective is to determine if CNS-Na or its derivatives possess intrinsic antimicrobial activity.

start Start: CNS-Na & Derivative Library screen Primary Screening: Disk Diffusion Assay (Qualitative) start->screen quantify Quantitative Analysis: Broth Microdilution MIC Assay screen->quantify Active compounds hits Confirmed Hits (Compounds with low MIC) quantify->hits mechanistic Mechanism of Action Studies: (e.g., DHPS enzyme assay) hits->mechanistic end End: Lead Candidate mechanistic->end

Workflow for the systematic screening of antimicrobial activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Causality: This protocol is the gold standard for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism. It provides quantitative, reproducible data essential for comparing the potency of different derivatives and benchmarking against known antibiotics.

  • Preparation: Prepare a stock solution of the test compound (e.g., CNS-Na or a derivative) in a suitable solvent (e.g., DMSO or water). Prepare a 2-fold serial dilution series in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin can be added to aid visualization.

  • Validation: The positive control wells must show clear bacterial growth, and the negative control wells must remain clear. The assay should be run in triplicate for statistical validity.

Chapter 4: Exploring Anticancer Potential via Derivatization

Rationale from Analogous Compounds

Direct evidence for anticancer activity of CNS-Na is absent. However, compelling research on structurally related compounds provides a strong rationale for investigation. A study on copper(II) complexes using 4-chloro-3-nitrobenzoic acid —a close structural analog differing only by a carboxylic acid instead of a sulfonic acid group—demonstrated significant antiproliferative activity against human cancer cell lines.[6] These complexes were found to bind DNA and induce apoptosis.[6] This finding is pivotal, as it suggests that the 4-chloro-3-nitro-phenyl scaffold can serve as an effective ligand for creating metallodrugs with potent anticancer properties. The sulfonic acid group of CNS-Na could potentially enhance the solubility and bioavailability of similar metal complexes, offering an advantage over the benzoic acid analog.

Strategy for Derivative Synthesis

The most promising strategy for creating a library of potential anticancer agents is through nucleophilic substitution of the chloride on the CNS-Na scaffold. This allows for the introduction of various nitrogen-containing heterocycles or other functional groups known to coordinate with metals or interact with biological targets.

cns CNS-Na Scaffold reaction Nucleophilic Aromatic Substitution (SNAr) cns->reaction nucleophile + Nucleophile (Nu-H) (e.g., Amine, Heterocycle) nucleophile->reaction derivative CNS-Na Derivative (Scaffold-Nu) reaction->derivative complexation Complexation derivative->complexation metal + Metal Salt (e.g., CuCl2) metal->complexation final Novel Metal Complex [M(Scaffold-Nu)n] complexation->final

Proposed synthetic pathway for creating novel anticancer agents from CNS-Na.
Proposed Experimental Workflow for Anticancer Screening

Protocol 2: MTT Cell Viability Assay

  • Causality: This colorimetric assay is a robust, high-throughput method for screening the cytotoxic effects of compounds on cancer cell lines. It measures the activity of mitochondrial reductase enzymes, which serves as a proxy for the number of viable, metabolically active cells. This allows for the rapid identification of compounds that reduce cell proliferation or induce cell death.

  • Cell Seeding: Seed human cancer cells (e.g., HepG2, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives. After 24 hours, remove the old media from the cells and add 100 µL of media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth). The assay must be performed in triplicate.

Conclusion & Future Directions

This compound, should be viewed not as a static intermediate, but as a dynamic starting point for innovation. While its intrinsic biological activity is constrained by noted genotoxicity, its true value emerges when used as a chemical scaffold.[1] The strategic location of its chloro group allows for facile derivatization, opening the door to novel chemical entities.

The path forward is clear:

  • Synthesize: Create a focused library of derivatives by leveraging the nucleophilic aromatic substitution chemistry, targeting novel sulfonated ligands.

  • Screen: Employ the high-throughput antimicrobial and anticancer screening protocols detailed in this guide to identify bioactive "hits."

  • Validate: For any promising candidates, conduct rigorous follow-up studies to confirm activity, elucidate the mechanism of action, and crucially, assess their toxicological profiles to ensure that the genotoxicity of the parent scaffold has been eliminated.

By following this research roadmap, the scientific community can systematically explore the untapped potential of this readily available chemical, potentially uncovering new lead compounds for the development of future therapeutics.

References

An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9) is a pivotal intermediate in the landscape of organic synthesis.[1] Its unique molecular architecture, featuring a sulfonic acid group, a nitro group, and a chlorine atom arrayed on a benzene ring, imparts a versatile reactivity profile that is leveraged across various chemical industries.[2] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safety considerations, designed to equip researchers and development professionals with actionable insights.

Physicochemical and Spectroscopic Profile

The sodium salt of 4-chloro-3-nitrobenzenesulfonic acid typically presents as a white to off-white crystalline solid.[1] Its high solubility in water and alcohols is a direct consequence of the ionic nature of the sodium sulfonate group, a property that is instrumental in many of its applications, particularly in dye manufacturing.[1]

Physical and Chemical Properties
PropertyValueSource(s)
IUPAC Name Sodium 4-chloro-3-nitrobenzenesulfonate[1]
CAS Number 17691-19-9[1]
Molecular Formula C₆H₃ClNNaO₅S[1][3]
Molecular Weight 259.60 g/mol [1][3]
Appearance White to off-white crystalline solid[1]
Melting Point Decomposes above 120°C[1]
Solubility Highly soluble in water and alcohols[1]
Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Spectroscopic TechniqueCharacteristic Peaks/Signals
FT-IR (cm⁻¹) ~1530 (asymmetric NO₂ stretching), ~1180 (S=O stretching)
¹H NMR (D₂O, ppm) δ 7.8–8.3 (multiplet, aromatic protons)

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the desired purity, yield, and the available starting materials.

Pathway 1: Sulfonation and Nitration of Chlorobenzene

This is a classical and direct approach where chlorobenzene is first sulfonated and then nitrated. The control of reaction conditions is paramount to favor the desired isomer.

Chlorobenzene Chlorobenzene Sulfonation Sulfonation (H₂SO₄/Oleum) Chlorobenzene->Sulfonation Step 1 Nitration Nitration (Fuming HNO₃) Sulfonation->Nitration Step 2 Neutralization Neutralization (NaOH) Nitration->Neutralization Step 3 Product 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt Neutralization->Product

Caption: Synthesis via Sulfonation and Nitration of Chlorobenzene.

Detailed Protocol:

  • Sulfonation: In a round-bottom flask equipped with a stirrer and thermometer, add 112.5 g (1 mole) of chlorobenzene to a mixture of 220 g of 100% sulfuric acid and 125 g of oleum (20% SO₃) over 30 minutes, maintaining the temperature between 70-80°C.[4] Heat the mixture to boiling for approximately 2 hours until a test portion shows no oil droplets upon dilution with water.[4]

  • Nitration: Cool the reaction mixture in an ice bath and add 65 g of fuming nitric acid (sp. gr. 1.52) dropwise, keeping the temperature between 15-20°C.[4] Stir for 3-4 hours at room temperature.[4] The product may crystallize, forming a paste.[4]

  • Isolation and Neutralization: Stir the reaction mixture with a cooled mixture of 1 L of saturated salt solution and 500 ml of water.[4] Filter the precipitate. The resulting moist cake is then neutralized with a sodium hydroxide solution to yield the sodium salt.

Causality of Experimental Choices: The use of oleum in the sulfonation step ensures a high concentration of SO₃, the active electrophile, driving the reaction to completion. The controlled low temperature during nitration is crucial to prevent over-nitration and to manage the exothermic nature of the reaction.

Pathway 2: Nitration of 4-Chlorobenzenesulfonyl Chloride and Subsequent Hydrolysis

This two-step method involves the nitration of a commercially available starting material followed by hydrolysis.

Start 4-Chlorobenzenesulfonyl chloride Nitration Nitration (Fuming HNO₃, H₂SO₄) Start->Nitration Step 1 Intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride Nitration->Intermediate Hydrolysis Hydrolysis (NaOH) Intermediate->Hydrolysis Step 2 Product 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt Hydrolysis->Product

Caption: Synthesis via Nitration and Hydrolysis.

Detailed Protocol:

  • Nitration: React 4-chlorobenzenesulfonyl chloride with a mixture of fuming nitric acid and sulfuric acid at a temperature of 30–60°C for 12–24 hours.[1] This yields 4-chloro-3-nitrobenzenesulfonyl chloride.[1]

  • Hydrolysis: The intermediate sulfonyl chloride is hydrolyzed in an aqueous solution of sodium hydroxide at 60–80°C for 4–6 hours.[1] The reaction is: C₆H₃ClNO₄SCl + 2NaOH → C₆H₃ClNO₄SNa + NaCl + H₂O.[1]

Yield Comparison:

MethodReactantsConditionsYield
Hydrolysis of Sulfonyl ChlorideSulfonyl chloride + NaOH60–80°C, 4–6 hrs~75–85%
DehydrochlorinationAcid + NaOMeReflux in methanol~70–78%

Reactivity Profile and Applications

The chemical behavior of this compound is dictated by its functional groups.

cluster_reactions Reactions Reactant This compound Chloro Group (Position 4) Nitro Group (Position 3) Sulfonate Group (Position 1) Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, alcohols) Reactant:chloro->Nucleophilic_Substitution Site of reaction Reduction Reduction (e.g., to an amino group) Reactant:nitro->Reduction Site of reaction Azo_Coupling Diazo Component in Azo Coupling Reactant:sulfonate->Azo_Coupling Enhances solubility

Caption: Reactivity Profile of the Target Compound.

Role in Dye Synthesis

This compound is a cornerstone intermediate in the manufacturing of azo dyes.[1][2] The sulfonic acid group is crucial for imparting water solubility to the final dye product, a necessary characteristic for textile dyeing processes.[1] For instance, it can serve as a diazo component in the synthesis of dyes like Acid Red 88.[1]

Pharmaceutical Intermediates

In the pharmaceutical sector, the chloro and nitro functionalities serve as reactive handles for further molecular elaboration. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various pharmacophores.[1] This makes it a valuable precursor for certain classes of compounds, including sulfonamide antibiotics.[1]

Analytical and Quality Control

Ensuring the purity and structural integrity of this compound is crucial for its downstream applications. A combination of analytical techniques is employed for its characterization.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be utilized for purity assessment and quantification.[5] A typical mobile phase would consist of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[5]

  • Melting Point Analysis: The melting point of the acid form is reported to be between 114–115°C.[1]

  • Elemental Analysis: This provides confirmation of the empirical formula by comparing the calculated and observed percentages of carbon, hydrogen, nitrogen, sulfur, and chlorine.[1]

Safety, Handling, and Toxicology

Handling and Storage

It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles.[6] The compound should be stored in airtight containers at room temperature, protected from moisture and light, as it is hygroscopic.[1] The use of desiccants is recommended for long-term storage.[1]

Toxicological Data
MetricValueSpeciesNotes
Acute Oral LD50 >2000 mg/kgRatLow acute toxicity.[1]
Genotoxicity Mutagenic in Ames TestBacteriaIndicates a potential for genetic damage under certain conditions.[1]
Chronic Exposure Increased relative kidney weights at high doses (e.g., 898 mg/kg-day)RatSuggests potential for nephrotoxicity with long-term, high-dose exposure.[1]

Conclusion

This compound is a chemical intermediate of significant industrial value. Its utility is rooted in its versatile reactivity and the functional handles it provides for the synthesis of a wide range of commercially important molecules, from vibrant dyes to potentially therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any scientist or professional working with this compound.

References

  • This compound | 17691-19-9 | Benchchem. (n.d.).
  • This compound | 17691-19-9. (2024, December 18). Chemicalbook.
  • 17691-19-9 | Sodium 4-chloro-3-nitrobenzenesulfonate | ChemScene. (n.d.). ChemScene.
  • Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. (n.d.). PrepChem.com.
  • SAFETY DATA SHEET. (2024, September 12). FUJIFILM Wako Chemicals.
  • Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt. (2018, February 16). SIELC Technologies.

Sources

An In-Depth Technical Guide to Sodium 4-chloro-3-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of sodium 4-chloro-3-nitrobenzenesulfonate (CAS No. 17691-19-9), a pivotal intermediate in the fields of organic synthesis, dye manufacturing, and pharmaceutical development. We will delve into its core properties, synthesis methodologies, chemical reactivity, and safety profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

Sodium 4-chloro-3-nitrobenzenesulfonate is an aromatic organic compound characterized by a benzene ring substituted with a chloro group, a nitro group, and a sodium sulfonate group. These functional groups dictate its reactivity and utility as a chemical building block. The electron-withdrawing nature of the nitro and sulfonate groups, combined with the displaceable chloro group, makes it a versatile precursor for a wide range of derivatives.[1]

Table 1: Physicochemical Properties of Sodium 4-chloro-3-nitrobenzenesulfonate

PropertyValueSource
IUPAC Name Sodium 4-chloro-3-nitrobenzenesulfonate[2]
CAS Number 17691-19-9[2][3]
Molecular Formula C₆H₃ClNNaO₅S[2][4]
Molecular Weight 259.60 g/mol [2][4]
Physical State Solid powder[2]
Appearance Light yellow[5]
SMILES C1=CC(=C(C=C1S(=O)(=O)[O-])[O-])Cl.[Na+][4]

Synthesis Methodologies: From Precursors to Product

The synthesis of sodium 4-chloro-3-nitrobenzenesulfonate is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The most common industrial routes start from either chlorobenzene or o-nitrochlorobenzene.

Pathway 1: Sulfonation of Chlorobenzene followed by Nitration

This classic and well-documented pathway involves two key electrophilic aromatic substitution reactions. First, chlorobenzene is sulfonated to produce 4-chlorobenzenesulfonic acid. The subsequent nitration step introduces the nitro group at the position ortho to the chloro group and meta to the sulfonic acid group.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Nitration cluster_2 Step 3: Salt Formation Chlorobenzene Chlorobenzene H2SO4/Oleum H2SO4/Oleum Chlorobenzene->H2SO4/Oleum Sulfonating Agent 4-Chlorobenzenesulfonic acid 4-Chlorobenzenesulfonic acid H2SO4/Oleum->4-Chlorobenzenesulfonic acid 70-80°C Fuming HNO3 Fuming HNO3 4-Chlorobenzenesulfonic acid->Fuming HNO3 Nitrating Agent 4-Chloro-3-nitrobenzenesulfonic acid 4-Chloro-3-nitrobenzenesulfonic acid Fuming HNO3->4-Chloro-3-nitrobenzenesulfonic acid 15-20°C NaCl Solution NaCl Solution 4-Chloro-3-nitrobenzenesulfonic acid->NaCl Solution Salting Out Sodium 4-chloro-3-nitrobenzenesulfonate Sodium 4-chloro-3-nitrobenzenesulfonate NaCl Solution->Sodium 4-chloro-3-nitrobenzenesulfonate Precipitation

Caption: Synthesis workflow via sulfonation and nitration of chlorobenzene.

Detailed Experimental Protocol: [6]

  • Apparatus Setup: Equip a round-bottomed flask with an efficient mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a larger container to serve as a water bath for temperature control.

  • Sulfonation:

    • Charge the flask with a mixture of 220g of 100% sulfuric acid and 125g of oleum (20% SO₃).

    • Over 30 minutes, add 112.5g (1 mole) of chlorobenzene with continuous stirring. The temperature will naturally rise to 70-80°C.

    • Once the addition is complete and the exotherm subsides, heat the water bath to boiling and continue stirring for approximately 2 hours. The reaction is complete when a test sample diluted with water shows no oily droplets of unreacted chlorobenzene.

  • Nitration:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 65g of fuming nitric acid (sp. gr. 1.52) dropwise, ensuring the temperature is maintained between 15°C and 20°C. This addition typically takes 1.5 to 2 hours.

    • Remove the cooling bath and continue stirring at room temperature for 3-4 hours. The product, 4-chloro-3-nitrobenzenesulfonic acid, will begin to crystallize, forming a thick paste.

  • Isolation and Salt Formation:

    • Prepare a cooled mixture of 1 liter of saturated sodium chloride (brine) solution and 500 ml of water.

    • Stir the reaction paste into the cooled brine solution.

    • Filter the resulting precipitate to collect the crude sodium 4-chloro-3-nitrobenzenesulfonate. The moist cake can be further purified by recrystallization from hot water or aqueous alcohol.

Pathway 2: Hydrolysis of 4-chloro-3-nitrobenzenesulfonyl chloride

An alternative route involves the hydrolysis of the corresponding sulfonyl chloride intermediate. This intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, can be synthesized by the direct chlorosulfonation of o-nitrochlorobenzene.[7][8]

Protocol for Intermediate Synthesis (Chlorosulfonation): [7][8]

  • React 1 mole of o-nitrochlorobenzene with 4-5 moles of chlorosulfonic acid.

  • Heat the mixture with agitation to 100-130°C for 4-10 hours, until the evolution of hydrogen chloride gas ceases.

  • Recover the product, 4-chloro-3-nitrobenzenesulfonyl chloride, by pouring the reaction mass into an ice-water slurry.

  • The sulfonyl chloride is then hydrolyzed in an aqueous sodium hydroxide solution, followed by neutralization, to yield the final sodium salt.[2]

Chemical Reactivity and Core Applications

The utility of sodium 4-chloro-3-nitrobenzenesulfonate stems from its defined reactive sites, which allow for predictable chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction is the nucleophilic substitution of the chlorine atom.[2] The presence of the strongly electron-withdrawing nitro and sulfonate groups activates the chlorine atom, making it an excellent leaving group. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to synthesize a diverse library of derivatives.[1] This reactivity is fundamental to its application in producing dyes, pigments, and pharmaceutical intermediates.[1][2]

SNAr_Reaction reactant Sodium 4-chloro-3-nitrobenzenesulfonate Cl product Substituted Product NHR reactant:f1->product:f1 S_NAr Reaction nucleophile Nucleophile (e.g., R-NH₂) nucleophile->reactant:f1

Caption: Nucleophilic aromatic substitution at the chloro position.

Applications Overview
  • Dye and Pigment Synthesis: It serves as a crucial intermediate for azo dyes and other colorants. The sulfonate group imparts water solubility, a desirable property for many dyeing applications.[2][9]

  • Pharmaceutical Intermediates: The compound's structure is a valuable scaffold in drug discovery.[1] Its derivatives are explored for various biological activities, including potential antimicrobial properties.[1][10] The ability to easily modify the core structure is essential for tuning the pharmacological profiles of new drug candidates.[1]

  • Agrochemicals and Specialty Chemicals: It is also used in the synthesis of pesticides and other specialized organic compounds.

Toxicological and Safety Profile

Understanding the toxicology and handling requirements is critical for safe laboratory and industrial use.

Biological Activity and Toxicity

Studies have provided insights into the compound's biological effects. Genotoxicity assessments, such as the Ames test, have indicated potential mutagenic properties under certain conditions, suggesting a risk of genetic damage.[2]

Table 2: Summary of Toxicological Data

TestOrganismRouteResultFindingsSource
Acute Oral Toxicity RatOralLD50 > 2000 mg/kgLow acute toxicity[2]
Chronic Exposure RatOral-Increased relative kidney weights at high doses (898 mg/kg/day)[2]
Genotoxicity BacteriaIn vitroMutagenicIncreased mutation rates observed[2]
Safety, Handling, and First Aid

As with any chemical intermediate, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and safety goggles with side-shields.[5][11]

  • Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][11]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5]

    • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[5][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][11]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink plenty of water.[5]

Conclusion

Sodium 4-chloro-3-nitrobenzenesulfonate is a high-value chemical intermediate whose importance is rooted in its versatile reactivity. The strategic placement of its chloro, nitro, and sulfonate functional groups allows for a wide range of synthetic transformations, particularly nucleophilic aromatic substitution. This reactivity makes it an indispensable building block in the synthesis of dyes, pigments, and complex pharmaceutical molecules. A thorough understanding of its synthesis pathways, chemical properties, and safety profile is essential for its effective and safe utilization in research and industrial applications.

References

  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com. [Link]

  • CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid.
  • Understanding the Role of 4-Chloro-3-nitrobenzenesulfonamide in Chemical Manufacturing. (2025). Article on Chemical Intermediates. [Link]

  • The Preparation of Sodium 4-Amino-3-nitro- benzenesulfonate and Some Related Compounds. CSIRO Publishing. [Link]

  • 4-Chloro-3-nitrobenzenesulfonamide - Solubility of Things. Solubilityofthings.com. [Link]

  • Pharmaceutical Synthesis: The Role of 4-Chloro-3-nitrobenzenesulfonic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

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A Technical Guide to 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt: Nomenclature, Synthesis, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-chloro-3-nitrobenzenesulfonic acid, sodium salt, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive understanding of its chemical identity, synthesis, reactivity, and practical applications. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols, ensuring both scientific integrity and field-proven insight.

Decoding the Nomenclature: Understanding the Synonyms

The compound known as this compound is identified by several names and numbers across various chemical databases and suppliers. Understanding this nomenclature is the first step in ensuring accurate sourcing and unambiguous communication in research and development.

The systematic IUPAC name for this compound is Sodium 4-chloro-3-nitrobenzenesulfonate .[1] This name precisely describes the molecule's structure: a benzene ring substituted with a sulfonate group (-SO₃⁻), a chloro group (-Cl) at position 4, and a nitro group (-NO₂) at position 3, with a sodium counter-ion.

However, a multitude of synonyms are in common use, arising from different naming conventions and historical contexts. These are crucial to recognize when searching literature and chemical catalogs.

Table 1: Synonyms and Identifiers

CategoryIdentifierNotes
IUPAC Name Sodium 4-chloro-3-nitrobenzenesulfonateThe most systematic and unambiguous name.[1]
CAS Number 17691-19-9The most common and reliable identifier for the sodium salt form.[1][2]
EC Number 241-680-0European Community number.[2][3]
Common Synonyms This compoundWidely used, descriptive name.[2]
Sodium 3-nitro-4-chlorobenzenesulfonateAn alternative numbering, less common but still encountered.[4][5]
Benzenesulfonic acid, 4-chloro-3-nitro-, sodium saltA formal, indexed naming style.[2]
Sodium 4-chloro-3-nitrobenzene-1-sulfonateExplicitly numbers the sulfonate position.[2]
Deprecated CAS 119907-97-0An older CAS number that may still appear in some databases.[2][3]
Acid Form CAS 121-18-6Refers to the free acid, not the sodium salt. It is critical to distinguish between these two.[6][7]

The existence of multiple names underscores the importance of using the CAS number (17691-19-9) as the primary identifier to prevent ambiguity in procurement and experimental records.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective use in the laboratory.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃ClNNaO₅S[1][4]
Molecular Weight 259.60 g/mol [1][4]
Appearance White to slightly yellow crystalline solid/powder[3]
Melting Point 204-208 °C (decomposes)[3]
Solubility Highly soluble in water (1000 g/L at 25°C) and alcohols.[3]
InChI Key POUGKTDTYSAMAT-UHFFFAOYSA-M[1][2]
Spectroscopic Data
  • ¹H NMR: For the related 4-chloro-3-nitrobenzenesulfonyl chloride, the aromatic protons would appear as distinct multiplets in the downfield region (typically 7.5-8.5 ppm) due to the strong electron-withdrawing effects of the nitro, chloro, and sulfonyl chloride groups.[8]

  • ¹³C NMR: The carbon atoms in the aromatic ring of the parent acid show distinct signals, with carbons attached to electron-withdrawing groups shifted downfield.[7]

  • IR Spectroscopy: The infrared spectrum of the parent acid shows characteristic peaks for the S=O stretches of the sulfonic acid group (around 1350 and 1170 cm⁻¹), N=O stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-Cl vibrations.[7]

Researchers should perform their own analytical characterization (NMR, IR, MS) upon receipt of the compound to verify its identity and purity against these expected functional group signals.

Synthesis and Mechanism: A Guide for the Synthetic Chemist

The synthesis of this compound is a multi-step process that leverages fundamental principles of electrophilic aromatic substitution. The most common laboratory and industrial route begins with chlorobenzene.

Synthetic Pathway Overview

The overall transformation involves two key electrophilic aromatic substitution reactions: sulfonation followed by nitration. The order is critical. Sulfonating first directs the incoming nitro group primarily to the meta position relative to the sulfonic acid group, while the chloro group directs ortho and para. The interplay of these directing effects leads to the desired product.

Synthesis_Pathway Chlorobenzene Chlorobenzene Sulfonation Sulfonation (H₂SO₄/SO₃) Chlorobenzene->Sulfonation p_Chlorobenzenesulfonic_acid p-Chlorobenzenesulfonic acid Sulfonation->p_Chlorobenzenesulfonic_acid Nitration Nitration (HNO₃/H₂SO₄) p_Chlorobenzenesulfonic_acid->Nitration Acid_Product 4-Chloro-3-nitro- benzenesulfonic acid Nitration->Acid_Product Neutralization Neutralization (NaOH or Na₂CO₃) Acid_Product->Neutralization Final_Product Sodium 4-chloro-3-nitro- benzenesulfonate Neutralization->Final_Product

Caption: General synthesis workflow for Sodium 4-chloro-3-nitrobenzenesulfonate.

Detailed Laboratory Protocol

This protocol describes the synthesis starting from chlorobenzene, a common and cost-effective starting material.[9]

Step 1: Sulfonation of Chlorobenzene

  • Apparatus: Set up a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Reagents: To the flask, add a mixture of 220g of 100% sulfuric acid and 125g of oleum (20% SO₃).

  • Reaction: While stirring, add 112.5g (1 mole) of chlorobenzene dropwise over approximately 30 minutes. The temperature will rise to 70-80°C.

  • Heating: Once the addition is complete and the exotherm subsides, heat the mixture to boiling for about 2 hours, or until a test sample diluted with water shows no oily droplets of unreacted chlorobenzene.

  • Rationale: The use of oleum (fuming sulfuric acid) provides a high concentration of the electrophile SO₃, driving the sulfonation reaction to completion. Heating ensures the reaction rate is sufficient. The chloro group is an ortho-, para-director, with the para-product (p-chlorobenzenesulfonic acid) being the major isomer due to sterics.

Step 2: Nitration of p-Chlorobenzenesulfonic acid

  • Cooling: Cool the reaction mixture from Step 1 in an ice bath.

  • Nitrating Agent: Add 65g of fuming nitric acid (sp. gr. 1.52) dropwise over 1.5 to 2 hours. Critically, maintain the internal temperature between 15 and 20°C to prevent side reactions and ensure regioselectivity.

  • Reaction: After the addition, remove the ice bath and continue stirring at room temperature for 3-4 hours. The product, 4-chloro-3-nitrobenzenesulfonic acid, may begin to crystallize, forming a thick paste.

  • Rationale: The sulfonic acid group is a strong deactivating and meta-directing group. The chloro group is a weak deactivating but ortho-, para-directing group. The nitronium ion (NO₂⁺) electrophile will preferentially add to the position that is ortho to the chlorine and meta to the sulfonic acid, resulting in the desired 3-nitro isomer.

Step 3: Isolation and Neutralization

  • Precipitation: Stir the reaction paste into a cooled mixture of 1 liter of saturated sodium chloride solution and 500 ml of water. This "salting out" process precipitates the sodium salt of the product.

  • Filtration: Filter the resulting precipitate. This will yield a moist cake of the crude sodium salt.

  • Purification: The crude product can be purified by recrystallization from hot water or aqueous alcohol to yield the final, pure sodium 4-chloro-3-nitrobenzenesulfonate.[9]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. For drug development professionals, it serves as a versatile scaffold for building complex molecules.

The Chemistry of the Functional Groups
  • Sulfonic Acid Group: The primary role of the sulfonate group (-SO₃Na) is to confer high water solubility to the molecule and its derivatives.[1] This is a highly desirable property in both dye manufacturing and for improving the pharmacokinetic profiles of drug candidates.

  • Nitro Group (-NO₂): This powerful electron-withdrawing group is key to the molecule's reactivity. It strongly activates the aromatic ring towards nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amine (-NH₂), providing a synthetic handle for a vast array of subsequent reactions, such as amide bond formation, diazotization, or reductive amination.

  • Chloro Group (-Cl): Positioned ortho and para to the strongly activating nitro and sulfonic acid groups, the chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions.[6]

Nucleophilic Aromatic Substitution (SNAᵣ)

The most powerful application of this intermediate is in SNAᵣ reactions, where the chlorine atom is displaced by a nucleophile. The strong electron-withdrawing nitro and sulfonate groups stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.

Caption: Nucleophilic Aromatic Substitution (SNAᵣ) on the title compound. (Note: Image generation is illustrative; actual chemical structures would be used).

This reactivity allows for the introduction of various functionalities crucial for tuning a molecule's pharmacological properties:

  • Amines (R-NH₂): Displacing the chlorine with amines is a common strategy to build scaffolds for kinase inhibitors, GPCR ligands, and other drug classes.

  • Alcohols/Phenols (R-OH): Reaction with alcohols or phenols forms ether linkages, which are stable and prevalent in many drug molecules.

  • Thiols (R-SH): Introduction of sulfur-containing moieties can be used to modulate metabolic stability or target specific enzymes.

By providing a water-soluble aromatic ring that can be readily functionalized, this compound is an excellent starting point for generating libraries of compounds for high-throughput screening in drug discovery.[6][10]

Safety, Handling, and Analytical Control

Laboratory Safety and Handling

As with any chemical, proper safety protocols are paramount.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Toxicity: The compound has low acute oral toxicity in rats (LD50 > 2000 mg/kg).[1] However, some studies indicate potential genotoxicity (mutagenic properties in the Ames test), warranting careful handling to minimize exposure.[1]

Analytical Quality Control

For researchers, ensuring the purity and identity of the starting material is a prerequisite for reliable and reproducible results.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing the purity of this compound. A typical method would use a C18 column with a mobile phase of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[2] This allows for the separation of the main compound from starting materials or side products.

  • Titration: The sulfonic acid salt content can be quantified using acid-base titration methods.

Conclusion

This compound is more than a simple chemical; it is a highly versatile and enabling tool for chemical innovation. Its value lies in the predictable reactivity of its functional groups, allowing chemists to use it as a foundational building block for complex molecular architectures. For professionals in dye manufacturing, it provides a water-soluble and reactive intermediate. For scientists in drug discovery, it offers a reliable scaffold for creating novel chemical entities with therapeutic potential. A thorough understanding of its nomenclature, synthesis, reactivity, and handling, as outlined in this guide, is the foundation for leveraging its full potential in research and development.

References

  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt | 17691-19-9. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Pharmaceutical Synthesis: The Role of 4-Chloro-3-nitrobenzenesulfonic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Role of 4-Chloro-3-nitrobenzenesulfonic Acid in Modern Dye Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Benzenesulfonic acid, 4-chloro-3-nitro-. (n.d.). PubChem. Retrieved from [Link]

  • Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid. (n.d.). Google Patents.
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (n.d.). Google Patents.
  • Functional Group Reactions. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • 4-Chloro-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2.4: Functional Groups: Centers of Reactivity. (2015, July 4). Chemistry LibreTexts. Retrieved from [Link]

  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. (n.d.). National Institutes of Health. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Synthesis Protocol for 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No: 17691-19-9). This compound is a pivotal intermediate in the chemical industry, primarily utilized in the manufacturing of dyes, pigments, and specialized pharmaceutical agents.[1][2] The protocol detailed herein is based on the sequential sulfonation and nitration of chlorobenzene, a robust and well-documented pathway. We delve into the mechanistic rationale behind the procedural steps, offer critical process control parameters, and outline essential safety and handling protocols. This guide is intended for researchers and process chemists in organic synthesis and drug development.

Introduction and Significance

This compound, with the molecular formula C₆H₃ClNNaO₅S, is an aromatic organic compound of significant industrial value.[1] Its molecular structure, featuring a sulfonic acid group for aqueous solubility, a reactive chlorine atom, and a nitro group, makes it a versatile precursor for a variety of complex organic molecules.[2] The primary application lies in its function as a key building block for azo dyes and other colorants, where the sulfonic acid group enhances the solubility and fixation of the dye.[1][3] Furthermore, its functional groups are amenable to further chemical transformations, such as the reduction of the nitro group to an amine or nucleophilic substitution of the chlorine atom, opening pathways for the synthesis of diverse pharmaceutical intermediates.[1][3]

This application note presents a reliable, step-by-step laboratory-scale synthesis protocol. The chosen synthetic strategy involves an initial sulfonation of chlorobenzene, followed by a regioselective nitration of the resulting p-chlorobenzenesulfonic acid. This method is favored for its clear reaction progression and manageable isolation procedures.

The Chemical Pathway: A Mechanistic Overview

The synthesis proceeds via a two-step electrophilic aromatic substitution sequence. Understanding the directing effects of the substituents on the benzene ring is crucial for appreciating the regioselectivity and success of the protocol.

  • Step 1: Electrophilic Sulfonation of Chlorobenzene. The starting material, chlorobenzene, is treated with a potent sulfonating mixture of sulfuric acid and oleum (sulfur trioxide, SO₃, dissolved in H₂SO₄). The chlorine atom is an ortho, para-directing deactivator. Due to steric hindrance at the ortho position, the bulky electrophile (SO₃) is predominantly directed to the para position, yielding p-chlorobenzenesulfonic acid as the major product.

  • Step 2: Electrophilic Nitration. The intermediate, p-chlorobenzenesulfonic acid, is then subjected to nitration using fuming nitric acid in the sulfuric acid medium. The sulfonic acid group is a powerful deactivator and a meta-director. The chlorine atom remains an ortho, para-director. The incoming nitronium ion (NO₂⁺) electrophile is therefore directed to the position that is ortho to the chlorine and meta to the sulfonic acid group, yielding the desired 4-chloro-3-nitrobenzenesulfonic acid.

The overall workflow is visualized in the diagram below.

G cluster_0 Synthesis Workflow Start Start: Chlorobenzene Sulfonation Step 1: Sulfonation (H₂SO₄ / Oleum) Start->Sulfonation Reagents Nitration Step 2: Nitration (Fuming HNO₃) Sulfonation->Nitration Intermediate: p-Chlorobenzenesulfonic Acid Isolation Step 3: Isolation (Salting Out) Nitration->Isolation Crude Product Purification Step 4: Purification (Recrystallization) Isolation->Purification Filtered Solid Product Final Product: 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt Purification->Product Pure Product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures and provides a reliable method for obtaining the target compound.[4]

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Moles (approx.)QuantityRole
Chlorobenzene108-90-7112.561.0112.5 gStarting Material
Sulfuric Acid (100%)7664-93-998.08-220 gReagent / Solvent
Oleum (20% SO₃)8014-95-7--125 gSulfonating Agent
Fuming Nitric Acid7697-37-263.01-65 gNitrating Agent
Saturated NaCl Solution7647-14-5--1 LPrecipitation Agent
Water (Deionized)7732-18-518.02-500 mLDiluent
Step-by-Step Procedure

Part A: Sulfonation of Chlorobenzene

  • Setup: Equip a 1 L round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a larger basin that can be filled with either cold or hot water for temperature control.

  • Acid Mixture: In the flask, combine 220 g of 100% sulfuric acid and 125 g of oleum (20% SO₃).

  • Addition of Chlorobenzene: With continuous stirring, add 112.5 g (1 mole) of chlorobenzene dropwise from the funnel over approximately 30 minutes. The reaction is exothermic, and the temperature will naturally rise to 70-80°C.[4]

  • Reaction Completion: Once the addition is complete and the temperature begins to fall, heat the surrounding water bath to boiling. Continue stirring vigorously for 2 hours.[4]

  • Quality Check: To confirm the completion of the sulfonation, take a small aliquot of the reaction mixture and add it to water. The absence of oily droplets and the smell of chlorobenzene upon warming indicates the reaction is complete. A fine crystalline precipitate of a minor byproduct (dichlorodiphenylsulfone) may be observed, which is acceptable.[4]

Part B: Nitration of p-Chlorobenzenesulfonic Acid

  • Cooling: Cool the reaction mixture in an ice bath until the internal temperature is between 15°C and 20°C.

  • Addition of Nitric Acid: Add 65 g of fuming nitric acid (sp. gr. 1.52) dropwise via the dropping funnel. This addition is highly exothermic and must be done slowly over 1.5 to 2 hours to maintain the temperature strictly between 15°C and 20°C.[4]

    • Causality Note: Precise temperature control is paramount to prevent runaway reactions and the formation of dinitrated byproducts.

  • Stirring: After the nitric acid addition is complete, remove the ice bath and continue stirring at room temperature for 3-4 hours. The mixture will likely become a thick paste as the product begins to crystallize. If stirring becomes difficult, the paste may need to be carefully broken up with a spatula.[4]

Part C: Isolation and Purification

  • Precipitation (Salting Out): In a separate large beaker, prepare a cooled mixture of 1 L of saturated sodium chloride solution and 500 mL of water. While stirring this brine solution vigorously, slowly pour the reaction mixture into it. The sodium salt of 4-chloro-3-nitrobenzenesulfonic acid will precipitate out.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the collected solid cake with a small amount of cold, dilute brine solution to remove residual acids.

  • Purification: For higher purity, the moist cake can be recrystallized from hot water or a dilute aqueous alcohol solution.[4] Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight. The expected product is a white to slightly yellow crystalline solid.[5][6]

Chemical Reaction Scheme

The chemical transformations are depicted below.

G cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Nitration struct1 Chlorobenzene plus1 + arrow1 struct2 p-Chlorobenzenesulfonic Acid struct3 4-Chloro-3-nitrobenzenesulfonic acid reagent1 H₂SO₄ / SO₃ (Oleum) plus2 + reagent2 HNO₃ / H₂SO₄ arrow2 struct2_cont p-Chlorobenzenesulfonic Acid

Caption: Reaction scheme for the synthesis of the target compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized sodium 4-chloro-3-nitrobenzenesulfonate, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the aromatic substitution pattern and overall structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the anion (236.95 g/mol ).[7]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group peaks, such as those for S=O (sulfonate), N=O (nitro), and C-Cl bonds.[3]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of the final product.[8]

Environmental, Health, and Safety (EHS) Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Hazardous Reagents: Concentrated sulfuric acid, oleum, and fuming nitric acid are extremely corrosive and are strong oxidizing agents. They can cause severe burns upon contact.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and tightly fitting safety goggles or a face shield.[10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[9][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9]

    • Inhalation: Move the victim to fresh air.[10]

    • In all cases of exposure, seek immediate medical attention.

  • Waste Disposal: Neutralize acidic waste streams carefully with a suitable base (e.g., sodium bicarbonate) before disposing of them in accordance with local, state, and federal regulations.

References

  • PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Chloro-3-Nitrobenzenesulfonic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Google Patents. (n.d.). CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid.
  • Google Patents. (n.d.). DE3501754A1 - Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene.
  • SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 4-chloro-3-nitro-. Retrieved from [Link]

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Application of sodium 4-chloro-3-nitrobenzenesulfonate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Sodium 4-Chloro-3-nitrobenzenesulfonate in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

Sodium 4-chloro-3-nitrobenzenesulfonate is a pivotal intermediate in the landscape of modern organic synthesis. Its chemical architecture, featuring a benzene ring functionalized with a sulfonic acid salt, a nitro group, and a chlorine atom, makes it a highly versatile reagent. The interplay of these functional groups—specifically the electron-withdrawing nature of the nitro and sulfonate groups activating the chlorine atom for nucleophilic substitution—opens a gateway to a diverse array of chemical transformations.

This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of sodium 4-chloro-3-nitrobenzenesulfonate. We will delve into its core applications, provide detailed, field-proven protocols, and explain the mechanistic rationale behind its reactivity, empowering chemists to leverage this powerful building block in their synthetic endeavors.

Compound Profile:

  • IUPAC Name: Sodium 4-chloro-3-nitrobenzenesulfonate[1]

  • CAS Number: 17691-19-9[1][2]

  • Molecular Formula: C₆H₃ClNNaO₅S[1][2]

  • Molecular Weight: 259.6 g/mol [2]

Core Synthetic Applications: A Multi-Functional Intermediate

The strategic placement of the chloro, nitro, and sulfonate groups on the aromatic ring dictates the compound's reactivity, making it a cornerstone for several key synthetic operations. Its applications are particularly prominent in the synthesis of dyes and as a versatile intermediate for pharmaceutical agents.[2][3][4]

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight: The primary mode of reactivity for sodium 4-chloro-3-nitrobenzenesulfonate is nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing capacity of the nitro group, positioned ortho to the chlorine atom, and the sulfonic acid group, positioned para, significantly depletes the electron density of the aromatic ring. This electronic deficit makes the carbon atom bearing the chlorine atom highly electrophilic and susceptible to attack by nucleophiles.[5] The chlorine atom serves as an excellent leaving group, facilitating its displacement. This reaction is a powerful method for introducing a wide range of functionalities onto the aromatic scaffold.[2][4]

Causality in Experimental Design: The choice of nucleophile directly dictates the resulting product class. This allows for the rational design of molecules with tailored properties, a crucial aspect in drug discovery and materials science. For instance, reaction with amines yields substituted anilines, while reaction with alkoxides or thiolates produces aryl ethers and thioethers, respectively.[2][4]

Application Protocol 1: Synthesis of Sodium 4-Amino-3-nitrobenzenesulfonate via SNAr

This protocol details the reaction of sodium 4-chloro-3-nitrobenzenesulfonate with ammonia to introduce an amino group, a foundational step for many subsequent transformations, particularly in dye synthesis.

Objective: To replace the chlorine atom with an amino group via nucleophilic aromatic substitution.

Materials:

  • Sodium 4-chloro-3-nitrobenzenesulfonate (1.0 eq)

  • Aqueous Ammonia (28-30%, excess)

  • Deionized Water

  • Hydrochloric Acid (for pH adjustment)

  • Reaction Vessel (Pressure-rated if heating above boiling point of ammonia solution)

  • Stirrer and Heating Mantle

Procedure:

  • Charging the Vessel: In a suitable reaction vessel, dissolve sodium 4-chloro-3-nitrobenzenesulfonate (1.0 eq) in a minimal amount of deionized water.

  • Addition of Nucleophile: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq). Ensure the vessel is properly sealed.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC). The reaction typically requires several hours for completion.

  • Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully neutralize the excess ammonia and precipitate the product by acidifying the solution with hydrochloric acid. Monitor the pH to ensure complete precipitation. c. Isolate the solid product, sodium 4-amino-3-nitrobenzenesulfonate, by filtration. d. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the product under vacuum at 60-70°C to a constant weight.

Reduction of the Nitro Group

Mechanistic Insight: The nitro group on the aromatic ring is readily reduced to a primary amine. This transformation is one of the most fundamental and useful reactions in aromatic chemistry, as it converts an electron-withdrawing, deactivating group into an electron-donating, activating group. This "unlocks" the aromatic ring for subsequent electrophilic substitutions and provides a nucleophilic handle for a vast range of derivatizations (e.g., diazotization, acylation).

Causality in Experimental Design: The choice of reducing agent is often dictated by cost, scale, and functional group tolerance.

  • Catalytic Hydrogenation (H₂/Pd-C): Offers clean conversion and high yields but can be expensive and requires specialized pressure equipment.

  • Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are robust, cost-effective, and widely used in industrial settings. Iron in acidic medium is a classic and efficient choice for nitro group reductions.

Application Protocol 2: Reduction of Sodium 4-amino-3-nitrobenzenesulfonate

This protocol describes the reduction of the nitro group of the product from Protocol 1 to yield sodium 3,4-diaminobenzenesulfonate, a key precursor for pharmaceuticals and heterocyclic compounds.

Objective: To selectively reduce the aromatic nitro group to a primary amine.

Materials:

  • Sodium 4-amino-3-nitrobenzenesulfonate (1.0 eq)

  • Iron powder (Fe, fine grade, ~3.0 eq)

  • Ammonium Chloride (NH₄Cl, catalytic amount) or Acetic Acid

  • Deionized Water

  • Sodium Carbonate (Na₂CO₃)

  • Heating Mantle, Stirrer, and Reflux Condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium 4-amino-3-nitrobenzenesulfonate (1.0 eq) and deionized water.

  • Addition of Reagents: Add iron powder (~3.0 eq) and a catalytic amount of ammonium chloride to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (90-100°C) with vigorous stirring. The reaction is typically exothermic and its progress can be monitored by the disappearance of the yellow color of the nitro compound. Maintain reflux for 2-4 hours or until TLC/HPLC analysis indicates complete conversion.

  • Work-up and Isolation: a. While still hot, add sodium carbonate to the reaction mixture to precipitate iron salts as iron (II/III) hydroxides. The solution should be made basic (pH ~8-9). b. Filter the hot mixture through a pad of celite to remove the iron sludge. Wash the filter cake thoroughly with hot deionized water. c. Combine the filtrate and washings.

  • Product Crystallization: Concentrate the filtrate under reduced pressure. The desired product, sodium 3,4-diaminobenzenesulfonate, will crystallize upon cooling. The product can be further purified by recrystallization from water or aqueous ethanol.

Data Presentation: Reaction Conditions Summary

The versatility of sodium 4-chloro-3-nitrobenzenesulfonate in SNAr reactions is highlighted by its compatibility with various nucleophiles. The table below summarizes typical reaction conditions.

Nucleophile ClassExample NucleophileSolventTypical TemperatureProduct Class
Amines Aniline, AmmoniaWater, Ethanol80 - 150°CSubstituted Anilines
Alkoxides Sodium MethoxideMethanol, DMF60 - 100°CAryl Ethers
Thiolates Sodium ThiophenolateDMF, DMSO25 - 80°CAryl Thioethers

Visualization of Synthetic Pathways

The following diagrams illustrate the central role of sodium 4-chloro-3-nitrobenzenesulfonate as a synthetic hub.

G start Sodium 4-Chloro- 3-nitrobenzenesulfonate snar Nucleophilic Aromatic Substitution (SNAr) start->snar + Nu:⁻ reduction Nitro Group Reduction start->reduction [H] sub_amines Substituted Amines (e.g., Dyes, Pharm.) snar->sub_amines (Nu = R₂N⁻) sub_ethers Aryl Ethers snar->sub_ethers (Nu = RO⁻) sub_thioethers Aryl Thioethers snar->sub_thioethers (Nu = RS⁻) reduced_chloro Sodium 4-Chloro- 3-aminobenzenesulfonate reduction->reduced_chloro

Caption: Key synthetic transformations of sodium 4-chloro-3-nitrobenzenesulfonate.

G cluster_0 Experimental Workflow: Two-Step Synthesis start Sodium 4-Chloro- 3-nitrobenzenesulfonate step1 Step 1: SNAr (Protocol 1) start->step1 + NH₃ intermediate Sodium 4-Amino- 3-nitrobenzenesulfonate step1->intermediate step2 Step 2: Reduction (Protocol 2) intermediate->step2 + Fe/NH₄Cl final_product Sodium 3,4-Diamino- benzenesulfonate step2->final_product

Caption: Workflow for the synthesis of a diaminobenzenesulfonate derivative.

Conclusion

Sodium 4-chloro-3-nitrobenzenesulfonate is more than a simple chemical; it is a strategic tool for molecular construction. Its predictable reactivity in nucleophilic aromatic substitution and nitro group reduction allows for the systematic synthesis of a wide range of valuable compounds.[2][3] By understanding the principles behind its applications and adhering to robust protocols, researchers can effectively utilize this intermediate to advance projects in dye chemistry, pharmaceutical development, and beyond.[2][4]

References

  • Title: 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt | 17691-19-9 | Benchchem Source: Benchchem URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: SODIUM 4-CHLORO-3-NITROBENZENE-1-SULFONATE | CAS 17691-19-9 Source: Molbase URL
  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Directed Aromatic Functionalization

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9) is a pivotal reagent in modern organic synthesis, particularly valued for its utility in constructing complex aromatic structures.[1][2] Its unique trifunctional nature—possessing a leaving group (chloro), a strongly activating and meta-directing nitro group, and a water-solubilizing sulfonate group—renders it a highly predictable and versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in the synthesis of a wide array of industrially significant molecules, including dyes, pigments, and pharmaceutical intermediates.[2][3]

This guide provides an in-depth exploration of the principles and practical protocols for employing this compound in SNAr reactions. We will delve into the mechanistic underpinnings that govern its reactivity, present detailed experimental procedures for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting.

Scientific Principles: Understanding the Reactivity of this compound

The capacity of this compound to undergo efficient nucleophilic substitution is a direct consequence of its electronic architecture. The strongly electron-withdrawing nitro group, positioned meta to the chloro leaving group, plays a crucial role in activating the aromatic ring towards nucleophilic attack.[4] This activation arises from the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the reaction.[4]

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization is key to the stability of the intermediate and thus, to the feasibility of the reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, yielding the substituted product.

The sulfonic acid group, present as its sodium salt, does not directly participate in the resonance stabilization of the Meisenheimer complex. However, its presence significantly influences the physical properties of the molecule, notably conferring high water solubility.[3] This property can be strategically exploited in reaction and purification schemes.

Diagram of the Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: SNAr mechanism for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with common classes of nucleophiles.

Protocol 1: Synthesis of an Aryl Amine Derivative

This protocol details the reaction with an aniline derivative, a common transformation in the synthesis of dye precursors.

Materials:

  • This compound (1.0 eq)

  • Aniline (or substituted aniline) (1.2 eq)

  • Sodium carbonate (Na₂CO₃) (1.5 eq)

  • Water (as solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and sodium carbonate in water.

  • Add the aniline derivative to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with hydrochloric acid to a pH of 1-2. This will precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield the purified 4-amino-3-nitrobenzenesulfonic acid derivative.

Causality: The use of sodium carbonate is to neutralize the sulfonic acid and any HCl formed during the reaction, driving the equilibrium towards the product. The acidic workup is necessary to protonate the sulfonate and the product amine, causing it to precipitate from the aqueous solution.

Diagram of the Experimental Workflow for Aryl Amine Synthesis

Workflow_ArylAmine A 1. Dissolve Reactants 4-Chloro-3-nitrobenzenesulfonic acid, Na salt Aniline derivative Na₂CO₃ in Water B 2. Reflux 100-110 °C, 4-6 h A->B C 3. Monitor by TLC B->C D 4. Cool to RT C->D Reaction Complete E 5. Acidify with HCl pH 1-2 D->E F 6. Filter Precipitate E->F G 7. Wash with Cold Water F->G H 8. Recrystallize Ethanol/Water G->H I Purified Product H->I

Caption: Workflow for the synthesis of an aryl amine derivative.

Protocol 2: Synthesis of an Aryl Ether Derivative

This protocol describes the reaction with a phenoxide, generated in situ from a phenol, to form a diaryl ether linkage.

Materials:

  • This compound (1.0 eq)

  • Phenol (or substituted phenol) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (as solvent)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of potassium carbonate in DMF in a round-bottom flask, add the phenol derivative.

  • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.

  • Add this compound to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: DMF is a suitable polar aprotic solvent that facilitates SNAr reactions. Potassium carbonate is a strong enough base to deprotonate the phenol to the more nucleophilic phenoxide. The aqueous workup and extraction are necessary to separate the product from the inorganic salts and the high-boiling solvent.

Comparative Data and Reaction Scope

The reactivity of this compound is highly dependent on the nucleophilicity of the reacting partner and the reaction conditions. The following table summarizes typical conditions and expected outcomes for a range of nucleophiles.

Nucleophile ClassSpecific NucleophileSolventTemperature (°C)Time (h)Typical Yield (%)
Amines AnilineWater/Ethanol1004-685-95
BenzylamineWater1006-880-90
Alkoxides Sodium MethoxideMethanolReflux6-870-80[3]
Sodium EthoxideEthanolReflux6-870-80
Phenoxides Sodium PhenoxideDMF908-1275-85
Thiols Sodium ThiophenoxideDMF604-690-98

Note: Yields are approximate and can vary based on the specific substrate, purity of reagents, and precise reaction conditions.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and may cause allergic skin reactions.[2] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Troubleshooting

  • Low or No Conversion:

    • Insufficient activation: Ensure the reaction temperature is adequate. For less reactive nucleophiles, a higher temperature or a more polar aprotic solvent like DMSO may be required.

    • Poor nucleophile: The nucleophile may not be strong enough. Consider using a stronger base to generate a more potent nucleophile (e.g., using NaH to deprotonate an alcohol).

    • Moisture: For reactions sensitive to water, ensure all reagents and solvents are anhydrous.

  • Formation of Side Products:

    • Over-reaction: If the product contains sites for further nucleophilic attack, consider using a milder nucleophile or shorter reaction times.

    • Decomposition: High temperatures can lead to decomposition. Monitor the reaction closely and avoid excessive heating.

Conclusion

This compound is a powerful and reliable substrate for nucleophilic aromatic substitution reactions. A thorough understanding of the underlying mechanistic principles, coupled with careful execution of the protocols outlined in this guide, will enable researchers to effectively utilize this reagent for the synthesis of a diverse range of functionalized aromatic compounds. The predictability of its reactivity and the solubility of its derivatives make it an invaluable tool in the arsenal of the synthetic chemist.

References

  • PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • gChem Global. (n.d.). SNAr Comparative Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Google Patents. (n.d.). CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid.
  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • ACS Omega. (2022, December 21). Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0010443B1 - Process for preparing sodium-m-nitrobenzenesulfonate.

Sources

A Robust Ion-Pair Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note presents a detailed, validated, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS: 17691-19-9). This compound, a key intermediate in the synthesis of dyes and pharmaceuticals, presents analytical challenges due to its high polarity and ionic nature.[1][2] Standard reversed-phase methods often yield poor retention and peak shape for such analytes.[3] To overcome these issues, this protocol employs an ion-pair reversed-phase chromatography (IP-RPC) approach. The methodology described herein provides excellent retention, peak symmetry, and sensitivity, making it suitable for quality control, stability testing, and research applications within the pharmaceutical and chemical industries. All procedural choices are rationalized to provide users with a deep understanding of the method's mechanics, ensuring reliable implementation and troubleshooting.

Introduction and Analyte Overview

This compound is a highly water-soluble aromatic sulfonate.[4] Its structure, containing a strongly acidic sulfonate group, a nitro group, and a chlorine atom, makes it a polar, anionic compound that is difficult to retain on conventional C18 or C8 stationary phases. This application note details a method that utilizes an ion-pairing reagent to neutralize the charge and enhance hydrophobic interaction with the stationary phase, thereby achieving reliable chromatographic separation.

Table 1: Physicochemical Properties of the Analyte

PropertyValueReference
CAS Number 17691-19-9[5][6]
Molecular Formula C₆H₃ClNNaO₅S[1]
Molecular Weight 259.6 g/mol [1]
IUPAC Name Sodium 4-chloro-3-nitrobenzenesulfonate[1]
Physical State Slightly yellow crystalline powder[4]
Water Solubility 1000 g/L at 25°C[4]

Chromatographic Principle: Ion-Pair Reversed-Phase Chromatography (IP-RPC)

The core of this method is the use of an ion-pairing reagent, which is essential for retaining highly polar and ionic analytes like sulfonic acids on a nonpolar stationary phase.[7][8]

Mechanism of Action:

  • Reagent Adsorption: The ion-pairing reagent, typically a quaternary ammonium salt such as Tetrabutylammonium (TBA), possesses a nonpolar alkyl tail and a positively charged head group.[9] When introduced into the mobile phase, its nonpolar tail adsorbs onto the hydrophobic C18 stationary phase.[10]

  • Dynamic Ion-Exchange Surface: This adsorption creates a dynamic, positively charged surface on the stationary phase.

  • Analyte Retention: The negatively charged sulfonate group of the analyte molecule forms a reversible, electrostatically-neutral ion pair with the adsorbed, positively charged TBA ions. This interaction increases the analyte's affinity for the stationary phase, leading to controlled retention and elution.[10]

This technique effectively transforms a standard reversed-phase column into a pseudo-ion-exchange column, providing the necessary selectivity for this challenging separation.

cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase cluster_2 Retention Mechanism C18 Silica Support C18 Alkyl Chains Retention Adsorbed TBA+ on C18 Ion-Pair Formation (TBA+...A-) Analyte Retention TBA Tetrabutylammonium (TBA+) (Ion-Pair Reagent) TBA->C18:f1 Hydrophobic Adsorption Analyte Analyte Anion (A-) (4-Chloro-3-nitrobenzenesulfonate) Analyte->Retention:f1 Electrostatic Attraction prep 1. Prepare Mobile Phases & Standard Solutions equil 2. Equilibrate System (≥ 60 min with mobile phase) prep->equil sst 3. System Suitability Test (SST) (Inject Working Standard n=5) equil->sst check 4. Verify SST Criteria sst->check check->equil Fail (Troubleshoot & Re-equilibrate) sample 5. Analyze Samples check->sample Pass data 6. Process Data (Integrate & Quantify) sample->data report 7. Generate Report data->report

References

Perfecting the Purity of 4-Chloro-3-nitrobenzenesulfonic Acid, Sodium Salt: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and dyes. The purity of this compound is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final products. This technical guide provides a comprehensive overview of robust purification techniques for crude this compound, with a focus on recrystallization and analytical methods for purity verification. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and chemical manufacturing, offering a blend of theoretical principles and practical, field-tested methodologies.

Understanding the Impurity Profile

The purification strategy for any compound begins with a thorough understanding of the potential impurities. In the case of this compound, which is typically synthesized through the sulfonation and subsequent nitration of chlorobenzene, the crude product may contain a variety of contaminants.

Common Impurities Include:

  • Isomeric Byproducts: The electrophilic substitution reactions can lead to the formation of other isomers, such as 2-chloro-5-nitrobenzenesulfonic acid and 4-chloro-2-nitrobenzenesulfonic acid.

  • Unreacted Starting Materials: Residual chlorobenzene may be present in the crude mixture.

  • Side-Reaction Products: Dichlorodiphenylsulfone can be formed as a byproduct during the sulfonation step.[1]

  • Inorganic Salts: The neutralization and salting-out steps can introduce inorganic salts into the crude product.

The presence of these impurities can affect crystal formation, melting point, and the performance of the intermediate in downstream applications. Therefore, their effective removal is a critical step in the manufacturing process.

Purification Techniques: From Crude to High-Purity

The primary method for purifying crude this compound is recrystallization. This technique leverages the differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.

Recrystallization: The Cornerstone of Purification

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the pure compound, leaving the impurities dissolved in the mother liquor.

Choosing the Right Solvent System:

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[3] An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.

  • Either completely dissolve or be a very poor solvent for the impurities.

  • Be chemically inert with respect to the compound being purified.

  • Have a relatively low boiling point for easy removal from the purified crystals.

For this compound, commonly effective solvent systems include hot water, dilute salt solutions, and aqueous alcohol mixtures.[1] An ethanol-water mixture is often a good choice, as the solubility of the sodium salt can be finely tuned by adjusting the solvent ratio.

Visualizing the Recrystallization Workflow:

G cluster_0 Recrystallization Protocol A Dissolution: Dissolve crude product in minimum hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B If insoluble matter is present C Cooling & Crystallization: Slow cooling to promote large crystal formation A->C If no insoluble matter B->C D Isolation: Collect crystals by vacuum filtration C->D E Washing: Rinse crystals with ice-cold solvent D->E F Drying: Dry purified crystals under vacuum E->F

Caption: A generalized workflow for the purification of this compound by recrystallization.

Detailed Recrystallization Protocol using Aqueous Ethanol

This protocol provides a step-by-step method for the purification of crude this compound using an ethanol-water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Preparation: Prepare a mixed solvent system of ethanol and water. A good starting point is a 1:1 (v/v) ratio.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start with approximately 4 mL of the ethanol-water solvent mixture.[4]

  • Heating: Gently heat the mixture with stirring. If the solid does not completely dissolve, add small additional portions of the hot solvent until a clear solution is obtained. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities.

  • Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal or any other insoluble materials.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol-water mixture) to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 1: Recrystallization Solvent Screening

Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingRemarks
WaterModerateHighGoodA good starting point, but may not effectively remove all organic impurities.
EthanolLowModerateFairMay require a larger volume of solvent.
Ethanol/Water (1:1)LowHighExcellentOften provides a good balance of solubility and selectivity for high-purity crystals.
IsopropanolVery LowLowPoorNot recommended as a primary solvent.
Salting Out: An Alternative Approach

"Salting out" is another technique that can be employed to purify water-soluble organic salts like this compound. This method involves increasing the ionic strength of the aqueous solution by adding a high concentration of an inorganic salt (e.g., sodium chloride), which reduces the solubility of the organic salt and causes it to precipitate.

Protocol for Salting Out:

  • Dissolve the crude product in a minimum amount of hot water.

  • While the solution is still warm, add a saturated solution of sodium chloride until the desired product begins to precipitate.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the purified product by vacuum filtration, wash with a small amount of cold, saturated salt solution, and then with a minimal amount of ice-cold water to remove excess inorganic salt.

  • Dry the product thoroughly.

Quality Control and Purity Assessment

After purification, it is essential to assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose.

HPLC Method for Purity Analysis

A reverse-phase HPLC method can be effectively used to separate the target compound from its potential impurities.

Table 2: Suggested HPLC Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid).[5]
Gradient A gradient elution may be necessary to separate all potential impurities.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Visualizing the Analytical Workflow:

G cluster_1 Purity Assessment Workflow G Sample Preparation: Dissolve purified product in mobile phase H HPLC Analysis: Inject sample onto the reverse-phase column G->H I Data Analysis: Integrate peaks and calculate purity (%) H->I J Impurity Identification (Optional): Use mass spectrometry (LC-MS) to identify unknown peaks I->J

Caption: A typical workflow for assessing the purity of this compound using HPLC.

Conclusion

The purification of crude this compound is a critical step to ensure its suitability as an intermediate in the pharmaceutical and dye industries. Recrystallization from an aqueous ethanol solution is a highly effective and scalable method for removing common impurities. The detailed protocols and analytical methods provided in this guide offer a robust framework for researchers and professionals to achieve high-purity material, thereby ensuring the quality and consistency of their final products. Adherence to these self-validating systems, grounded in established chemical principles, will contribute to the overall success of the drug development and manufacturing process.

References

  • Google Patents. (n.d.). Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid.
  • Google Patents. (n.d.). Preparation of 2-Chloro-5-nitro- and 4-Chloro-3-nitrobenzene-sulfonyl chloride.
  • Google Patents. (n.d.). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

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Introduction: The Strategic Importance of 4-Chloro-3-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Chloro-3-nitrobenzenesulfonic Acid via Sulfonation of ortho-Chloronitrobenzene

4-Chloro-3-nitrobenzenesulfonic acid is a pivotal intermediate in the chemical industry, primarily serving as a versatile building block for the synthesis of a wide range of dyes and pigments.[1][2] Its molecular architecture, featuring a sulfonic acid group, a nitro group, and a chlorine atom on a benzene ring, provides multiple reactive sites for subsequent chemical transformations.[1][2] This unique combination of functional groups allows for the construction of complex chromophoric systems, making it an indispensable precursor in the manufacture of high-performance colorants.[1] The following protocol details the experimental setup for the synthesis of 4-chloro-3-nitrobenzenesulfonic acid through the direct sulfonation of ortho-chloronitrobenzene, a common and effective industrial method.

Reaction Mechanism and Regioselectivity: A Rationale for Experimental Design

The sulfonation of ortho-chloronitrobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The reaction is typically performed with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[3][5] SO₃, or its protonated form, serves as the potent electrophile that attacks the electron-rich aromatic ring.[3][4][5][6]

The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the benzene ring:

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing group, which deactivates the ring towards electrophilic attack and is a meta-director.[1]

  • Chlorine Atom (-Cl): While deactivating due to its inductive effect, the lone pairs on the chlorine atom exert a resonance effect, making it an ortho, para-director.[1]

When both groups are present, their directing effects are considered in concert. The incoming electrophile (SO₃) will preferentially substitute at the position that is least deactivated and sterically accessible. In the case of ortho-chloronitrobenzene, the C4 position (para to the chlorine and meta to the nitro group) is the most favorable site for substitution, leading to the formation of 4-chloro-3-nitrobenzenesulfonic acid. Understanding these electronic influences is critical for predicting the product and optimizing reaction conditions.

Mandatory Safety Protocols: Handling Highly Corrosive and Toxic Reagents

The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.

  • Oleum (Fuming Sulfuric Acid): Oleum is extremely corrosive and toxic.[7][8] It reacts violently with water, generating significant heat and releasing dense, toxic sulfur trioxide fumes.[9][10][11][12][13] Inhalation can cause severe respiratory irritation, pulmonary edema, and can be fatal.[11][13] Skin or eye contact will result in severe burns.[7][8][11]

  • Ortho-chloronitrobenzene: This compound is toxic and an irritant. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): All operations must be performed inside a certified chemical fume hood. Mandatory PPE includes an acid-resistant lab coat or apron, chemical splash goggles, a full-face shield, and heavy-duty acid-resistant gloves (e.g., neoprene or rubber).[10][12][14]

  • Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible. In case of skin contact, immediately flush with copious amounts of water for at least 30 minutes and seek urgent medical attention.[10] For spills, neutralize with an appropriate agent like sodium bicarbonate before cleanup.[14]

Experimental Workflow Diagram

Sulfonation_Workflow Experimental Workflow: Sulfonation of o-Chloronitrobenzene cluster_setup 1. Reaction Setup cluster_reaction 2. Sulfonation Reaction cluster_workup 3. Product Isolation & Purification cluster_analysis 4. Product Characterization Setup Assemble three-neck flask with mechanical stirrer, thermometer, and dropping funnel. Cooling Place flask in an ice/water bath for temperature control. Setup->Cooling Charge Charge reactor with Oleum (20% SO₃). Addition Slowly add o-chloronitrobenzene via dropping funnel. Maintain temperature at 100-120°C. Charge->Addition React Heat and stir the mixture for 2-4 hours until reaction is complete. Addition->React Quench Carefully pour the reaction mixture onto crushed ice or into a saturated salt solution. React->Quench Hazardous Step: Exothermic Quenching Filter Filter the resulting precipitate (sodium salt of the product). Quench->Filter Wash Wash the filter cake with cold brine/water. Filter->Wash Recrystallize Recrystallize the crude product from hot water or dilute ethanol. Wash->Recrystallize Dry Dry the purified crystals under vacuum. Recrystallize->Dry Analysis Confirm structure and purity via: - Melting Point - ¹H NMR, IR Spectroscopy - HPLC, Mass Spectrometry Dry->Analysis Final Product

Sources

The Strategic Utility of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No: 17691-19-9) has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique trifunctionalized aromatic core, featuring a labile chlorine atom, an electron-withdrawing nitro group, and a water-solubilizing sulfonate group, offers a rich platform for molecular elaboration. This guide provides an in-depth exploration of the applications and protocols involving this key intermediate, with a particular focus on its pivotal role in the synthesis of advanced therapeutic agents.

Core Chemical Attributes and Reactivity Profile

This compound is a stable, off-white to yellow crystalline solid. The true value of this compound in pharmaceutical synthesis lies in the orchestrated reactivity of its functional groups. The potent electron-withdrawing effects of the nitro and sulfonate groups activate the chlorine atom towards nucleophilic aromatic substitution (SNAr) . This heightened reactivity allows for the facile introduction of a wide array of nucleophiles, such as amines and alcohols, which is a cornerstone of complex API synthesis.

PropertyValueReference
CAS Number 17691-19-9[1][2]
Molecular Formula C₆H₃ClNNaO₅S[1]
Molecular Weight 259.60 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Highly soluble in water and alcohols[1]

From Sulfonic Acid to a Critical Pharmaceutical Intermediate: The Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

A primary application of this compound in the pharmaceutical industry is as a precursor to 4-Chloro-3-nitrobenzenesulfonamide (CAS No: 97-09-6) . This sulfonamide is a crucial intermediate in the synthesis of a new generation of targeted therapies, including inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, which are at the forefront of cancer treatment.[3][4]

The synthetic pathway from the sulfonic acid to the sulfonamide is a multi-step process that underscores fundamental principles of organic synthesis.

Diagram: Synthetic Pathway to 4-Chloro-3-nitrobenzenesulfonamide

G cluster_0 Synthesis of 4-Chloro-3-nitrobenzenesulfonic acid cluster_1 Conversion to Sulfonamide Chlorobenzene Chlorobenzene Sulfonation Sulfonation Chlorobenzene->Sulfonation H₂SO₄/Oleum Nitration Nitration Sulfonation->Nitration HNO₃ 4-Chloro-3-nitrobenzenesulfonic acid, Na salt 4-Chloro-3-nitrobenzenesulfonic acid, Na salt Nitration->4-Chloro-3-nitrobenzenesulfonic acid, Na salt NaCl 4-Chloro-3-nitrobenzenesulfonyl chloride 4-Chloro-3-nitrobenzenesulfonyl chloride 4-Chloro-3-nitrobenzenesulfonic acid, Na salt->4-Chloro-3-nitrobenzenesulfonyl chloride Chlorinating Agent (e.g., PCl₅) 4-Chloro-3-nitrobenzenesulfonamide 4-Chloro-3-nitrobenzenesulfonamide 4-Chloro-3-nitrobenzenesulfonyl chloride->4-Chloro-3-nitrobenzenesulfonamide NH₃ or NH₄OH

Caption: Synthetic route from chlorobenzene to the key intermediate.

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is adapted from established industrial processes for the sulfonation and nitration of chlorobenzene.[5][6]

Materials:

  • Chlorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Oleum (20% SO₃)

  • Fuming Nitric Acid (d=1.52)

  • Saturated Sodium Chloride Solution

  • Ice

Procedure:

  • To a stirred mixture of 220 g of 100% sulfuric acid and 125 g of oleum (20% SO₃) in a flask equipped with a stirrer, thermometer, and dropping funnel, add 112.5 g (1 mole) of chlorobenzene dropwise over 30 minutes, maintaining the temperature between 70-80°C.

  • After the addition is complete, heat the mixture to boiling for approximately 2 hours, or until a test sample diluted with water shows no oily droplets of unreacted chlorobenzene.

  • Cool the reaction mixture in an ice bath to 15-20°C.

  • Slowly add 65 g of fuming nitric acid dropwise over 1.5-2 hours, ensuring the temperature does not exceed 20°C.

  • Remove the ice bath and continue stirring at room temperature for 3-4 hours. The mixture will become a thick paste.

  • Pour the reaction mixture into a cooled mixture of 1 liter of saturated sodium chloride solution and 500 ml of water with vigorous stirring.

  • Filter the resulting precipitate and wash with a small amount of cold water to yield the crude sodium 4-chloro-3-nitrobenzenesulfonate.

  • The product can be purified by recrystallization from hot water or dilute ethanol.

Protocol 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

This two-step protocol describes the conversion of the sulfonic acid sodium salt to the crucial sulfonamide intermediate.

Step 2a: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

Materials:

  • This compound

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) with a catalytic amount of DMF

  • Inert solvent (e.g., dichloromethane)

Procedure:

  • In a fume hood, suspend the dried this compound in an excess of thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

  • Gently reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-chloro-3-nitrobenzenesulfonyl chloride can be used directly in the next step or purified by recrystallization from a non-polar solvent.

Step 2b: Amination to 4-Chloro-3-nitrobenzenesulfonamide

Procedure:

  • Dissolve the crude 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) with vigorous stirring.

  • Continue stirring for 1-2 hours at room temperature.

  • Dilute the reaction mixture with water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-Chloro-3-nitrobenzenesulfonamide. The product can be further purified by recrystallization from ethanol.

Application in the Synthesis of Venetoclax: A Case Study

The significance of 4-Chloro-3-nitrobenzenesulfonamide is exemplified by its use in the synthesis of Venetoclax , a potent and selective Bcl-2 inhibitor for the treatment of chronic lymphocytic leukemia.[3][7] In the synthesis of Venetoclax, the sulfonamide undergoes a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by an amine.

Diagram: Key SNAr Step in Venetoclax Synthesis

G Intermediate_A 4-Chloro-3-nitrobenzenesulfonamide Product Venetoclax Precursor Intermediate_A->Product Base (e.g., DIPEA) Solvent (e.g., Acetonitrile) Intermediate_B Amine Nucleophile (e.g., Tetrahydropyran derivative) Intermediate_B->Product

Caption: Nucleophilic aromatic substitution in Venetoclax synthesis.

Protocol 3: Exemplary Nucleophilic Aromatic Substitution in Venetoclax Synthesis

This protocol is a representative procedure for the nucleophilic aromatic substitution reaction using 4-Chloro-3-nitrobenzenesulfonamide.[7]

Materials:

  • 4-Chloro-3-nitrobenzenesulfonamide

  • 4-Aminotetrahydropyran (or a suitable derivative)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

Procedure:

  • To a solution of 4-Chloro-3-nitrobenzenesulfonamide in acetonitrile, add the amine nucleophile (e.g., 4-aminotetrahydropyran).

  • Add N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][8] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, primarily serving as a gateway to the versatile building block, 4-Chloro-3-nitrobenzenesulfonamide. The principles of its reactivity, centered on nucleophilic aromatic substitution, are fundamental to the construction of complex, modern APIs like Venetoclax. The protocols outlined herein provide a practical framework for the synthesis and application of this valuable compound, underscoring its continued relevance in the development of life-saving medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharmaceutical Synthesis: The Role of 4-Chloro-3-nitrobenzenesulfonic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 4-chloro-3-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid.
  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Tsk Lifesciences. (n.d.). 4-chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • ACS Publications. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. Retrieved from [Link]

  • Georganics. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018029711A2 - Process for the preparation of venetoclax.
  • PubMed Central (PMC). (2022). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Retrieved from [Link]

  • PubMed. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL. Retrieved from [Link]

  • Google Patents. (n.d.). KR101522464B1 - New process for the production of arensulfonyl chloride from arensulfonic acid.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Computational study on novel natural inhibitors targeting BCL2. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent. Retrieved from [Link]

  • PubChem. (n.d.). Abt 263. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Navitoclax (ABT-263) and bendamustine ± rituximab induce enhanced killing of non-Hodgkin's lymphoma tumours in vivo. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Retrieved from [Link]

  • Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

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Strategic Derivatization of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt: Pathways to Novel Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Prepared by a Senior Application Scientist

Abstract

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS: 17691-19-9) is a pivotal chemical intermediate, valued for its trifunctional molecular architecture that serves as a robust platform for constructing complex molecules.[1] Its utility is anchored in the distinct reactivity of its three functional groups: a strategically positioned chloro atom, an electron-withdrawing nitro group, and a water-solubilizing sulfonate group. This guide provides an in-depth exploration of the primary derivatization strategies for this compound, focusing on nucleophilic aromatic substitution and nitro group reduction. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights for researchers in dye manufacturing, pharmaceutical development, and advanced organic synthesis.

Foundational Principles: Understanding the Reactivity Profile

The synthetic versatility of this compound stems from the electronic interplay of its substituents on the benzene ring.

  • The Chloro Group as a Leaving Group: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAAr). Its reactivity is significantly enhanced by the presence of the nitro group.

  • The Nitro Group as an Activating Group: The strongly electron-withdrawing nitro group, located ortho to the chlorine, powerfully activates the ring toward nucleophilic attack. It achieves this by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[2][3]

  • The Sulfonate Group as a Modulator: The sulfonic acid group primarily imparts high water solubility to the parent molecule and its derivatives, which is a critical property for applications in dye synthesis and certain pharmaceutical formulations.[1][4]

These features allow for two primary and highly selective derivatization pathways that can be pursued independently or sequentially to generate a diverse library of chemical entities.

Strategic Pathway I: Nucleophilic Aromatic Substitution (SNAAr)

The most direct derivatization route involves the displacement of the chloride ion by a nucleophile. The reaction proceeds via an addition-elimination mechanism, which is highly favored due to the electronic stabilization provided by the adjacent nitro group.[3]

dot

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Protocol: Synthesis of Amino Derivatives via Amination

The introduction of nitrogen-containing functional groups is fundamental for producing precursors for azo dyes and pharmacologically active molecules.[1][4] This protocol details a general method for aminodechlorination.

Experimental Protocol: Amination

Step Procedure Rationale & Insights
1 In a pressure-rated reaction vessel, dissolve 1.0 equivalent of this compound in an appropriate solvent (e.g., water or ethanol/water mixture). The choice of solvent depends on the solubility of the amine nucleophile. Water is often sufficient due to the high solubility of the starting material.
2 Add 1.5 to 3.0 equivalents of the desired amine (e.g., aqueous ammonia, aniline, or an aliphatic amine). An excess of the amine is used to drive the reaction to completion and neutralize the HCl formed in situ if the free base amine is used.
3 Seal the vessel and heat the reaction mixture to 80-150 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC. Elevated temperatures are required to overcome the activation energy. Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.
4 Upon completion, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. The sulfonate group often keeps the product in solution.
5 If the product remains dissolved, acidify the solution with HCl to pH 1-2. This may precipitate the product, which can then be collected by filtration. Acidification protonates the resulting amino group, which can alter solubility and facilitate isolation.

| 6 | Wash the isolated solid with cold water or a brine solution and dry under vacuum. Recrystallization from water or an alcohol/water mixture may be necessary for purification. | Washing removes unreacted starting materials and inorganic salts. |

Stoichiometry and Conditions

Reagent Molar Eq. Role Typical Conditions
4-Chloro-3-nitrobenzenesulfonic acid, Na salt 1.0 Substrate Solvent: Water or EtOH/H₂O
Amine Nucleophile 1.5 - 3.0 Nucleophile Temperature: 80-150 °C

| | | | Time: 4-24 hours |

dot

Amination_Workflow A Dissolve Substrate in Solvent B Add Amine (1.5-3.0 eq) A->B C Heat in Sealed Vessel (80-150°C, 4-24h) B->C D Monitor by HPLC/TLC C->D E Cool to RT C->E On Completion F Product Isolation E->F G Precipitation? (If yes, filter) F->G H Acidify (pH 1-2) & Filter F->H I Wash & Dry Product G->I H->I

Caption: Workflow for the amination of the title compound.

Strategic Pathway II: Reduction of the Nitro Group

Transforming the nitro group into a primary amine opens up a vast array of subsequent reactions, including diazotization for dye synthesis and amide bond formation in drug development. This reduction must be performed chemoselectively to preserve other functional groups.

Protocol: Catalytic Transfer Hydrogenation

This method is often preferred in laboratory and industrial settings due to its mild conditions, high yields, and avoidance of corrosive acids. Ammonium formate is a common and convenient hydrogen donor.

Experimental Protocol: Nitro Reduction

Step Procedure Rationale & Insights
1 To a round-bottom flask, add 1.0 equivalent of this compound and dissolve it in water or a methanol/water mixture. The solvent system must be compatible with the catalyst and reagents. Methanol can help solubilize the hydrogen donor.
2 Carefully add 5-10 mol% of Palladium on carbon (10% Pd/C) to the solution. Pd/C is a highly efficient catalyst for nitro group reduction. It should be handled with care as it can be pyrophoric when dry.[5]
3 Add 3.0 to 5.0 equivalents of ammonium formate in portions. The decomposition of ammonium formate to H₂, CO₂, and NH₃ is exothermic. Portion-wise addition helps control the reaction temperature and rate of hydrogen evolution.
4 Stir the mixture at a temperature between 25 °C and 60 °C. Monitor the reaction by TLC or HPLC until the starting material is consumed. The reaction is typically complete within 1-4 hours. The endpoint is often indicated by the cessation of gas evolution.
5 Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Critical Step: Ensure the Celite pad is kept wet with solvent during filtration to prevent the catalyst from igniting upon contact with air.

| 6 | Evaporate the solvent from the filtrate under reduced pressure. The resulting solid can be purified by recrystallization if necessary. | The product, 4-chloro-3-aminobenzenesulfonic acid, sodium salt, is often obtained in high purity after solvent removal. |

Stoichiometry and Conditions

Reagent Molar Eq. / Loading Role Typical Conditions
4-Chloro-3-nitrobenzenesulfonic acid, Na salt 1.0 Substrate Solvent: H₂O or MeOH/H₂O
10% Palladium on Carbon 5-10 mol% Catalyst Temperature: 25-60 °C

| Ammonium Formate | 3.0 - 5.0 | Hydrogen Donor | Time: 1-4 hours |

dot

Reduction_Workflow A Dissolve Substrate in H2O/MeOH B Add Pd/C Catalyst (5-10 mol%) A->B C Add Ammonium Formate (3-5 eq, portion-wise) B->C D Stir at 25-60°C (1-4h) C->D E Filter through Celite® (CAUTION: Keep wet) D->E On Completion F Evaporate Solvent E->F G Purify by Recrystallization (optional) F->G

Caption: Workflow for catalytic transfer hydrogenation.

Advanced Strategies: Sequential Derivatization

The true synthetic power of this compound is realized when these primary derivatization pathways are combined. The order of operations is critical and dictated by the desired final structure.

  • Path A (SNAAr then Reduction): This is the most common sequence. The chloro group is first substituted with a desired nucleophile, followed by the reduction of the nitro group. This approach is ideal for creating 3,4-disubstituted aniline sulfonic acid derivatives.

  • Path B (Reduction then SNAAr): Reducing the nitro group first yields 4-chloro-3-aminobenzenesulfonic acid. The resulting amino group is an activating, ortho,para-director for electrophilic substitution, but it deactivates the ring for nucleophilic substitution. Therefore, this pathway is less common for further SNAAr reactions at the chloro position but the resulting aniline can undergo a host of other reactions (e.g., diazotization and Sandmeyer reaction).

dot

Sequential_Derivatization cluster_A Path A cluster_B Path B Start 4-Chloro-3-nitrobenzenesulfonic acid Sodium Salt A1 SNAAr Reaction (+ Nucleophile) Start->A1 B1 Nitro Reduction (e.g., Pd/C, H2 source) Start->B1 A2 Nitro Reduction (e.g., Pd/C, H2 source) A1->A2 A_Product 3-Amino-4-(Nu)-benzenesulfonic acid A2->A_Product B2 Further Chemistry (e.g., Diazotization) B1->B2 B_Product Diverse Derivatives B2->B_Product

Caption: Sequential derivatization pathways.

Conclusion

This compound is a highly valuable and versatile building block. Its well-defined reactivity allows for selective and high-yielding transformations through nucleophilic aromatic substitution and nitro group reduction. By mastering these protocols, researchers can efficiently access a wide range of complex aromatic intermediates crucial for the advancement of materials science, colorant chemistry, and pharmaceutical discovery. The self-validating nature of these protocols, combined with careful analytical monitoring, ensures robust and reproducible synthetic outcomes.

References

  • This compound | 17691-19-9. Benchchem.
  • Buy 4-Chloro-3-nitrobenzenesulfonic acid | 121-18-6. Smolecule. (2023-08-15).
  • 4-Chloro-3-Nitrobenzenesulfonic Acid. ChemBK. (2024-04-09).
  • Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com.
  • Pharmaceutical Synthesis: The Role of 4-Chloro-3-nitrobenzenesulfonic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Nucleophilic Aromatic Substitution . YouTube. (2019-07-12). Retrieved from [Link]

  • 3.8: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. (2025-02-02). Retrieved from [Link]

  • Nitro Reduction . ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • The Role of 4-Chloro-3-nitrobenzenesulfonic Acid in Modern Dye Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.

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Application Notes and Protocols for the Analysis of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9) is a key chemical intermediate with significant applications in the synthesis of dyes, pigments, and pharmaceutical agents.[1] Its molecular structure, featuring a sulfonated aromatic ring substituted with both a chloro and a nitro group, makes it a versatile precursor for compounds requiring these functionalities. The sulfonate group, in particular, often enhances water solubility, a desirable characteristic in many synthetic and biological applications.[1]

Given its role as a critical starting material, the purity and consistent quality of this compound are paramount. Rigorous analytical characterization is essential to ensure the reliability of synthetic outcomes and the safety of resulting products. This document provides a comprehensive guide to the analytical standards and detailed protocols for the quality control of this important compound.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to the development of robust analytical methods.

PropertyValueSource
CAS Number 17691-19-9[1]
Molecular Formula C₆H₃ClNNaO₅S[2]
Molecular Weight 259.60 g/mol [2]
Appearance Slightly yellow crystalline powder[3]
Solubility Soluble in water[4][5]
Purity (Typical) ≥95% to ≥99%[2][6]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound, and for quantifying its active content (assay). The method's high resolution allows for the separation of the main component from closely related impurities that may arise during synthesis.

Causality Behind Experimental Choices

The recommended method is based on reversed-phase chromatography, which is ideal for separating polar to moderately nonpolar compounds.[7]

  • Stationary Phase: A C18 column is a common choice for reversed-phase chromatography, but for highly polar analytes like sulfonated compounds, a column with low silanol activity, such as the Newcrom R1, is recommended to prevent peak tailing.[8]

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity gradient to elute the compound from the C18 column. The addition of an acid, such as phosphoric acid or formic acid, is crucial. It suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention.[8] Formic acid is preferred for mass spectrometry (MS) compatibility as it is volatile.[7]

  • Detection: The nitroaromatic structure of the analyte contains a chromophore that strongly absorbs UV radiation. A wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide excellent sensitivity.[9]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Accurately weigh ~25 mg of sample B Dissolve in mobile phase to make 25 mL solution (approx. 1 mg/mL) A->B C Filter through 0.45 µm syringe filter B->C D Equilibrate HPLC system with mobile phase C->D To HPLC E Inject 10 µL of filtered sample D->E F Acquire data (approx. 15 min) E->F G Integrate peaks in the chromatogram F->G To Analysis H Calculate purity by area percent G->H I Quantify using an external standard (Assay) G->I

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol
ParameterRecommended ConditionJustification / Notes
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reversed-phase C18 column)Provides good retention and peak shape for polar sulfonated compounds.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to ensure consistent ionization state and good peak shape.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 70% A / 30% B (Isocratic)A starting point; gradient elution may be required if impurities are not well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.[9]
Detection UV at 254 nmThe aromatic and nitro groups provide strong UV absorbance at this wavelength.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[9]
Run Time 15 minutesShould be sufficient to elute the main peak and any potential impurities.

System Suitability: Before sample analysis, the system suitability should be confirmed by injecting a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Purity Calculation (Area Percent Method): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Quantitative Techniques

While HPLC is the preferred method for purity analysis, other techniques can be used for a rapid assay of the material.

UV-Vis Spectrophotometry for Assay

This method provides a simple and rapid determination of the compound's concentration in a solution.

Principle: Based on Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. A standard curve is generated using solutions of known concentrations to determine the concentration of the unknown sample.

Protocol:

  • Solvent Selection: Use deionized water as the solvent.

  • Determine λmax: Scan a dilute solution of the compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For nitroaromatic compounds, this is typically in the range of 250-280 nm.

  • Prepare a Standard Curve:

    • Prepare a stock solution of a reference standard at approximately 100 µg/mL in deionized water.

    • Create a series of dilutions ranging from 1 to 20 µg/mL.

    • Measure the absorbance of each dilution at the λmax.

    • Plot absorbance versus concentration and perform a linear regression. The R² value should be >0.99.

  • Sample Analysis:

    • Prepare a sample solution with an expected concentration that falls within the range of the standard curve.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the linear regression equation from the standard curve.

Potentiometric Titration for Assay

This is a classic and reliable method for determining the concentration of an acidic substance.[10][11]

Principle: The sulfonic acid group is a strong acid and can be titrated with a strong base, such as sodium hydroxide.[5] The endpoint of the titration, where all the acid has been neutralized, is detected by a sharp change in pH, measured with a pH meter.

Protocol:

  • Sample Preparation: Accurately weigh approximately 250 mg of the sample and dissolve it in 50 mL of a suitable solvent. While the compound is water-soluble, for titrations of sulfonic acids, a non-aqueous solvent like pyridine can provide sharper endpoints.[1]

  • Titrant: Use a standardized 0.1 M solution of tetrabutylammonium hydroxide (TBAH) in a mixture of benzene and methanol (9:1).[1]

  • Titration:

    • Immerse a calibrated pH electrode in the sample solution.

    • Titrate with the 0.1 M TBAH solution, recording the pH after each addition of titrant.

    • Continue the titration past the equivalence point.

  • Endpoint Determination: The endpoint is the volume of titrant that corresponds to the point of maximum inflection on the titration curve (or the peak of the first derivative plot).

  • Calculation: Assay (%) = (V x M x MW) / (W x 10) Where:

    • V = Volume of titrant at the endpoint (mL)

    • M = Molarity of the titrant (mol/L)

    • MW = Molecular weight of the analyte (259.60 g/mol )

    • W = Weight of the sample (mg)

Potential Impurities and Method Validation

The quality of the analytical data is only as good as the understanding of the potential impurities and the validation of the analytical method.

Synthesis and Potential Impurities

The compound is typically synthesized by the sulfonation of o-chloronitrobenzene or by the nitration of 4-chlorobenzenesulfonic acid.[12][13] Potential impurities may include:

  • Starting materials: Residual o-chloronitrobenzene or 4-chlorobenzenesulfonic acid.

  • Isomeric impurities: Other isomers of chloro-nitrobenzenesulfonic acid formed during the reaction.

  • By-products: Dichlorodiphenylsulfone can be formed as a by-product during sulfonation.[12]

The HPLC method described should be capable of separating these impurities from the main component.

Method Validation

To ensure the reliability of the analytical data, the chosen method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, and degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this document provide a robust framework for the quality control of this compound. HPLC is the recommended method for comprehensive purity and assay determination due to its high resolving power. For rapid assay, UV-Vis spectrophotometry and potentiometric titration are reliable alternatives. Adherence to these protocols and proper method validation will ensure the quality and consistency of this important chemical intermediate, thereby supporting the development of safe and effective downstream products.

References

  • PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from a general technical note on HPLC column technology.
  • SIELC Technologies. (2018, February 16). Separation of Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2019, September 14). Is there any HPLC method for analysis of nitrobenzene sulfonic acid?
  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302.
  • PubChem. (n.d.). Benzenesulfonic acid, 4-chloro-3-nitro-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Al-Hunaiti, A., & von Wandruszka, R. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 45(31), 5547-5554.
  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • NIOSH. (1998). Nitroaromatic Compounds: Method 2005. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide. Retrieved from a general guide on HPLC column selection.

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of 4-Chloro-3-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-chloro-3-nitrobenzenesulfonic acid (CNSA), a pivotal intermediate in the chemical industry, particularly for the production of dyes and pigments.[1][2] We present a detailed, step-by-step protocol centered on the electrophilic nitration of p-chlorobenzenesulfonic acid. The narrative emphasizes the mechanistic rationale behind procedural choices, adherence to stringent safety protocols, and methods for product isolation and purification. This guide is intended for researchers and chemical development professionals seeking a reliable and well-documented methodology for preparing this versatile compound.

Introduction and Scientific Rationale

4-Chloro-3-nitrobenzenesulfonic acid (CAS No: 121-18-6) is an aromatic organic compound with the molecular formula C₆H₄ClNO₅S and a molecular weight of 237.62 g/mol .[1] It typically appears as white, flaky crystals and is highly soluble in water.[1] Its utility stems from a unique molecular architecture featuring a sulfonic acid group, a nitro group, and a chlorine atom, making it a reactive and versatile building block for more complex molecules.[2]

The synthesis detailed herein proceeds via an electrophilic aromatic substitution (EAS) reaction, a cornerstone of aromatic chemistry.[1] The primary strategy involves the nitration of p-chlorobenzenesulfonic acid. In this process, concentrated sulfuric acid serves a dual role: as a solvent and as a catalyst to protonate nitric acid, thereby generating the potent electrophile, the nitronium ion (NO₂⁺).[1][3]

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the benzene ring:

  • Sulfonic Acid Group (-SO₃H): This is a strongly electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.[1]

  • Chlorine Atom (-Cl): While moderately deactivating due to its inductive effect, chlorine is an ortho, para-director because of resonance effects involving its lone pairs of electrons.[1]

Given that the starting material is para-substituted, the incoming nitronium ion is directed to the position that is ortho to the chlorine and meta to the sulfonic acid group, leading to the selective formation of 4-chloro-3-nitrobenzenesulfonic acid. Understanding these electronic principles is crucial for predicting reaction outcomes and optimizing conditions.

Experimental Protocol: Nitration of p-Chlorobenzenesulfonic Acid

This protocol outlines the controlled nitration of p-chlorobenzenesulfonic acid. The procedure requires strict adherence to temperature control and safety measures due to the use of highly corrosive acids.

Materials and Equipment
Reagents & Chemicals Equipment
p-Chlorobenzenesulfonic acid500 mL three-necked round-bottom flask
Concentrated Sulfuric Acid (98%)Mechanical or magnetic stirrer
Fuming Nitric Acid (sp. gr. 1.52) or Concentrated (67-70%)Thermometer (-10 to 100 °C range)
Saturated Sodium Chloride (NaCl) SolutionDropping funnel (pressure-equalizing)
Deionized WaterLarge crystallizing dish or container for ice bath
Crushed IceBüchner funnel and vacuum flask
Filter paper
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-necked flask with a stirrer, thermometer, and dropping funnel in a fume hood. Place the flask within a larger container that can serve as an ice-water bath for temperature control.

  • Initial Charging: To the flask, add p-chlorobenzenesulfonic acid and concentrated sulfuric acid.[4] Begin stirring to ensure the mixture is homogenous.

  • Cooling: Cool the reaction mixture to below 20°C using the ice bath.[1][4] For more precise control, aim for a temperature between 15°C and 20°C.[5]

  • Nitrating Agent Addition: Slowly add the nitric acid solution dropwise from the dropping funnel into the stirred, cooled mixture.[1] The addition rate must be carefully managed to maintain the internal temperature between 15°C and 20°C.[5] This exothermic step requires vigilant monitoring. The addition typically takes 1.5 to 2 hours.[5]

  • Reaction Period: Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature. Some protocols suggest gently warming the mixture to 40°C and holding it for approximately 30 minutes to an hour to ensure the reaction goes to completion.[1] The mixture may become a stiff paste as the product begins to crystallize.[5]

  • Product Precipitation (Salting Out): Prepare a beaker containing a mixture of crushed ice and a saturated sodium chloride solution.[5] Slowly and carefully pour the reaction mixture into the ice/brine solution while stirring. This process simultaneously quenches the reaction and precipitates the product, a technique known as "salting out".[1][4]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[5]

  • Washing and Purification: Wash the filter cake with a small amount of cold, dilute brine solution to remove residual acid. The crude product can be further purified by recrystallization from hot water or aqueous alcohol to obtain the final, high-purity 4-chloro-3-nitrobenzenesulfonic acid.[5]

Quantitative Data Summary

The following table provides representative quantities for this synthesis. Researchers should adjust these values based on the desired scale.

ParameterValue / DescriptionRationale
Starting Material p-Chlorobenzenesulfonic acidThe substrate for nitration.
Reagents Conc. H₂SO₄, Conc. HNO₃Sulfuric acid acts as a catalyst; nitric acid is the source of the nitro group.
Molar Ratio (Acid:HNO₃) ~1:1.1A slight excess of nitric acid ensures complete conversion of the starting material.
Reaction Temp. 15-20°C (Addition), 25-40°C (Reaction)Controls the rate of reaction and minimizes the formation of by-products.
Reaction Time 3-5 hoursAllows for complete addition of the nitrating agent and subsequent reaction.
Workup Precipitation in ice/brineQuenches the reaction and isolates the product efficiently.

Visualization of Workflow and Mechanism

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Assemble Glassware: 3-Neck Flask, Stirrer, Thermometer, Funnel B Charge Flask: p-Chlorobenzenesulfonic Acid + Conc. H2SO4 A->B C Cool Mixture in Ice Bath (<20°C) B->C D Dropwise Addition of Nitric Acid (Maintain 15-20°C) C->D E Stir at Room Temp or 40°C (3-5 hours) D->E F Pour Mixture into Ice + Saturated NaCl E->F G Filter Precipitate (Vacuum Filtration) F->G H Wash with Cold Brine G->H I Recrystallize for High Purity Product H->I G cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization HNO3 H-O-NO₂ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ O=N⁺=O H2ONO2+->NO2+ - H₂O H2O H₂O start sigma Sigma Complex (Resonance Stabilized) start->sigma + NO₂⁺ end_product 4-Chloro-3-nitro- benzenesulfonic acid sigma->end_product + H₂O - H₃O⁺

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-nitrobenzenesulfonic acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for improving the yield of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt synthesis.

Welcome to the technical resource hub for the synthesis of this compound (CAS No. 17691-19-9). This guide is designed for researchers, chemists, and process development professionals seeking to enhance reaction yield, improve product purity, and troubleshoot common issues encountered during this multi-step synthesis. Drawing upon established chemical principles and process data, we will explore the critical parameters that govern the efficiency of this important industrial intermediate.

Section 1: Synthesis Pathway and Key Mechanisms

The most common and direct industrial synthesis of 4-Chloro-3-nitrobenzenesulfonic acid involves a two-step electrophilic aromatic substitution sequence starting from chlorobenzene.

  • Sulfonation: Chlorobenzene is first sulfonated to produce the key intermediate, p-chlorobenzenesulfonic acid. The chloro group is an ortho-, para- director, with the para position being sterically favored, leading to high selectivity for the 4-substituted isomer.[1]

  • Nitration: The resulting p-chlorobenzenesulfonic acid is then nitrated using a mixed acid of nitric acid and sulfuric acid. The sulfonic acid group is a strong deactivating group and a meta-director, while the chloro group is a deactivating but ortho-, para-director. The incoming electrophile, the nitronium ion (NO₂⁺), is therefore directed to the position ortho to the chlorine and meta to the sulfonic acid group, yielding the desired 4-chloro-3-nitrobenzenesulfonic acid.[2]

The overall workflow is visualized below.

A Chlorobenzene B p-Chlorobenzenesulfonic Acid A->B Step 1: Sulfonation C 4-Chloro-3-nitrobenzenesulfonic Acid B->C Step 2: Nitration D Sodium 4-Chloro-3-nitrobenzenesulfonate (Final Product) C->D Step 3: Neutralization & Salting Out R1 Sulfonating Agent (Oleum / H₂SO₄) R2 Nitrating Agent (HNO₃ / H₂SO₄) R3 Neutralization (e.g., Na₂CO₃ / NaOH)

Caption: High-level workflow for the synthesis of the target sodium salt.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing yield?

A: The two most critical parameters are temperature and reactant stoichiometry . The sulfonation step is exothermic, and the temperature must be carefully managed to prevent side reactions like the formation of dichlorodiphenylsulfone.[3] The subsequent nitration is highly sensitive; poor temperature control can lead to over-nitration (dinitration) or decomposition, resulting in a lower yield and a highly colored, impure product.[4] Similarly, the molar ratio of the sulfonating and nitrating agents to the substrate must be precisely controlled. An excess of the electrophilic reagent can promote unwanted side reactions, while an insufficient amount will lead to an incomplete reaction.[5]

Q2: Why is a mixed acid (concentrated H₂SO₄ and HNO₃) required for the nitration step?

A: This is fundamental to the mechanism of electrophilic aromatic nitration. Sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) .[6][7] The nitronium ion is the active species that attacks the aromatic ring of p-chlorobenzenesulfonic acid. Without sulfuric acid, the concentration of the nitronium ion is too low for the reaction to proceed at a practical rate.[8]

Q3: What is the purpose of "salting out" during product isolation?

A: "Salting out" is a technique used to decrease the solubility of a desired compound in an aqueous solution. This compound is relatively soluble in water.[9] By adding a high concentration of an inert salt, such as sodium chloride (brine), the ionic strength of the solution is dramatically increased.[3] This reduces the ability of water molecules to solvate the organic salt, causing it to precipitate out of the solution, thereby maximizing its recovery during filtration.[3]

Q4: Can I use chlorosulfonic acid instead of oleum for the initial sulfonation?

A: Yes, chlorosulfonic acid is an alternative sulfonating agent. In some preparations, it is reacted with o-chloronitrobenzene to directly form 4-chloro-3-nitrobenzene sulfonyl chloride.[4] This intermediate is then hydrolyzed to the sulfonic acid. While effective, this route introduces an additional hydrolysis step and handles a different starting material. The choice between oleum and chlorosulfonic acid often depends on process safety considerations, available equipment, and cost. For the direct sulfonation of chlorobenzene, oleum (fuming sulfuric acid) is highly effective as the dissolved SO₃ is a potent electrophile.[3]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Consistently Low Final Yield (<75%)

Problem Low Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Suboptimal Temp? Problem->Cause2 Cause3 Side Reactions? Problem->Cause3 Cause4 Loss During Workup? Problem->Cause4 Solution1 Verify reaction time & monitor completion (e.g., TLC, HPLC). Ensure efficient agitation. Cause1->Solution1 Solution2 Strictly adhere to protocol temps. Use ice baths for exothermic additions. See Table 1 for ranges. Cause2->Solution2 Solution3 Check reactant stoichiometry. Avoid excess nitrating agent. Prevent temperature spikes. Cause3->Solution3 Solution4 Ensure sufficient 'salting out'. Thoroughly wash filter cake with saturated brine, not pure water. Cause4->Solution4

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Final Product is Dark Yellow, Brown, or Tarry
  • Potential Cause: Decomposition of reactants or product due to excessive temperature during the nitration step. The nitration of aromatic compounds is highly exothermic, and runaway temperatures can lead to oxidative side reactions and polymerization, creating colored impurities.[4]

  • Recommended Action:

    • Strict Temperature Control: Ensure the reaction vessel is adequately cooled with an ice/salt bath before and during the dropwise addition of the nitrating agent. The internal temperature must be maintained within the recommended range (see Table 1).

    • Slow Addition Rate: Add the nitric acid or nitrating mixture very slowly to the cooled solution of p-chlorobenzenesulfonic acid to allow the cooling system to dissipate the heat generated.

    • Purification: If the crude product is already colored, attempt recrystallization from hot water or a dilute salt solution to remove impurities.[3]

Problem 3: Difficulty Filtering the Product (Stiff Paste or Oily Precipitate)
  • Potential Cause 1: The product has partially crystallized during the reaction, creating a thick, unmanageable paste. This is noted to occur during the nitration step.[3]

  • Recommended Action: Ensure the stirring apparatus is robust and can handle a high-viscosity mixture. If stirring ceases, the reaction will be incomplete and localized overheating can occur. A spatula may be needed to manually break up the paste to re-enable mechanical stirring.[3]

  • Potential Cause 2: Incomplete sulfonation of chlorobenzene in the first step. Unreacted chlorobenzene will be an oil at reaction temperatures.

  • Recommended Action: Before proceeding to nitration, confirm the completion of the sulfonation step. A simple test is to take a small aliquot of the reaction mixture and dilute it with water. If oily droplets appear or the smell of chlorobenzene is present, the reaction is incomplete and requires further heating.[3]

Table 1: Summary of Critical Reaction Parameters
ParameterStep 1: Sulfonation of ChlorobenzeneStep 2: Nitration of p-CBSA*Rationale & Citation
Primary Reactant Chlorobenzenep-Chlorobenzenesulfonic AcidStarting materials for each respective step.
Reagent Oleum (e.g., 20% SO₃) or H₂SO₄Mixed Acid (HNO₃ / H₂SO₄)Provides the electrophile (SO₃ or NO₂⁺) for substitution.[3][6]
Molar Ratio ~3-4 moles H₂SO₄/SO₃ per mole ChlorobenzeneSlight molar excess of HNO₃Ensures complete reaction while minimizing side reactions.[3]
Temperature Initial addition at <30°C, then heat to 70-100°CMaintain at 15-20°C during additionControls reaction rate and prevents decomposition/side reactions.[3]
Reaction Time ~2-3 hours at elevated temperature~3-4 hours after addition is completeAllows the reaction to proceed to completion.[3]

*p-CBSA: p-Chlorobenzenesulfonic Acid

Section 4: Detailed Experimental Protocol

This protocol is a synthesized example based on established procedures for the nitration of p-chlorobenzenesulfonic acid.[2][3][9] Safety Warning: This procedure involves highly corrosive and oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Materials:

  • p-Chlorobenzenesulfonic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (sp. gr. 1.5) or Concentrated Nitric Acid (67-70%)

  • Sodium Chloride (for saturated brine solution)

  • Ice

  • Round-bottom flask with mechanical stirrer, thermometer, and dropping funnel

Procedure:

  • Setup: In the round-bottom flask, combine p-chlorobenzenesulfonic acid with concentrated sulfuric acid. Begin stirring and cool the mixture in an ice bath to below 20°C.[9]

  • Nitrating Agent Addition: Slowly add the nitric acid dropwise via the dropping funnel. The rate of addition must be carefully controlled to ensure the internal temperature of the reaction mixture does not exceed 20°C.[3] This step is highly exothermic.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 3-4 hours to ensure the reaction goes to completion.[3] The mixture may become a very stiff paste during this time.

  • Quenching and Precipitation: Prepare a separate vessel containing a mixture of crushed ice and a saturated sodium chloride solution. While stirring the ice/brine slurry vigorously, slowly and carefully pour the reaction mixture into it. This "drowning" step quenches the reaction and begins the precipitation of the sodium salt.

  • Isolation: The precipitated sodium 4-chloro-3-nitrobenzenesulfonate is collected by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove residual acid and other impurities. Avoid washing with pure water, as this will redissolve some of the product.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

References

Sources

Technical Support Center: Synthesis of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. Here, we provide in-depth troubleshooting advice, analytical protocols, and a mechanistic understanding of the underlying chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis via Nitration of 4-Chlorobenzenesulfonic Acid

This is a common and direct route to the desired product. However, the directing effects of the chloro and sulfonic acid groups can lead to the formation of isomeric impurities.

Question 1: My final product shows multiple spots on TLC/peaks in HPLC. What are the likely isomeric side products when nitrating 4-chlorobenzenesulfonic acid?

Answer: When you nitrate 4-chlorobenzenesulfonic acid, the electrophilic nitronium ion (NO₂⁺) will add to the benzene ring.[1][2] The positions of the existing chloro and sulfonic acid groups direct where the nitro group will attach.

  • The chloro group is an ortho, para-director.

  • The sulfonic acid group is a meta-director.

This leads to a mixture of products. The primary products you can expect are:

  • Desired Product: 4-Chloro-3-nitrobenzenesulfonic acid

  • Isomeric Impurity 1: 4-Chloro-2-nitrobenzenesulfonic acid

  • Isomeric Impurity 2: 2-Chloro-5-nitrobenzenesulfonic acid (if there is any 2-chlorobenzenesulfonic acid impurity in your starting material)

The formation of dinitro derivatives is also possible with forcing conditions (excess nitric acid, higher temperatures).

Question 2: How can I control the regioselectivity of the nitration to favor the desired 3-nitro isomer?

Answer: Controlling the reaction temperature is crucial. The nitration of chlorobenzene typically yields a mixture of ortho and para isomers.[3][4] In the case of 4-chlorobenzenesulfonic acid, the directing groups are in conflict. Lowering the reaction temperature generally increases selectivity.

Recommended Protocol Insight: A typical procedure involves the slow, dropwise addition of fuming nitric acid to a solution of 4-chlorobenzenesulfonic acid in concentrated sulfuric acid while maintaining the temperature between 15 and 20°C.[5] Stirring for an extended period (3-4 hours) at room temperature after the addition allows the reaction to proceed to completion without excessive heat generation that could lead to less selective nitration or side reactions.[5]

Question 3: I have a persistent, insoluble crystalline material in my reaction mixture, even after dilution. What could this be?

Answer: This is likely dichlorodiphenylsulfone . This side product can form during the initial sulfonation of chlorobenzene to produce the 4-chlorobenzenesulfonic acid starting material.[5] It is a very stable and poorly soluble compound that can be carried through into the nitration step.

Troubleshooting:

  • Starting Material Purity: Ensure the purity of your 4-chlorobenzenesulfonic acid. Technical grade material may contain impurities like sulfuric acid and dichlorodiphenylsulfone.[6]

  • Filtration: This impurity can often be removed by filtration of the reaction mixture before proceeding with the workup.

II. Synthesis via Sulfonation of 2-Chloronitrobenzene

This alternative route can be effective, but the directing effects of the chloro and nitro groups must be considered.

Question 4: What are the potential isomeric side products when sulfonating 2-chloronitrobenzene?

Answer: In the sulfonation of 2-chloronitrobenzene, the electrophile is sulfur trioxide (SO₃) or its protonated form.[1][2] The directing effects of the existing groups are:

  • The chloro group is an ortho, para-director.

  • The nitro group is a meta-director.

The primary product formed is the desired 4-chloro-3-nitrobenzenesulfonic acid . However, other isomers can also be produced:

  • Isomeric Impurity: 6-Chloro-3-nitrobenzenesulfonic acid.

The formation of this isomer is generally less favored due to steric hindrance from the adjacent chloro group.

Question 5: The sulfonation of 2-chloronitrobenzene is sluggish and gives a low yield. How can I improve this?

Answer: The reaction conditions, particularly temperature and the strength of the sulfonating agent, are critical.

Recommended Protocol Insight: A common method involves reacting 2-chloronitrobenzene with chlorosulfonic acid.[7][8] The reaction temperature is typically maintained around 125°C for several hours.[8] Using an excess of the sulfonating agent can also drive the reaction to completion. A patent describes a process where 2-chloronitrobenzene is added to chlorosulfonic acid and heated, with the reaction progress indicated by the evolution of hydrogen chloride gas.[7]

General Troubleshooting & Analysis

Question 6: My final product is highly colored. What is the cause and how can I decolorize it?

Answer: Color in the final product can be due to several factors:

  • Nitrophenolic Impurities: If the reaction temperature is too high, especially in the presence of water, hydrolysis of the chloro group can occur, leading to the formation of nitrophenols, which are often colored.

  • Decomposition: At elevated temperatures, decomposition of the starting materials or products can lead to colored byproducts.[7]

  • Residual Nitrating Agent: Incomplete quenching of the reaction can leave residual nitrating species that can cause coloration.

Troubleshooting:

  • Temperature Control: Strictly control the reaction temperature throughout the synthesis.

  • Recrystallization: The most effective method for purification and decolorization is recrystallization from hot water, dilute salt solution, or aqueous alcohol.[5]

  • Activated Carbon: Treatment with activated carbon during the recrystallization process can help to remove colored impurities.

Question 7: How can I identify and quantify the isomeric impurities in my final product?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for the definitive identification and quantification of isomers.

Analytical Workflow:

Caption: Analytical workflow for isomer identification and quantification.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a powerful technique for separating and quantifying the desired product and its isomers.

Table 1: Suggested HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[9]
Detection UV detector at a wavelength where all isomers have significant absorbance (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Note: The separation of isomers can be challenging. For difficult separations, consider using a column that allows for pi-pi interactions, such as a phenyl-hexyl or pentafluorophenyl (PFP) column.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous identification of isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.[11][12][13][14]

Expected ¹H NMR Spectral Features:

  • 4-Chloro-3-nitrobenzenesulfonic acid: Will show a distinct set of aromatic proton signals.

  • Isomeric Impurities: Will exhibit different chemical shifts and coupling constants for the aromatic protons due to the different substitution patterns.

By comparing the NMR spectrum of your product to reference spectra or by detailed spectral analysis, you can confirm the identity of the major product and any isomeric impurities present.

Question 8: What is the best way to purify the final sodium salt product?

Answer: Recrystallization is the most common and effective method for purifying this compound.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude sodium salt in a minimum amount of hot solvent. Suitable solvents include water, a dilute aqueous salt solution, or an ethanol/water mixture.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Reaction Pathway Overview:

Synthesis_Pathways cluster_0 Route 1: Nitration cluster_1 Route 2: Sulfonation 4-Chlorobenzenesulfonic acid 4-Chlorobenzenesulfonic acid 4-Chloro-3-nitrobenzenesulfonic acid 4-Chloro-3-nitrobenzenesulfonic acid 4-Chlorobenzenesulfonic acid->4-Chloro-3-nitrobenzenesulfonic acid HNO₃, H₂SO₄ Isomeric Impurities (Nitration) 4-Chloro-2-nitrobenzenesulfonic acid 4-Chlorobenzenesulfonic acid->Isomeric Impurities (Nitration) Side Reaction 2-Chloronitrobenzene 2-Chloronitrobenzene Product_Sulfonation 4-Chloro-3-nitrobenzenesulfonic acid 2-Chloronitrobenzene->Product_Sulfonation H₂SO₄/SO₃ or ClSO₃H Isomeric Impurities (Sulfonation) 6-Chloro-3-nitrobenzenesulfonic acid 2-Chloronitrobenzene->Isomeric Impurities (Sulfonation) Side Reaction

Sources

How to prevent decomposition of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS 17691-19-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific understanding and practical steps necessary to prevent its decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. Supplier recommendations suggest refrigeration at 2-8°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture, as the sodium salt form can be hygroscopic.[2]

Q2: What are the primary known decomposition pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on its chemical structure, which includes a nitroaromatic ring, a chloro substituent, and a sulfonic acid group. The main risks are:

  • Hydrolysis: The presence of the chloro and sulfonic acid groups on the benzene ring can make the compound susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of moisture.

  • Thermal Decomposition: Nitroaromatic compounds, as a class, can be thermally sensitive.[3][4] High temperatures can lead to the cleavage of the C-NO2 bond.[3]

  • Photodegradation: Aromatic compounds, particularly those with nitro and chloro substituents, can be sensitive to light, leading to photochemical degradation.[5][6]

Q3: Is this compound compatible with common laboratory solvents and reagents?

Care should be taken with the following:

  • Strong Oxidizing Agents: These should be avoided as they can react with the aromatic ring and its substituents.[7]

  • Strong Acids and Bases: Exposure to strong acids or bases can promote hydrolysis.[2] Prolonged contact with acidic vapors, for instance, could cause the sodium salt to revert to its free sulfonic acid form.[2]

  • Water/Moisture: As a hygroscopic salt, it will readily absorb water. This can be problematic as the presence of water can facilitate hydrolytic decomposition.

Q4: How can I assess the purity and detect degradation of my sample?

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.[8] A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with a pH modifier like phosphoric or formic acid) can effectively separate the parent compound from potential impurities.[8] A decrease in the peak area of the main compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide: Preventing Decomposition

This section provides a problem-and-solution framework for common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Question: Is the compound stored at the recommended 2-8°C?

    • Action: Immediately move the compound to a refrigerator dedicated to chemical storage.

    • Question: Is the container tightly sealed? Was a desiccator used?

    • Action: The compound is hygroscopic.[2] Always ensure the container cap is securely fastened after each use. For long-term storage, place the sealed container inside a desiccator with a fresh desiccant like silica gel.

  • Assess Purity of Stock:

    • Protocol: Prepare a fresh solution of your compound and analyze it via HPLC. Compare this to a previously recorded chromatogram of a fresh sample if available.

    • Interpretation: A significant decrease in the main peak's area or the emergence of new peaks suggests degradation has occurred.

  • Workflow Analysis:

    • Question: Are you preparing stock solutions in large batches that are used over a long period?

    • Action: Prepare smaller, fresh batches of stock solutions more frequently. For aqueous solutions, consider sterile filtering and storing at 2-8°C for short periods. For longer-term storage, aliquoting and freezing at -20°C or below may be an option, but freeze-thaw cycles should be minimized.

Issue 2: Appearance of Unidentified Peaks in HPLC Analysis

Potential Cause: The compound is degrading under experimental conditions (e.g., in solution, exposure to heat, or light).

Troubleshooting Steps:

  • Evaluate Solution Stability:

    • Protocol: Prepare a solution of the compound in your experimental solvent. Analyze a portion of it immediately via HPLC (this is your t=0 baseline). Store the remainder of the solution under your typical experimental conditions and re-analyze at set time points (e.g., 1, 4, 8, 24 hours).

    • Interpretation: The growth of new peaks over time indicates instability in that solvent or under those conditions.

  • Investigate Thermal and Photostability (Forced Degradation Study):

    • Rationale: Forced degradation studies are a systematic way to understand the intrinsic stability of a compound by intentionally exposing it to stress conditions.[9][10][11]

    • Thermal Stress Protocol:

      • Prepare separate solutions of the compound.

      • Incubate them at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

      • Cool the samples to room temperature before analyzing by HPLC.

    • Photolytic Stress Protocol:

      • Expose a solution of the compound to a controlled light source, such as a UV lamp or a photostability chamber.

      • Keep a control sample wrapped in aluminum foil to protect it from light.

      • Analyze both the exposed and control samples by HPLC.

Data Summary: Stability Profile
Condition Potential Degradation Pathway Prevention Strategy
High Humidity/Moisture HydrolysisStore in a tightly sealed container with desiccant.
Elevated Temperature Thermal Decomposition (e.g., C-NO2 bond cleavage)[3]Store at recommended 2-8°C. Avoid heating solutions unless necessary.
Light Exposure PhotodegradationStore solid compound and solutions in amber vials or wrap containers in aluminum foil.
Acidic/Basic pH Acid/Base-catalyzed HydrolysisMaintain solutions at a neutral pH if possible. Use buffered solutions where appropriate.
Presence of Oxidants OxidationAvoid contact with strong oxidizing agents.[7]

Visualizing Prevention: Workflows and Pathways

Diagram 1: Recommended Storage and Handling Workflow

This diagram outlines the critical steps to maintain the integrity of the compound from receipt to experimental use.

cluster_storage Storage Protocol cluster_handling Experimental Handling Receive Receive Store Store Receive->Store Tightly sealed 2-8°C, Dark With Desiccant Aliquot Aliquot Store->Aliquot For frequent use Prevents contamination Prepare_Solution Prepare Solution (Use appropriate buffer, protect from light) Aliquot->Prepare_Solution Use_Immediately Use Immediately Prepare_Solution->Use_Immediately Short_Term_Store Short-Term Storage (2-8°C, dark) Prepare_Solution->Short_Term_Store

Caption: Workflow for optimal storage and handling.

Diagram 2: Potential Decomposition Pathways

This diagram illustrates the hypothetical degradation routes based on the functional groups present in the molecule.

cluster_degradation Degradation Products Parent This compound Hydrolysis_Product Hydroxylated/Dechlorinated Species Parent->Hydrolysis_Product H₂O / ΔpH Thermal_Product Denitrated Species Parent->Thermal_Product Heat (Δ) Photo_Product Radical Species/Dimers Parent->Photo_Product Light (hν)

Caption: Inferred decomposition pathways.

References

  • SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt. Retrieved from [Link]

  • Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277. Retrieved from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Shackelford, S. A., & Beckmann, J. W. (1995). Thermal Stability Studies on a Homologous Series of Nitroarenes. Journal of Organic Chemistry, 60(1), 53-57.
  • Tan, N. C. G., et al. (2005). Fate and biodegradability of sulfonated aromatic amines. Biodegradation, 16(3), 235-246. Retrieved from [Link]

  • Li, B., Li, L., & Peng, J. (2020). Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. Journal of Molecular Modeling, 26(9), 253. Retrieved from [Link]

  • Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265-77. Retrieved from [Link]

  • Sarradin, F., et al. (2016). Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. Organic Process Research & Development, 20(4), 794-802.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • Singh, R., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • ResearchGate. (2019). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of sulfonated aromatic compounds. Retrieved from [Link]

  • Elder, D. P., et al. (2010). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 62(12), 1579-1601.
  • University of Nebraska-Lincoln. (n.d.). Incompatible Chemicals. Environmental Health and Safety. Retrieved from [Link]

  • MDPI. (2023). Photocatalytic Degradation of Chlorinated Hydrocarbons: The By-Product of the Petrochemical Industry Using Ag-Cu/Graphite Bimetallic Carbon Nitride.
  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Toluene-4-sulfonic acid monohydrate ≥ 98%, for synthesis.
  • Elder, D. P., et al. (2010). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 62(12), 1579-601. Retrieved from [Link]

  • Husain, M., et al. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Bioresource Technology, 156, 147-54. Retrieved from [Link]

  • Wu, X., et al. (2006). [Photochemical degradation of chlorpyrifos in water]. Ying Yong Sheng Tai Xue Bao, 17(7), 1301-4. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (2019). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2010). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Retrieved from [Link]

  • Industrial Specialties Mfg. (2025). Storing Sulfuric Acid in Hot Environments? A Guide to Safer, Effective Alternative. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature. Precise temperature control is paramount in this synthesis to ensure high yield, purity, and safety.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on how reaction temperature contributes to and resolves these issues.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing significantly lower than expected yields of this compound. What are the likely temperature-related causes and how can we mitigate them?

Answer:

Low yields can often be traced back to suboptimal temperature control during two critical stages: the initial sulfonation of chlorobenzene and the subsequent nitration.

Causality:

  • Incomplete Sulfonation: The sulfonation of chlorobenzene with oleum (fuming sulfuric acid) requires sufficient thermal energy to proceed to completion. If the temperature is too low during this step, unreacted chlorobenzene will remain.[1] A test portion of the reaction mixture diluted with water will show oil droplets or the smell of chlorobenzene if the reaction is incomplete.[1]

  • Side Reactions at High Temperatures: Conversely, excessively high temperatures during sulfonation can promote the formation of byproducts such as dichlorodiphenylsulfone.[1]

  • Insufficient Nitration: The nitration step, where fuming nitric acid is added, is highly exothermic. If the temperature is not kept low and controlled, the reaction rate can become too fast, leading to incomplete nitration or the formation of unwanted isomers.[2]

  • Decomposition at Elevated Temperatures: At temperatures significantly above the optimal range, decomposition of the desired product can occur, reducing the overall yield.[3]

Troubleshooting Protocol:

  • Verify Sulfonation Temperature: During the addition of chlorobenzene to the oleum/sulfuric acid mixture, the temperature will naturally rise to 70-80°C.[1] After the addition is complete, it is crucial to heat the mixture and maintain it at or near boiling for approximately 2 hours to ensure the reaction goes to completion.[1]

  • Strict Nitration Temperature Control: The addition of fuming nitric acid must be done slowly and with efficient cooling to maintain the reaction temperature between 15-20°C.[1] An ice bath is essential for this step.[1]

  • Post-Nitration Stirring: After the nitric acid addition, continue stirring at room temperature for 3-4 hours to ensure the nitration reaction is complete.[1]

  • Monitor for Byproducts: Be aware that even under optimal conditions, a small amount of crystalline flocks of dichlorodiphenylsulfone may form.[1] This is generally not a major issue but can be an indicator of localized overheating.

Issue 2: High Levels of Impurities in the Final Product

Question: Our final product shows significant impurities by HPLC analysis. How can we adjust the reaction temperature to improve the purity of the this compound?

Answer:

Impurity formation is a direct consequence of inadequate temperature control, which can lead to the formation of isomeric byproducts and dinitrated compounds.

Causality:

  • Isomer Formation: The sulfonyl group (-SO₃H) is a meta-director, while the chlorine atom (-Cl) is an ortho-, para-director.[4] The desired product is 4-chloro-3-nitrobenzenesulfonic acid. Deviations from the optimal nitration temperature can alter the regioselectivity of the reaction, leading to the formation of other isomers.

  • Dinitration: If the nitration temperature is too high, the risk of dinitration increases, where a second nitro group is added to the benzene ring.[2] This is a common issue in nitration reactions if the conditions are not carefully controlled.[5]

Troubleshooting Protocol:

  • Precise Nitration Temperature: The 15-20°C range for nitration is critical for controlling the regioselectivity of the reaction.[1] Use a calibrated thermometer and a reliable cooling system.

  • Controlled Reagent Addition: Add the fuming nitric acid dropwise to prevent localized temperature spikes within the reaction mixture.[1] Vigorous stirring is also essential to ensure even temperature distribution.

  • Recrystallization: To purify the final product, recrystallization from hot water, a dilute salt solution, or aqueous alcohol is an effective method to remove impurities.[1]

Parameter Recommended Temperature Potential Issue if Deviated
Sulfonation70-80°C initially, then boiling for 2 hours[1]Incomplete reaction (too low), byproduct formation (too high)
Nitration15-20°C[1]Isomer formation, dinitration (too high), incomplete reaction (too low)
Issue 3: Reaction Stalls or Proceeds Very Slowly

Question: The synthesis of 4-Chloro-3-nitrobenzenesulfonic acid seems to have stalled, with starting material still present after the recommended reaction time. Could the temperature be the cause?

Answer:

Yes, an inappropriately low reaction temperature is a primary reason for a stalled or sluggish reaction.

Causality:

  • Activation Energy Barrier: Chemical reactions require a certain amount of energy, known as activation energy, to proceed. If the temperature is too low, the reactant molecules will not have sufficient kinetic energy to overcome this barrier, resulting in a very slow or negligible reaction rate.

  • Incomplete Sulfonation: As mentioned previously, the sulfonation step requires heating to proceed to completion.[1] Failure to apply adequate heat will result in a significant amount of unreacted chlorobenzene.

Troubleshooting Protocol:

  • Confirm Sulfonation Heating: Ensure that after the initial exothermic addition of chlorobenzene, the reaction mixture is heated to boiling and maintained there for the recommended duration.[1]

  • Monitor Reaction Progress: A simple test of diluting a small aliquot of the reaction mixture in water can confirm the absence of oily chlorobenzene droplets, indicating the completion of the sulfonation.[1]

  • Check Nitration Temperature: While the nitration must be kept cool, a temperature significantly below 15°C could slow the reaction down considerably. Maintain the temperature within the recommended 15-20°C range.[1]

G cluster_troubleshooting Troubleshooting Workflow start Problem Identified low_yield Low Yield start->low_yield impurities High Impurities start->impurities stalled Reaction Stalled start->stalled check_sulf_temp Verify Sulfonation Temperature (70-80°C, then boil) low_yield->check_sulf_temp check_nit_temp Verify Nitration Temperature (15-20°C) low_yield->check_nit_temp impurities->check_nit_temp check_reagent_add Check Reagent Addition Rate impurities->check_reagent_add stalled->check_sulf_temp monitor_progress Monitor Reaction Progress stalled->monitor_progress check_sulf_temp->monitor_progress purify Recrystallize Product check_nit_temp->purify check_reagent_add->purify solution Problem Resolved monitor_progress->solution purify->solution

Caption: Troubleshooting workflow for temperature-related issues.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of temperature in the synthesis of this compound.

Q1: What is the optimal temperature range for the sulfonation of chlorobenzene in this synthesis, and why is it important?

A1: The optimal temperature for the initial addition of chlorobenzene to oleum and sulfuric acid is around 70-80°C, which is the temperature the reaction naturally reaches.[1] Following this, the mixture should be heated to boiling for about two hours.[1] This elevated temperature is crucial to provide sufficient energy to overcome the activation energy of the reaction and ensure that the sulfonation of chlorobenzene proceeds to completion.

Q2: Why is the nitration step performed at a much lower temperature (15-20°C)?

A2: The nitration reaction is highly exothermic and proceeds at a much faster rate than sulfonation. The lower temperature is necessary to:

  • Control the reaction rate: Preventing the reaction from becoming too vigorous and potentially hazardous.

  • Minimize side reactions: Higher temperatures can lead to the formation of unwanted dinitro compounds and other byproducts.[2][5]

  • Ensure regioselectivity: Maintaining the low temperature helps to favor the formation of the desired 3-nitro isomer.

Q3: What are the potential consequences of deviating from the recommended temperature ranges?

A3: Deviating from the recommended temperatures can lead to several undesirable outcomes:

  • Too low during sulfonation: Incomplete reaction and low yield.[1]

  • Too high during sulfonation: Formation of byproducts like dichlorodiphenylsulfone.[1]

  • Too high during nitration: Increased formation of impurities (isomers, dinitrated products), potential for a runaway reaction, and decreased yield due to product decomposition.[2][3]

  • Too low during nitration: A very slow or incomplete reaction.

Q4: How can I ensure accurate temperature monitoring and control in the laboratory?

A4: Accurate temperature control is key. Here are some best practices:

  • Use a calibrated thermometer placed directly in the reaction mixture.

  • Employ an efficient stirring mechanism to ensure uniform temperature throughout the reaction vessel.

  • For cooling, use an ice-water bath and add the fuming nitric acid slowly and dropwise.[1]

  • For heating, use a water bath or a heating mantle with a temperature controller to maintain a stable boiling temperature.[1]

G cluster_temp_effects Temperature Effects on Synthesis temp Reaction Temperature high_temp High Temperature temp->high_temp low_temp Low Temperature temp->low_temp optimal_temp Optimal Temperature (15-20°C for Nitration) temp->optimal_temp side_reactions Increased Side Reactions (Dinitration, Isomers) high_temp->side_reactions decomposition Product Decomposition high_temp->decomposition incomplete_reaction Incomplete Reaction low_temp->incomplete_reaction high_yield_purity High Yield & Purity optimal_temp->high_yield_purity

Caption: Relationship between temperature and reaction outcomes.

Safety Precautions

The synthesis of 4-Chloro-3-nitrobenzenesulfonic acid involves the use of highly corrosive and reactive chemicals. Always adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Fume Hood: Conduct all steps of the synthesis in a well-ventilated chemical fume hood.[6]

  • Handling Oleum and Nitric Acid: Oleum (fuming sulfuric acid) and fuming nitric acid are extremely corrosive and can cause severe burns.[8][9] Handle with extreme care and have appropriate spill kits readily available. They react violently with water and organic materials.[7][8][10]

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[6][7]

References

  • This compound | 17691-19-9 | Benchchem. (n.d.).
  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid - PrepChem.com. (n.d.).
  • CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google Patents. (n.d.).
  • Buy 4-Chloro-3-nitrobenzenesulfonic acid | 121-18-6 - Smolecule. (2023, August 15).
  • Oleum with <30% free sulfur trioxide - Chemtrade Logistics. (2019, March 1).
  • Acid/Oleum Safety. (n.d.).
  • NITRIC ACID SAFETY. (n.d.).
  • This compound - LookChem. (n.d.).
  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents. (n.d.).
  • Oleum Safety | Essential Tips: Handling, Storage, PPE and Emergency Procedures | H2S2O7 | SO3 - YouTube. (2024, May 25).
  • 17691-19-9 | Sodium 4-chloro-3-nitrobenzenesulfonate | ChemScene. (n.d.).
  • What safety precautions should I take when handling nitric acid? - Quora. (2024, May 22).
  • Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • 4-CHLORO-3-NITRO-BENZENESULFONIC ACID AldrichCPR - Sigma-Aldrich. (n.d.).
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchGate. (n.d.).
  • "Sulfonation of chlorobenzene and the selectivity relation ; Bromine ad" by John A. Gurney. (n.d.).
  • 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid | SIELC Technologies. (2018, May 16).
  • "troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid" - Benchchem. (n.d.).
  • US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents. (n.d.).
  • Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow - ResearchGate. (2022, January 12).
  • CN102432471A - Method for performing chlorobenzene nitro reaction by using microchannel reactor - Google Patents. (n.d.).
  • Nitration and Sulfonation of Benzene - Chemistry LibreTexts. (2023, January 22).
  • Write the chemical reaction of chlorobenzene with respect class 12 chemistry CBSE. (n.d.).
  • 4-Chloro-3-nitrobenzenesulfonic acid SDS, 121-18-6 Safety Data Sheets - ECHEMI. (n.d.).
  • 4-Chloro-3-nitrobenzoic Acid | 96-99-1 - TCI Chemicals. (n.d.).

Sources

Troubleshooting poor separation in HPLC analysis of sodium 4-chloro-3-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of sodium 4-chloro-3-nitrobenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common separation challenges encountered with this specific analyte. The following question-and-answer guide provides in-depth, field-proven insights to help you achieve robust and reproducible results.

Understanding the Analyte: A Key to Success

Before diving into troubleshooting, it is crucial to understand the chemical nature of sodium 4-chloro-3-nitrobenzenesulfonate. It is the sodium salt of a sulfonic acid. Sulfonic acids are strong acids, meaning this compound will be fully ionized (anionic) across the typical HPLC pH range of 2-8. This permanent negative charge is the primary driver of many of the chromatographic challenges discussed below, particularly poor retention and peak tailing in standard reversed-phase (RP) methods.[1]

Frequently Asked Questions & Troubleshooting Guides

Q1: My peak for sodium 4-chloro-3-nitrobenzenesulfonate is showing significant tailing. What are the primary causes and how can I fix it?

A1: Peak tailing is the most common issue for this type of analyte and is almost always caused by unwanted secondary interactions between the anionic sulfonate group and the stationary phase.

In traditional silica-based reversed-phase columns (like C18), the surface contains residual silanol groups (Si-OH). At mobile phase pH values above approximately 3, these silanol groups can become deprotonated (SiO-), creating localized negative charges. However, more critically, some silanol groups can interact with the highly acidic sulfonate anion, and trace metals within the silica matrix can also act as active sites for this interaction, leading to peak tailing.[2][3][4][5]

Here is a systematic approach to eliminate peak tailing:

Step 1: Evaluate and Adjust Mobile Phase pH The first and simplest adjustment is to lower the mobile phase pH. By operating at a low pH (e.g., 2.5–3.0), you can ensure the majority of residual silanol groups on the column are fully protonated (Si-OH), minimizing their ability to interact with your anionic analyte.[2][3][6]

Protocol: pH Modification Experiment

  • Prepare Buffers: Prepare two mobile phases. For example:

    • Mobile Phase A (pH ~7): 20 mM Sodium Phosphate buffer in Water.

    • Mobile Phase B (pH ~2.7): 0.1% Phosphoric Acid or Formic Acid in Water.

  • Prepare Organic Modifier: Acetonitrile or Methanol.

  • Run Isocratic Test: Perform injections using a 50:50 mix of your organic modifier and Mobile Phase A. Note the peak shape (asymmetry factor).

  • Switch to Low pH: Thoroughly flush the system and column with the new mobile phase. Equilibrate the column with a 50:50 mix of your organic modifier and Mobile Phase B for at least 20 column volumes.

  • Re-inject: Perform injections using the low-pH mobile phase. Compare the peak asymmetry to the neutral pH run. A significant improvement is expected.[6]

Step 2: Column Selection If pH adjustment is insufficient, the issue may be the column itself.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block a majority of residual silanols. If you are using an older "Type A" silica column, switching to a modern "Type B" or hybrid-silica column will dramatically reduce tailing.[2][3]

  • Consider an Alternative Stationary Phase: For highly polar anions, a standard C18 may not be the best choice. A polar-embedded phase or a phenyl-hexyl phase can offer different selectivity and reduce secondary interactions.

Step 3: Increase Buffer Concentration Increasing the ionic strength of the mobile phase (e.g., using a buffer concentration of 25-50 mM) can help mask the residual active sites on the stationary phase, thereby improving peak shape.[2]

Below is a troubleshooting workflow for peak tailing:

G start Poor Peak Shape: Tailing Observed cause1 Primary Cause: Secondary Silanol Interactions start->cause1 sub_cause1 Residual Silanols (Si-OH) are ionized/active cause1->sub_cause1 sub_cause2 Trace Metals in Silica Chelation cause1->sub_cause2 solution_header Troubleshooting Strategy solution1 1. Modify Mobile Phase pH (Operate at pH 2.5-3.0) solution_header->solution1 Easiest to Implement solution2 2. Change HPLC Column (Use End-Capped or Hybrid) solution1->solution2 If tailing persists result Symmetrical Peak Achieved solution1->result solution3 3. Increase Buffer Strength (e.g., >25 mM) solution2->solution3 Further optimization solution2->result solution4 4. Use Ion-Pair Reagent (See Q2) solution3->solution4 For retention & shape solution3->result solution4->result

Caption: Troubleshooting workflow for peak tailing.
Q2: I have very little or no retention of my analyte peak. It elutes near the void volume. How can I increase its retention time?

A2: This is expected for a highly polar, anionic compound on a non-polar reversed-phase column. The analyte has a much higher affinity for the polar mobile phase than the stationary phase. The most effective solution is to use ion-pair chromatography.

Ion-pair chromatography (IPC) involves adding a reagent to the mobile phase that has a charge opposite to the analyte.[7] For the anionic sulfonate, a cationic ion-pair reagent is used, such as a quaternary amine (e.g., tetrabutylammonium bromide).[8]

Mechanism of Action: There are two prevailing models for how IPC works[9]:

  • Ion-Pair Formation: The cationic reagent forms a neutral, hydrophobic ion pair with the anionic analyte in the mobile phase. This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention.

  • Dynamic Ion Exchange: The hydrophobic tail of the ion-pair reagent adsorbs onto the stationary phase surface, creating a dynamic positive charge. The anionic analyte is then retained via an ion-exchange mechanism.

Protocol: Implementing Ion-Pair Chromatography

  • Select a Reagent: Tetrabutylammonium (TBA) salts (e.g., bromide or phosphate) are a common starting point for anionic analytes.

  • Prepare Mobile Phase:

    • Dissolve the ion-pair reagent in the aqueous portion of your mobile phase at a concentration of 5-20 mM.

    • Buffer the mobile phase to a low pH (e.g., 2.5-3.0 with phosphoric acid) to maintain silanol suppression.

    • Example Aqueous Phase: 10 mM Tetrabutylammonium phosphate, adjusted to pH 3.0 with phosphoric acid.

  • Column Equilibration (CRITICAL): Ion-pair chromatography requires extensive column equilibration. The reagent must fully coat the stationary phase. Equilibrate the column with the ion-pair mobile phase for at least 30-50 column volumes before the first injection. Isocratic elution is highly recommended as re-equilibration after a gradient can be very slow.[8]

  • Optimization: Retention can be fine-tuned by adjusting:

    • Concentration of Ion-Pair Reagent: Higher concentration generally leads to more retention.

    • Organic Modifier Content: As in standard RP-HPLC, increasing the organic content (e.g., acetonitrile) will decrease retention time.

    • Alkyl Chain Length of Reagent: A longer alkyl chain on the reagent (e.g., tetrahexylammonium vs. tetrabutylammonium) is more hydrophobic and will provide more retention.

ParameterCondition 1: No Ion-PairCondition 2: With Ion-PairExpected Outcome
Aqueous Mobile Phase 0.1% H₃PO₄ in Water10 mM TBA Phosphate, pH 3.0-
Organic Mobile Phase AcetonitrileAcetonitrile-
Gradient/Isocratic 50% Acetonitrile50% Acetonitrile-
Expected Retention Very low (elutes near void)Significantly increasedAnalyte is retained and can be separated from other components.
Expected Peak Shape May be poor/tailingGenerally sharp and symmetricalIon-pairing can also improve peak shape by masking secondary interactions.
Q3: My retention times are drifting and not reproducible from one injection to the next. What's going on?

A3: Retention time drift is usually caused by a lack of system equilibration, changes in the mobile phase, or column temperature fluctuations.

1. Insufficient Column Equilibration:

  • Cause: This is the most common reason, especially when using mobile phases with additives like ion-pair reagents or when running gradients. The column stationary phase needs to reach a steady state with the mobile phase.

  • Solution: Always include an adequate equilibration step at the start of your sequence (at least 10-15 column volumes). If using ion-pair reagents, this needs to be much longer for the initial setup.[8] For gradient methods, ensure the post-run equilibration time is sufficient to return the column to initial conditions.

2. Mobile Phase pH Instability:

  • Cause: If your mobile phase pH is close to the pKa of any buffer components, small changes in composition (e.g., inaccurate mixing, solvent evaporation) can cause a pH shift, altering retention. While the analyte itself is a strong acid, buffer stability is key.

  • Solution: Use a buffer concentration of at least 10-20 mM to ensure adequate buffering capacity. Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation of the more volatile organic component, which would change the buffer ratio.[4]

3. Temperature Fluctuations:

  • Cause: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. A fluctuating lab temperature can cause retention times to drift.

  • Solution: Use a thermostatted column compartment and set it to a stable temperature, typically slightly above ambient (e.g., 30-35 °C), to overcome daily temperature variations.

G start Problem: Retention Time Drift cause1 Insufficient Equilibration start->cause1 cause2 Mobile Phase Instability start->cause2 cause3 Temperature Fluctuations start->cause3 solution1 Increase equilibration time (10-15 column volumes min.) Especially for IPC! cause1->solution1 solution2 Use adequate buffer conc. (>20mM). Prepare fresh mobile phase daily. cause2->solution2 solution3 Use a thermostatted column compartment (e.g., set to 30 °C). cause3->solution3

Caption: Root causes and solutions for retention time drift.
Q4: I am seeing poor resolution between my main peak and a closely eluting impurity. What parameters can I adjust?

A4: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your separation. For sodium 4-chloro-3-nitrobenzenesulfonate and its related impurities, the most impactful changes will likely come from adjusting the mobile phase.

1. Adjust Organic Modifier Strength (Affects k'):

  • Action: Decrease the percentage of the organic solvent (e.g., from 50% to 45% acetonitrile).

  • Causality: This makes the mobile phase more polar, increasing the retention time of all components. The longer residence time on the column can provide more opportunity for separation, improving resolution.

2. Change Organic Modifier Type (Affects α):

  • Action: If you are using acetonitrile, switch to methanol (or vice-versa).

  • Causality: Acetonitrile and methanol have different chemical properties and interact differently with both the analyte and the stationary phase. This can change the elution order or significantly alter the spacing between peaks (selectivity), which may resolve your co-eluting pair.

3. Optimize Ion-Pair Reagent (Affects α and k'):

  • If using ion-pair chromatography, small changes can have a large impact on selectivity.

    • Change Reagent Concentration: A slight increase or decrease in the ion-pair reagent concentration can subtly shift the relative retention of your analyte and its impurity.

    • Change Reagent Type: Switching from tetrabutylammonium to a different reagent, like tetrapropylammonium or one with a different counter-ion (e.g., from bromide to phosphate), can alter the specific interactions and improve resolution.

4. Adjust Temperature (Affects α and k'):

  • Action: Try running the analysis at a different temperature (e.g., 25 °C vs. 40 °C).

  • Causality: Changing the temperature affects the thermodynamics of partitioning for each compound differently, which can sometimes be enough to resolve closely eluting peaks.

By systematically adjusting these parameters one at a time, you can optimize the separation and achieve the required resolution for your analysis.[10]

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]

  • How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024). Welch Materials. [Link]

  • Ion-pair chromatography .pptx. (n.d.). Slideshare. [Link]

  • Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt. (n.d.). SIELC Technologies. [Link]

  • Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography. (2005). PubMed. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]

  • Development of a method by HPLC to determine LAS and its application in anaerobic reactors. (2006). SciELO. [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. [Link]

Sources

Technical Support Center: Purification of Commercial 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of the commercial-grade product. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification, ensuring you achieve the desired purity for your critical applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromise the quality of the final product. Commercial grades of this compound can have purities ranging from 67% to 98%, making an efficient purification strategy essential.[1] This guide provides practical, field-proven insights into identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The impurity profile of commercial this compound is largely dependent on its synthetic route. The most common synthesis involves the sulfonation and nitration of chlorobenzene. From this, we can anticipate several types of impurities:

  • Isomeric Impurities: These are the most prevalent and often the most challenging to remove due to their similar chemical and physical properties. Examples include sodium 2-chloro-5-nitrobenzenesulfonate and sodium 2-chloro-3-nitrobenzenesulfonate.

  • Unreacted Starting Materials: Residual chlorobenzene may be present if the initial sulfonation reaction did not go to completion.

  • Byproducts from Side Reactions: Dichlorodiphenylsulfone can form as a byproduct during the sulfonation of chlorobenzene.

  • Inorganic Salts: Sodium chloride or sodium sulfate may be present from the neutralization and salting-out steps during the manufacturing process.

Q2: How can I assess the purity of my this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective method for determining the purity of this compound and identifying the presence of impurities. A reverse-phase HPLC method is typically employed.[2]

  • Recommended HPLC Conditions: A C18 column is suitable for separation. A mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid can effectively resolve the main compound from its impurities.[2]

  • Detection: UV detection at a wavelength where the parent compound and its nitro-containing impurities have strong absorbance (typically around 254 nm) is recommended.

Q3: What is the principle behind recrystallization for purifying this compound?

A3: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the this compound and the impurities at an elevated temperature. Upon cooling, the desired compound's solubility decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (the mother liquor). The high water solubility of this compound makes aqueous systems a good starting point for developing a recrystallization protocol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q4: I performed a recrystallization, but my product is still not pure. What should I do?

A4: If a single recrystallization does not yield a product of the desired purity, consider the following:

  • Iterative Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Solvent System Optimization: The choice of solvent is critical. If using water, the solubility of isomeric impurities might be too similar to the desired product. Experiment with mixed solvent systems. A combination of a good solvent (like water or ethanol) and a poor solvent (like isopropanol or acetone) can enhance the differential solubility.

  • Seeding: If crystal formation is slow or does not occur, adding a small crystal of the pure compound (a seed crystal) can induce crystallization.

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

Q5: My yield after recrystallization is very low. How can I improve it?

A5: Low yield is a common problem in recrystallization. Here are some potential causes and solutions:

  • Excessive Solvent: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes out of the hot solution during filtration, you will lose a portion of your product. To prevent this, preheat your filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize the recovery of the crystalline product.

  • Mother Liquor Recovery: The mother liquor still contains some dissolved product. Concentrating the mother liquor and performing a second crystallization can help recover more of your compound.

Q6: I see an oily substance precipitating out during recrystallization. What is it and how do I remove it?

A6: The formation of an oil instead of crystals during cooling is known as "oiling out." This often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is very high.

  • Cause: The oily substance could be a mixture of impurities or the desired compound that has not crystallized properly.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a solvent in which the compound is more soluble to prevent supersaturation.

    • Allow the solution to cool very slowly with vigorous stirring.

    • Scratching the inside of the flask with a glass rod at the surface of the liquid can also help induce crystallization.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of this compound.

ParameterSpecification
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 254 nm
Column Temperature 30 °C
Protocol 2: Recrystallization from an Aqueous System

This protocol details a standard procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot water until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying commercial this compound.

PurificationWorkflow start Start: Commercial this compound hplc_analysis Purity Assessment by HPLC start->hplc_analysis check_purity Purity > 99%? hplc_analysis->check_purity end_product Pure Product check_purity->end_product Yes recrystallization Perform Recrystallization (Protocol 2) check_purity->recrystallization No check_crystal Crystals or Oil? recrystallization->check_crystal check_yield Acceptable Yield? check_yield->end_product Yes troubleshoot_yield Troubleshoot Low Yield (FAQ Q5) check_yield->troubleshoot_yield No troubleshoot_yield->recrystallization troubleshoot_oiling Troubleshoot Oiling Out (FAQ Q6) check_crystal->troubleshoot_oiling Oil dry_product Dry Purified Product check_crystal->dry_product Crystals troubleshoot_oiling->recrystallization dry_product->hplc_analysis dry_product->check_yield

Caption: Purification workflow for this compound.

References

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

Sources

Scale-up challenges for the synthesis of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis, providing quick and accessible answers to guide your experimental planning.

Q1: What are the primary synthetic routes for this compound?

There are two primary, well-documented pathways for synthesizing this compound:

  • Two-Step Route from Chlorobenzene: This is a classic and frequently cited method. It involves the initial sulfonation of chlorobenzene using oleum (fuming sulfuric acid) to produce the intermediate 4-chlorobenzenesulfonic acid. This intermediate is then nitrated in the same reaction mixture using fuming nitric acid to yield the final product.[1]

  • Direct Nitration of p-Chlorobenzenesulfonic Acid: This route starts with commercially available p-chlorobenzenesulfonic acid, which is then nitrated with a mixed acid (nitric and sulfuric acids) solution.[2][3] This method avoids the initial sulfonation step but requires careful control of the nitration conditions to ensure correct regioselectivity.

A related synthesis focuses on producing the sulfonyl chloride intermediate (4-chloro-3-nitrobenzenesulfonyl chloride) by reacting o-chloronitrobenzene with chlorosulfonic acid, which can then be hydrolyzed to the sulfonic acid sodium salt.[4][5]

Q2: Why is strict temperature control so critical during this synthesis?

Temperature control is arguably the most critical parameter for both safety and product quality in this synthesis. Both the sulfonation and nitration steps are highly exothermic reactions.[6][7]

  • Safety: Failure to adequately cool the reactor can lead to a rapid temperature increase, known as a thermal runaway. This can cause the reaction to spiral out of control, generating large volumes of gas and potentially leading to violent boiling, pressure buildup, and explosions.[8][9]

  • Selectivity & Purity: In the nitration step, maintaining a low temperature (typically 15-20°C) is essential for regioselectivity, ensuring the nitro group is directed to the 3-position (meta to the sulfonic acid group and ortho to the chlorine).[1] Higher temperatures increase the rate of side reactions, leading to the formation of unwanted isomers and over-nitrated byproducts, which complicates purification.[6]

Q3: What are the main impurities I should expect and how do they form?

The primary impurities are isomers and byproducts from side reactions:

  • Isomeric Impurities: The directing effects of the substituents on the benzene ring dictate the position of the incoming nitro group. The sulfonic acid (-SO₃H) group is a meta-director, while the chlorine (-Cl) atom is an ortho, para-director.[2] While the desired product has the nitro group at the 3-position, deviations from optimal reaction conditions can lead to the formation of other isomers.

  • Dichlorodiphenylsulfone: During the initial sulfonation of chlorobenzene at elevated temperatures, a small amount of this sulfone byproduct can form.[1] Its formation represents a loss of starting material and can complicate purification.

  • Di-nitrated Species: If the nitration conditions (temperature, concentration of nitric acid) are too harsh, a second nitro group can be added to the ring, leading to dinitro-chlorobenzenesulfonic acid impurities.[6]

Q4: What are the key safety precautions for handling the reagents involved?

The reagents used in this synthesis are highly corrosive and hazardous, demanding strict safety protocols.[8]

  • Reagents: Oleum (H₂SO₄·xSO₃), fuming nitric acid (HNO₃), and chlorosulfonic acid (ClSO₃H) are powerful oxidizing agents and are extremely corrosive. They can cause severe burns on skin contact and are toxic upon inhalation.[8]

  • Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[8] For scale-up operations, acid-resistant reactors and equipment are mandatory. Emergency eyewash and shower stations must be readily accessible.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat or apron.[8] Respiratory protection may be necessary depending on the scale and setup.

  • Quenching: The reaction mixture must be quenched by adding it slowly to ice or a cooled salt solution with vigorous stirring to dissipate the heat of dilution. Never add water directly to the concentrated acid mixture.

Q5: How is the final product typically isolated and purified?

The product is a water-soluble sodium salt, which dictates the isolation strategy.

  • Salting Out: The most common method for isolation is "salting out." After the reaction is complete and quenched in water, a large excess of a saturated sodium chloride (NaCl) solution is added.[1] This significantly increases the ionic strength of the solution, reducing the solubility of the sodium 4-chloro-3-nitrobenzenesulfonate and causing it to precipitate.

  • Filtration: The precipitated solid is then collected by filtration.

  • Recrystallization: For higher purity, the crude product can be recrystallized from hot water, a dilute salt solution, or an aqueous alcohol mixture.[1]

Part 2: Troubleshooting Guide for Scale-Up

Scaling up this synthesis introduces challenges related to heat and mass transfer. This section provides a framework for diagnosing and solving common problems.

Workflow for Synthesis of this compound

G cluster_0 Stage 1: Sulfonation cluster_1 Stage 2: Nitration cluster_2 Stage 3: Work-up & Isolation A Chlorobenzene C Sulfonation Reaction (70-100°C) A->C B Oleum (H₂SO₄ + SO₃) B->C D 4-Chlorobenzenesulfonic Acid (in situ) C->D F Nitration Reaction (Cool to 15-20°C) D->F E Fuming Nitric Acid E->F G Crude 4-Chloro-3-nitro- benzenesulfonic Acid F->G H Quench on Ice/Water G->H I Salting Out (Saturated NaCl Solution) H->I J Filtration I->J K Recrystallization J->K L Final Product: Sodium Salt K->L

Caption: Overall workflow for the two-stage synthesis.

Problem 1: Low Reaction Yield

A low yield can often be traced back to incomplete reactions in either of the two main stages.

Troubleshooting Low Yield

G cluster_no_sulf cluster_no_nitr Start Low Final Yield Q1 Was sulfonation complete? (Check for oil droplets in test portion) Start->Q1 Cause1 Cause: Insufficient Oleum or Reaction Time/Temp Q1->Cause1 No Q2 Was nitration complete? (Nitrometer test for residual HNO₃) Q1->Q2 Yes Sol1 Solution: 1. Add more oleum carefully. 2. Increase reaction time at 100°C. Cause1->Sol1 Cause2 Cause: - Insufficient Nitric Acid - Low Reaction Temp/Time Q2->Cause2 No End Review Isolation Protocol: - Salting out efficiency - Transfer losses Q2->End Yes Sol2 Solution: 1. Check stoichiometry of HNO₃. 2. Allow for sufficient reaction time (3-4 hrs) at room temp after addition. Cause2->Sol2

Caption: Decision tree for diagnosing low yield.

  • Potential Cause A: Incomplete Sulfonation.

    • Diagnosis: Before proceeding to nitration, take a small aliquot of the reaction mixture and add it to water. If oily droplets of unreacted chlorobenzene are visible or a distinct odor of chlorobenzene is present upon heating, the reaction is incomplete.[1]

    • Solution: On a lab scale, you can extend the reaction time at 100°C. If the reaction has stalled, a careful, dropwise addition of more oleum may be required to drive the sulfonation to completion.[10]

  • Potential Cause B: Incomplete Nitration.

    • Diagnosis: The completion of the nitration can be monitored by a nitrometer test to check for the consumption of nitric acid.[1]

    • Solution: Ensure the stoichiometry of the fuming nitric acid is correct. Allow the reaction to stir for the recommended 3-4 hours at room temperature after the cooled addition is complete to ensure it goes to completion.[1]

  • Potential Cause C: Product Loss During Work-up.

    • Diagnosis: Review the isolation procedure. The "salting out" process is highly dependent on concentration.

    • Solution: Ensure the sodium chloride solution is saturated and that a sufficient volume is used. The mixture should be thoroughly cooled to minimize the solubility of the product before filtration.

Problem 2: Product is Impure (Poor Color, Mixed Melting Point)

Impurities typically arise from suboptimal temperature control or incorrect stoichiometry.

  • Potential Cause A: Formation of Isomers and Over-nitrated Byproducts.

    • Diagnosis: This is the most likely cause if the nitration temperature exceeded the recommended 15-20°C range.[1] Purity can be assessed by techniques like NMR, mass spectrometry, or HPLC.

    • Solution: This is difficult to fix post-synthesis. The primary solution is preventative: maintain strict temperature control during the nitric acid addition using an efficient cooling bath (e.g., ice-salt). The addition must be slow and dropwise, allowing the cooling system to dissipate the heat generated.

  • Potential Cause B: Presence of Dichlorodiphenylsulfone.

    • Diagnosis: This byproduct from the sulfonation step is less polar than the sulfonic acid product and may be detected by chromatographic methods.

    • Solution: Optimize the sulfonation conditions by avoiding excessively high temperatures or prolonged reaction times. Purification via recrystallization is the most effective way to remove this impurity.[1]

Problem 3: Reaction Mixture Becomes a Stiff, Unstirrable Paste

This is a common physical challenge during scale-up, severely impacting heat transfer and mixing.

  • Cause: As the 4-chloro-3-nitrobenzenesulfonic acid forms during the nitration step, it can partially crystallize from the highly acidic medium, causing the entire mixture to solidify into a thick paste.[1]

  • Lab-Scale Solution: The paste can be manually broken up with a sturdy glass rod or spatula to allow the mechanical stirrer to regain traction.[1]

  • Scale-Up Solution: This requires engineering controls.

    • Reactor Design: Utilize a reactor with a high-torque motor and a robust agitator, such as an anchor or helical stirrer, which is designed for viscous media. Baffles within the reactor are also critical to ensure effective mixing.

    • Process Modification: While the classic synthesis is neat, exploring a co-solvent system with a high boiling point and stability in strong acid (e.g., sulfolane) could maintain homogeneity, though this would require significant process redevelopment.

Part 3: Detailed Experimental Protocol (Lab-Scale)

This protocol is adapted from established procedures and includes annotations to explain the rationale behind each step.[1]

Materials & Equipment
Reagent/EquipmentSpecificationQuantity (for 1 mole scale)
ChlorobenzeneReagent Grade112.5 g (1 mole)
Sulfuric Acid100% (or 98%)220 g
Oleum20% free SO₃125 g
Fuming Nitric Acidsp.gr. 1.5265 g
Saturated NaCl Solution---~1 L
WaterDeionized~500 mL
Round-bottom flask2L, with 3-4 necks1
Mechanical StirrerHigh-torque1
Dropping Funnel250 mL1
Thermometer-10 to 150°C1
Cooling/Heating Bath---1
Step-by-Step Procedure

Part A: Sulfonation of Chlorobenzene

  • Setup: Assemble a round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel in a chemical fume hood. Place a larger container around the flask to serve as a cooling or heating bath.

  • Acid Mixture: Charge the flask with 220 g of 100% sulfuric acid and 125 g of 20% oleum. Begin stirring.

    • Rationale: Oleum is used as the sulfonating agent. The free SO₃ is a powerful electrophile that readily reacts with the aromatic ring.[11][12]

  • Chlorobenzene Addition: Add 112.5 g (1 mole) of chlorobenzene via the dropping funnel over approximately 30 minutes. The temperature will naturally rise to 70-80°C.

    • Rationale: The addition must be controlled to manage the initial exotherm of mixing and reaction.

  • Reaction Completion: Once the addition is complete and the temperature begins to drop, heat the bath to boiling (100°C) and continue stirring for about 2 hours.

    • Rationale: Heating drives the reaction to completion.

  • In-Process Check: To confirm completion, take a small sample, dilute it with water, and heat. The absence of oil droplets and the smell of chlorobenzene indicates the starting material has been consumed.[1] A small amount of crystalline flocks (dichlorodiphenylsulfone byproduct) may be observed.

Part B: Nitration of 4-Chlorobenzenesulfonic Acid

  • Cooling: Cool the reaction mixture in an ice bath to below 15°C.

    • Rationale: This is a critical step to prepare for the highly exothermic nitration and to ensure regioselectivity.[6]

  • Nitric Acid Addition: Add 65 g of fuming nitric acid dropwise from the funnel over 1.5-2 hours. Crucially, maintain the internal reaction temperature between 15°C and 20°C throughout the addition. [1]

    • Rationale: The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which performs the aromatic substitution.[11][13] Keeping the temperature low prevents side reactions.

  • Stirring & Solidification: Remove the cooling bath and continue stirring at room temperature for 3-4 hours. The mixture will likely solidify into a stiff paste. If necessary, manually break up the paste to assist the stirrer.

    • Rationale: This period ensures the nitration reaction goes to completion. The product crystallizes out of the acid medium.[1]

Part C: Isolation and Purification

  • Quenching & Precipitation: Prepare a cooled mixture of 1 L of saturated NaCl solution and 500 mL of water. With vigorous stirring, slowly pour the reaction paste into this cooled salt solution.

    • Rationale: This quenches the reaction and neutralizes some of the acid in a controlled manner. The high salt concentration precipitates the sodium salt of the product via the "salting out" effect.

  • Filtration: Stir for a period to ensure complete precipitation, then filter the solid product using a Buchner funnel. Wash the filter cake with a small amount of cold, dilute salt solution.

  • Drying & Yield: Press the cake as dry as possible. A moist cake of around 370 g is expected, which corresponds to about 72% solid material.[1]

  • Recrystallization (Optional): For higher purity, the moist cake can be recrystallized from hot water or aqueous ethanol.

References

  • PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com.
  • Smolecule. (2023, August 15). Buy 4-Chloro-3-nitrobenzenesulfonic acid | 121-18-6. Smolecule.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • YouTube. (2024, June 7).
  • Unacademy. (n.d.).
  • Modi, R., & Modi, S. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23.
  • Benchchem. (n.d.). This compound | 17691-19-9. Benchchem.
  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • ResearchGate. (2025, August 10). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
  • Google Patents. (n.d.). CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid.
  • ChemicalBook. (2024, December 18). 4-Chloro-3-nitrobenzenesulfonic acid | 121-18-6. ChemicalBook.
  • ChemBK. (2024, April 9). 4-Chloro-3-Nitrobenzenesulfonic Acid. ChemBK.
  • Chemithon. (1997). Sulfonation and Sulfation Processes.
  • Lumen Learning. (n.d.).
  • PrepChem. (n.d.). Preparation of 3-nitrobenzenesulfonic acid. PrepChem.com.

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Technical Support Center: Overcoming Low Reactivity in Derivatization of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for overcoming low reactivity in nucleophilic aromatic substitution (SNAr) reactions involving this versatile intermediate.

Understanding the Reactivity of this compound

This compound is an aromatic compound primed for nucleophilic aromatic substitution. The chloro group serves as a leaving group, which can be displaced by a variety of nucleophiles. The reactivity of the aromatic ring is significantly enhanced by the presence of two electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the sulfonate group (-SO₃⁻). These groups, particularly the nitro group positioned ortho to the chlorine atom, play a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. This stabilization is key to facilitating the substitution reaction.[1][2]

However, challenges such as low solubility of reactants, suboptimal reaction conditions, or the nature of the nucleophile can lead to low yields and sluggish reactions. This guide provides a structured approach to diagnosing and resolving these common issues.

Troubleshooting Common Issues in Derivatization

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

FAQ 1: My reaction shows little to no product formation, even after extended reaction times. What are the likely causes and how can I improve the yield?

Low or no product yield is a common frustration in derivatization reactions. The root cause often lies in one or more of the following factors:

  • Insufficient Reaction Temperature: SNAr reactions, even with activated substrates, often require thermal energy to overcome the activation barrier.

  • Poor Nucleophile Strength: The reactivity of the nucleophile is a critical determinant of the reaction rate.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state.

  • Presence of Water: For some SNAr reactions, the presence of water can lead to unwanted side reactions or deactivation of the nucleophile.

Troubleshooting Workflow:

start Low/No Product Yield temp Increase Reaction Temperature start->temp Step 1 nucleophile Enhance Nucleophile Reactivity temp->nucleophile Step 2 solvent Optimize Solvent System nucleophile->solvent Step 3 water Ensure Anhydrous Conditions solvent->water Step 4 catalyst Consider Catalysis water->catalyst Step 5 end Improved Yield catalyst->end

A systematic troubleshooting workflow.

Solutions:

  • Elevate the Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by a suitable analytical technique like TLC or HPLC. For many SNAr reactions, temperatures in the range of 80-150 °C are effective. Microwave-assisted synthesis can also be a powerful tool to rapidly screen reaction conditions and often leads to significantly reduced reaction times and improved yields.[3][4]

  • Enhance Nucleophile Reactivity:

    • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate.

    • Use a Stronger Base: If your nucleophile is generated in situ by deprotonation (e.g., thiols, alcohols, or secondary amines), using a stronger, non-nucleophilic base can increase the concentration of the active nucleophile. Examples include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).

    • Consider a More Nucleophilic Reagent: If possible, switch to a more reactive nucleophile within the same class.

  • Optimize the Solvent System:

    • Polar Aprotic Solvents are Preferred: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Acetonitrile (MeCN) are excellent choices for SNAr reactions.[5] They effectively solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive.[5] Given that the starting material is a sodium salt and thus water-soluble, a mixture of water with a polar aprotic solvent might be necessary to achieve homogeneity.

    • Phase-Transfer Catalysis (PTC): If you are working in a biphasic system (e.g., aqueous/organic), a phase-transfer catalyst is essential. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the anionic nucleophile from the aqueous phase to the organic phase where the reaction occurs.[6][7] This can dramatically increase the reaction rate.

Table 1: Recommended Solvents for SNAr Derivatization

SolventDielectric Constant (ε)Boiling Point (°C)Key Advantages
Dimethyl Sulfoxide (DMSO)47189Excellent for dissolving polar compounds, high boiling point allows for a wide temperature range.[5]
N,N-Dimethylformamide (DMF)37153Good alternative to DMSO, lower boiling point can be advantageous for product isolation.
N,N-Dimethylacetamide (DMAc)38165Similar properties to DMF, sometimes offers better solubility for certain substrates.
Acetonitrile (MeCN)3882Lower boiling point, useful for reactions at moderate temperatures.
  • Ensure Anhydrous Conditions (if necessary): While the starting material is a sodium salt and may be used in aqueous solutions, some nucleophiles and intermediates are sensitive to water. If you are using a water-sensitive nucleophile or base (like NaH), ensure your solvent and glassware are thoroughly dried.

FAQ 2: I am observing the formation of multiple products or byproducts. How can I improve the selectivity of my reaction?

The formation of byproducts can complicate purification and reduce the yield of the desired product. Common side reactions in the derivatization of 4-Chloro-3-nitrobenzenesulfonic acid include:

  • Hydrolysis of the Chloro Group: In the presence of water or hydroxide ions, especially at elevated temperatures, the chloro group can be displaced by a hydroxyl group, leading to the formation of the corresponding phenol derivative.

  • Reaction at the Nitro Group: Under certain reductive conditions, the nitro group can be reduced. Ensure that your reaction conditions are not inadvertently causing reduction.

  • Displacement of the Sulfonate Group: While less common under typical SNAr conditions, very harsh conditions could potentially lead to the displacement of the sulfonate group.

Solutions:

  • Control the pH: For reactions in aqueous or partially aqueous media, maintaining an optimal pH is crucial. For amine nucleophiles, a slightly basic pH is generally preferred to ensure the amine is in its free, nucleophilic form. However, a highly basic environment can promote the hydrolysis of the starting material. Buffering the reaction mixture can help maintain the desired pH.

  • Optimize the Reaction Time and Temperature: Over-heating or prolonged reaction times can lead to the formation of degradation products. Monitor the reaction closely and quench it once the starting material is consumed to a satisfactory level.

  • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the outcome. For instance, adding the base slowly to a mixture of the substrate and the nucleophile can help to control the concentration of the active nucleophile and minimize side reactions.[8]

FAQ 3: The reaction is proceeding, but very slowly. Are there any catalysts that can accelerate the reaction?

For challenging SNAr reactions, the use of a catalyst can be highly effective.

Catalytic Strategies:

  • Phase-Transfer Catalysts (PTC): As mentioned earlier, PTCs are invaluable for biphasic reactions. They work by pairing with the anionic nucleophile, creating a lipophilic ion pair that can readily move into the organic phase.

    Table 2: Common Phase-Transfer Catalysts for SNAr Reactions

    CatalystTypeTypical Loading (mol%)
    Tetrabutylammonium bromide (TBAB)Quaternary Ammonium Salt5-10
    Tetrabutylammonium hydrogen sulfate (TBAHS)Quaternary Ammonium Salt5-10
    18-Crown-6Crown Ether1-5
  • Fluoride-Based Catalysts: In some SNAr reactions, particularly those involving less reactive aryl chlorides, the use of fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) in combination with a phase-transfer catalyst can be beneficial.[1][9] The fluoride ion can act as a strong hydrogen bond acceptor, activating the nucleophile.

  • Transition Metal Catalysis (for unactivated systems): While 4-Chloro-3-nitrobenzenesulfonic acid is an activated substrate, for analogous unactivated aryl chlorides, transition metal catalysis (e.g., using palladium or copper catalysts) is a powerful alternative.[2][10] This is generally not necessary for this specific substrate but is a valuable tool in the broader context of C-N, C-O, and C-S bond formation on aromatic rings.

Experimental Protocols

The following are generalized, detailed step-by-step methodologies for the derivatization of this compound with common nucleophiles.

Protocol 1: Derivatization with an Amine

start Dissolve Substrate and Amine base Add Base start->base heat Heat Reaction Mixture base->heat monitor Monitor Progress (TLC/HPLC) heat->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify product Final Product purify->product

Workflow for amine derivatization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.) in a suitable solvent (e.g., DMSO, DMF, or a mixture with water).

  • Addition of Base: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (Et₃N), 2.0 eq.).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If the product is water-insoluble, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). If the product is water-soluble, purification may require alternative methods like preparative HPLC. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Derivatization with a Thiol

start Dissolve Substrate and Thiol base Add Base start->base heat Heat Reaction Mixture base->heat monitor Monitor Progress (TLC/HPLC) heat->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify product Final Product purify->product

Workflow for thiol derivatization.

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF).

  • Deprotonation: Add a strong base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C to generate the thiolate.

  • Addition of Substrate: Add a solution of this compound (1.0 eq.) in the same solvent.

  • Heating: Allow the reaction to warm to room temperature and then heat as necessary (typically 60-100 °C).

  • Monitoring and Workup: Follow the same procedure as described in Protocol 1.

Conclusion

Overcoming low reactivity in the derivatization of this compound is achievable through a systematic and informed approach to troubleshooting. By carefully considering the reaction parameters—temperature, solvent, nucleophile strength, and the potential need for catalysis—researchers can significantly improve reaction outcomes. The protocols and guidelines presented here provide a solid foundation for optimizing these important synthetic transformations.

References

  • DiMagno, S. G., & Sun, H. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2279–2291.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 2,3,4-Trichlorothiophene.
  • Acevedo, O., & Jorgensen, W. L. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Campodónico, P. R., et al. (2014). Nature of the nucleophile and solvent effect on a SNAr reaction. Journal of the Chilean Chemical Society, 59(1), 2367-2371.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • BenchChem. (2025).
  • Mancini, P. M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 635.
  • Gaylord Chemical Company. (n.d.).
  • Xu, H., & Li, H. F. (2007). One-pot Microwave-assisted Tandem Deprotection of Arylmethanesulfonates/SNAr Reaction for K2CO3-mediated C(Aryl)—O Bond Formation.
  • Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2279-2291.
  • Ali, A., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 6(82), 78875-78886.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • Kimura, H., et al. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules, 26(24), 7589.
  • Ichikawa, J. (2019). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Accounts of Chemical Research, 52(5), 1346-1357.
  • BenchChem. (2025).
  • Harris, J. M., & Case, M. G. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents.
  • Pearson, D. L., et al. (2012). Catalytic SNAr of unactivated aryl chlorides. Dalton Transactions, 41(28), 8563-8571.
  • PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid.
  • Liu, H., Zhang, N., & Wei, S. (2011). Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph. Journal of Fisheries Research, 33(2), 39-43.
  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Kappe, C. O., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(13), 3557-3562.
  • BenchChem. (2025). A Comparative Guide to Nucleophilic Substitution Reactivity with 1-Chloro-3-nitrobenzene.
  • Sigma-Aldrich. (n.d.). 4-CHLORO-3-NITRO-BENZENESULFONIC ACID AldrichCPR.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Islam, S. M., et al. (2022). Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds. ACS Omega, 7(51), 48149-48157.
  • ChemicalBook. (2024). 4-Chloro-3-nitrobenzenesulfonic acid.
  • Danikiewicz, W., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363.
  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 2,3,4-Trichlorothiophene.
  • PubChem. (n.d.). Benzenesulfonic acid, 4-chloro-3-nitro-.
  • Taniguchi, T., et al. (2018). Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. Chemical and Pharmaceutical Bulletin, 66(8), 795-800.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene.
  • Alper, H., & des Abbayes, H. (1977). Phase-Transfer Catalyzed and Two-Phase Reactions of Aromatic Nitro Compounds with Iron Carbonyls. Journal of the American Chemical Society, 99(8), 2503-2505.
  • Nitta, K., Bratcher, S. C., & Kronman, M. J. (1978). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 171(2), 385-392.
  • Gorski, A., et al. (2017). Aromatic Nucleophilic Substitution (SNAr) of meso-Nitroporphyrin with Azide and Amines as an Alternative Metal Catalyst Free Synthetic Approach To Obtain meso-N-Substituted Porphyrins. The Journal of Organic Chemistry, 82(15), 8049-8057.

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Minimizing the formation of dichlorodiphenylsulfone during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Isomer Formation and Maximizing Purity

Welcome to the technical support center for dichlorodiphenylsulfone (DCDPS) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of the desired 4,4'-DCDPS isomer while minimizing the formation of unwanted byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Challenge: The Science of Isomer Formation

The synthesis of 4,4'-dichlorodiphenylsulfone, a critical monomer for high-performance polymers like polysulfone and polyether sulfone, is primarily achieved through a Friedel-Crafts reaction.[1] This electrophilic aromatic substitution (EAS) involves reacting chlorobenzene with a sulfonylating agent, such as sulfuryl chloride or chlorosulfonic acid, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2]

The core challenge in this synthesis is controlling the regioselectivity to favor the formation of the desired 4,4'-isomer over other isomers like 2,4'-, 3,4'-, and 2,2'-DCDPS. The formation of these isomers is a direct consequence of the directing effects of the substituents on the aromatic ring and the reaction conditions, which can be governed by either kinetic or thermodynamic control.[3][4]

The chlorine atom on the starting material, chlorobenzene, is an ortho, para-director. This means it activates these positions for electrophilic attack. However, once the first sulfonation occurs, the resulting chlorobenzenesulfonyl group is strongly deactivating and meta-directing for subsequent reactions. This complex interplay of directing effects can lead to a mixture of isomers.

Below is a diagram illustrating the primary reaction pathway and the competing side reactions leading to isomer formation.

G cluster_0 Reactants cluster_1 Reaction Pathways Chlorobenzene Chlorobenzene DesiredProduct 4,4'-DCDPS (Thermodynamically Favored) Chlorobenzene->DesiredProduct High Temp, Long Time KineticIsomer 2,4'-DCDPS (Kinetically Favored) Chlorobenzene->KineticIsomer Low Temp, Short Time SulfonylatingAgent SO₂Cl₂ / HSO₃Cl + AlCl₃ SulfonylatingAgent->DesiredProduct SulfonylatingAgent->KineticIsomer OtherIsomers Other Isomers (e.g., 3,4'-DCDPS) KineticIsomer->DesiredProduct Isomerization KineticIsomer->OtherIsomers Minor Pathways

Caption: Reaction pathways in DCDPS synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during DCDPS synthesis in a question-and-answer format.

Q1: My final product contains a high percentage of the 2,4'-DCDPS isomer. What is the likely cause and how can I increase the yield of the 4,4'-isomer?

A1: A high proportion of the 2,4'-isomer is a classic indication that your reaction is under kinetic control . The ortho position of chlorobenzene is sterically more accessible for the initial electrophilic attack, leading to the faster formation of the 2,4'-isomer. The 4,4'-isomer, while sterically less favored in the transition state, is the more thermodynamically stable product.

Troubleshooting Steps:

  • Increase Reaction Temperature: Running the reaction at a higher temperature provides the necessary energy to overcome the activation barrier for the reverse reaction, allowing the kinetically favored 2,4'-isomer to revert to the intermediate and subsequently form the more stable 4,4'-isomer.[3][4] Temperatures in the range of 10-20°C are a good starting point, with some processes going higher.[2]

  • Extend Reaction Time: Longer reaction times allow the system to reach thermodynamic equilibrium, favoring the formation of the most stable product.[3] Reaction times of 2-3 hours after catalyst addition are often employed.[2]

  • Catalyst Choice and Amount: While AlCl₃ is a common catalyst, its high activity can sometimes lead to less selectivity. Experimenting with a milder Lewis acid, such as ferric chloride (FeCl₃), or slightly reducing the catalyst loading may improve the selectivity for the 4,4'-isomer.

Q2: I am observing significant amounts of polysulfonated byproducts. How can I minimize these?

A2: Polysulfonation occurs when the dichlorodiphenylsulfone product undergoes further electrophilic substitution. Although the sulfonyl group is deactivating, forcing conditions can lead to this side reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Ensure that chlorobenzene is in excess relative to the sulfonylating agent.[2] Using chlorobenzene as the solvent is a common industrial practice that helps to ensure it is the limiting reagent for polysulfonation.[2]

  • Order of Addition: A slow, controlled addition of the sulfonylating agent or the catalyst to the chlorobenzene can help to maintain a low concentration of the reactive electrophile, thus minimizing the chance of polysubstitution on the product.

  • Temperature Control: Excessively high temperatures can promote unwanted side reactions, including polysulfonation. Maintain the reaction temperature within the optimized range for monosulfonation.

Q3: My reaction is sluggish and gives a low yield, even after extending the reaction time. What could be the issue?

A3: A low reaction rate or poor yield can stem from several factors, primarily related to the activity of the catalyst and the purity of the reagents.

Troubleshooting Steps:

  • Catalyst Quality: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and that your reaction is conducted under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

  • Reagent Purity: Impurities in the chlorobenzene or the sulfonylating agent can interfere with the reaction. Use high-purity, dry reagents.

  • Sufficient Catalyst: While an excess of catalyst can lead to side reactions, an insufficient amount will result in incomplete conversion. The molar ratio of sulfuryl chloride to catalyst is often in the range of 1:1.1-1.2.[2]

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dichlorodiphenylsulfone with Minimized Isomer Formation

This protocol is designed to favor the thermodynamically controlled formation of the 4,4'-isomer.

Materials:

  • Chlorobenzene (anhydrous)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice bath

  • Heating mantle

  • Reaction flask with a stirrer, dropping funnel, and condenser (with a drying tube)

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere to ensure anhydrous conditions.

  • In the reaction flask, add an excess of anhydrous chlorobenzene. This will serve as both the reactant and the solvent. A molar ratio of chlorobenzene to sulfuryl chloride of 8:1 to 10:1 is recommended.[2]

  • Cool the chlorobenzene to 0-5°C using an ice bath.

  • Slowly add sulfuryl chloride to the stirred chlorobenzene.

  • In a separate, dry container, weigh the anhydrous aluminum chloride.

  • Slowly add the AlCl₃ catalyst in portions to the reaction mixture while maintaining the temperature between 10-20°C.[2]

  • After the complete addition of the catalyst, continue stirring the reaction mixture at 10-20°C for 2-3 hours to allow for the reaction to proceed towards thermodynamic equilibrium.[2]

  • After the reaction is complete, cool the mixture to 0-5°C and slowly quench the reaction by adding it to a mixture of crushed ice and water.

  • Heat the quenched mixture to 80-100°C to dissolve the solid product.[2]

  • Allow the mixture to cool slowly to 20-30°C to crystallize the 4,4'-DCDPS.[2]

  • Filter the white crystals and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol or isopropanol to remove residual isomers.

Protocol 2: HPLC Analysis for Isomer Quantification

This method provides a baseline for the separation and quantification of DCDPS isomers.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid
Gradient Start with a 50:50 acetonitrile:water ratio, and gradually increase the acetonitrile concentration to 90% over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare standard solutions of purified 4,4'-, 2,4'-, and other available DCDPS isomers in acetonitrile at known concentrations.

  • Dissolve a known amount of your crude reaction product in acetonitrile.

  • Inject the standard solutions to determine their retention times and create a calibration curve.

  • Inject your sample solution and quantify the different isomers based on their peak areas and the calibration curves.

G cluster_0 Troubleshooting Workflow Start High Isomer Content Detected? CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) Start->CheckConditions Yes End Achieved Desired Purity Start->End No IsKinetic Is Reaction Under Kinetic Control? CheckConditions->IsKinetic IncreaseTempTime Increase Temperature and/or Reaction Time IsKinetic->IncreaseTempTime Yes (Low Temp/Short Time) CheckPurity Check Reagent/Catalyst Purity and Anhydrous Conditions IsKinetic->CheckPurity No ReRun Re-run Synthesis IncreaseTempTime->ReRun OptimizeCatalyst Optimize Catalyst Type/Amount CheckPurity->OptimizeCatalyst OptimizeCatalyst->ReRun ReRun->Start

Caption: A logical workflow for troubleshooting high isomer content.

References

  • 4,4'-Dichlorodiphenyl sulfone. Wikipedia. Available at: [Link]

  • Process for preparing 4,4'-dichlorodiphenyl sulfone. Justia Patents. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Preparation of 4,4' dichlorodiphenyl sulfone. Google Patents.
  • A process for purifying crude 4,4'-dichlorodiphenyl sulfone. Google Patents.
  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

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Validation & Comparative

Comparison of synthesis routes for 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Sodium 4-Chloro-3-nitrobenzenesulfonate

This guide provides an in-depth comparison of the primary synthesis routes for sodium 4-chloro-3-nitrobenzenesulfonate, a key intermediate in the manufacturing of pharmaceuticals and dyes. We will delve into the mechanistic underpinnings, procedural nuances, and comparative metrics of each pathway to equip researchers and process chemists with the critical insights needed for informed decision-making in laboratory and industrial settings.

Introduction: The Significance of Sodium 4-Chloro-3-nitrobenzenesulfonate

Sodium 4-chloro-3-nitrobenzenesulfonate serves as a crucial building block in organic synthesis. Its utility stems from the strategic placement of its functional groups: the sulfonic acid group, which imparts water solubility; the nitro group, a versatile precursor for an amino group; and the chloro group, a reactive site for nucleophilic substitution. This trifecta of reactivity makes it an invaluable starting material for a range of more complex molecules. The primary application of this compound is in the synthesis of various sulfonamide drugs and as a key intermediate for certain azo dyes.

Synthesis Route 1: Sulfonation of 1-Chloro-2-nitrobenzene

This is the most direct and commonly employed method for the synthesis of 4-chloro-3-nitrobenzenesulfonic acid. The process involves the electrophilic aromatic substitution of 1-chloro-2-nitrobenzene with a sulfonating agent.

Mechanistic Rationale

The sulfonation of an aromatic ring is a classic electrophilic substitution reaction. In this specific case, the starting material, 1-chloro-2-nitrobenzene, has two deactivating groups: the chloro and the nitro groups. Both are electron-withdrawing and direct incoming electrophiles to the meta position relative to themselves. However, the directing effects must be considered in concert. The chloro group is an ortho, para-director, while the nitro group is a meta-director. The sulfonation occurs at the position that is para to the chloro group and meta to the nitro group, which is the C4 position. This is due to the powerful directing effect of the chloro group and the deactivating, but less sterically hindering, nature of the nitro group at the C2 position.

The reaction typically utilizes oleum (fuming sulfuric acid, H₂S₂O₇) or chlorosulfonic acid as the sulfonating agent. Oleum is a solution of sulfur trioxide (SO₃) in sulfuric acid, and SO₃ is the active electrophile in this reaction.[1][2]

Experimental Workflow

Sulfonation of 1-Chloro-2-nitrobenzene start 1-Chloro-2-nitrobenzene reaction Sulfonation Reaction start->reaction sulfonating_agent Sulfonating Agent (Oleum or Chlorosulfonic Acid) sulfonating_agent->reaction neutralization Neutralization (e.g., Sodium Carbonate) reaction->neutralization workup Work-up & Purification (Filtration, Recrystallization) neutralization->workup product Sodium 4-Chloro-3-nitrobenzenesulfonate workup->product Nitration of 4-Chlorobenzenesulfonic Acid Derivative start 4-Chlorobenzenesulfonic Acid or 4-Chlorobenzenesulfonyl Chloride reaction Nitration Reaction start->reaction nitrating_agent Nitrating Agent (HNO₃/H₂SO₄) nitrating_agent->reaction hydrolysis Hydrolysis (if starting from sulfonyl chloride) & Neutralization reaction->hydrolysis workup Work-up & Purification hydrolysis->workup product Sodium 4-Chloro-3-nitrobenzenesulfonate workup->product

Caption: Workflow for the nitration of a 4-chlorobenzene derivative.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Sulfonation of 1-Chloro-2-nitrobenzeneRoute 2: Nitration of 4-Chlorobenzenesulfonic Acid Derivative
Starting Material 1-Chloro-2-nitrobenzene4-Chlorobenzenesulfonic acid or 4-chlorobenzenesulfonyl chloride
Primary Reagents Oleum or Chlorosulfonic acid, Sodium salt (e.g., Na₂CO₃)Fuming Nitric Acid, Sulfuric Acid, Sodium Hydroxide
Reported Yield >90% [3]~71% for the nitration step of the sulfonyl chloride [4]
Reaction Conditions High temperatures (e.g., 110-130°C) [5]Moderate temperatures (e.g., 30-60°C for nitration) [4]
Advantages - High yield- Direct, one-pot synthesis of the sulfonic acid- Readily available starting material- Milder reaction conditions for nitration- Potentially higher regioselectivity
Disadvantages - Harsh reaction conditions (high temperature, corrosive reagents)- Potential for side reactions (e.g., sulfone formation)- Lower overall yield- May require an additional hydrolysis step- Starting materials may be less accessible or more expensive
Safety & Handling - Use of highly corrosive oleum or chlorosulfonic acid requires specialized equipment and handling procedures.- Reaction can be exothermic.- Use of fuming nitric acid and sulfuric acid requires careful handling in a well-ventilated fume hood.- Nitration reactions can be highly exothermic and require strict temperature control.

Experimental Protocols

Route 1: Sulfonation of 1-Chloro-2-nitrobenzene with Chlorosulfonic Acid

This protocol is adapted from patented industrial processes.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a scrubber, charge 1-chloro-2-nitrobenzene.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid to the reaction vessel while maintaining the temperature below 30°C. The molar ratio of chlorosulfonic acid to 1-chloro-2-nitrobenzene is typically around 4:1. [6]3. Heating: Gradually heat the reaction mixture to 120-130°C and maintain this temperature for 2-4 hours. [5][6]Hydrogen chloride gas will be evolved and should be scrubbed.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC or TLC until the starting material is consumed.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The precipitated 4-chloro-3-nitrobenzenesulfonic acid is then neutralized with a sodium salt solution (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.

  • Purification: The resulting sodium 4-chloro-3-nitrobenzenesulfonate is collected by filtration, washed with a cold brine solution, and can be further purified by recrystallization from water or aqueous ethanol.

Route 2: Nitration of 4-Chlorobenzenesulfonyl Chloride

This protocol is based on literature procedures for analogous reactions.

  • Reaction Setup: In a flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place 4-chlorobenzenesulfonyl chloride.

  • Cooling: Cool the flask in an ice-salt bath to 0-5°C.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid to the stirred 4-chlorobenzenesulfonyl chloride, maintaining the temperature between 5-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction temperature may be increased to 30-60°C to ensure completion. [4]5. Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Isolation of Intermediate: The precipitated 4-chloro-3-nitrobenzenesulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral, and dried. A yield of around 71% for this intermediate has been reported. [4]7. Hydrolysis and Neutralization: The 4-chloro-3-nitrobenzenesulfonyl chloride is then hydrolyzed by heating with an aqueous solution of sodium hydroxide. After hydrolysis, the solution is neutralized with an appropriate acid to precipitate any impurities, filtered, and the filtrate is then carefully evaporated or salted out to obtain the sodium 4-chloro-3-nitrobenzenesulfonate.

Conclusion

The choice between the sulfonation of 1-chloro-2-nitrobenzene and the nitration of a 4-chlorobenzene derivative for the synthesis of sodium 4-chloro-3-nitrobenzenesulfonate will depend on the specific requirements of the laboratory or industrial process. The sulfonation route generally offers a higher yield in a more direct process, making it attractive for large-scale production. However, it involves harsh reaction conditions. The nitration route proceeds under milder conditions but may result in a lower overall yield and involves an additional hydrolysis step if starting from the sulfonyl chloride. For process optimization, factors such as starting material cost and availability, equipment capabilities, and safety protocols must be carefully considered.

References

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A Comprehensive Guide to Aromatic Sulfonation: A Comparative Analysis of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt and Alternative Sulfonating Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt and its relationship to common sulfonating agents. We will move beyond simple data sheets to explore the causality behind experimental choices, ensuring a robust understanding of when and why to select a specific chemical tool for aromatic sulfonation.

Introduction: The Strategic Importance of the Sulfonic Acid Group

Aromatic sulfonation, the introduction of a sulfonic acid (–SO₃H) group onto an aromatic ring, is a cornerstone of modern organic synthesis.[1] This electrophilic aromatic substitution (EAS) reaction is fundamental to the production of a vast array of commercial products, including detergents, dyes, and pharmaceuticals.[1] The sulfonic acid group imparts critical properties, most notably increased water solubility, which is essential for many dye and drug applications.[2][3]

This guide addresses a crucial distinction in the field: the difference between using a pre-functionalized building block like This compound and performing a de novo sulfonation with primary agents such as Sulfuric Acid , Oleum , Sulfur Trioxide , and Chlorosulfonic Acid . We will dissect their respective performance, mechanistic nuances, and provide field-proven protocols to guide your synthetic strategy.

Section 1: The Building Block Approach: Profiling this compound

It is essential to first clarify the role of this compound (CAS: 17691-19-9). This compound is not a primary sulfonating agent but rather a stable, pre-sulfonated aromatic intermediate.[2] Its value lies in the strategic placement of three distinct functional groups—sulfonate, nitro, and chloro—which serve as handles for subsequent, targeted chemical modifications.

  • Sulfonate Group (-SO₃⁻Na⁺): Confers high water solubility to the molecule and its derivatives.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that can be reduced to an amine, a key step in the synthesis of many azo dyes and pharmaceutical precursors.

  • Chloro Group (-Cl): A versatile leaving group that can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various functionalities like amines or alcohols.[2]

Synthetic Utility and Workflow

The primary utility of this compound is to bypass the initial, often harsh, sulfonation and nitration steps, providing a direct route to complex substituted aromatics. A typical synthesis to produce this intermediate involves a two-step process starting from chlorobenzene.

cluster_0 Step 1: Sulfonation cluster_1 Step 2: Nitration cluster_2 Step 3: Salt Formation A Chlorobenzene B 4-Chlorobenzenesulfonic acid A->B H₂SO₄ / Oleum 80-100°C, 2h C 4-Chlorobenzenesulfonic acid D 4-Chloro-3-nitrobenzenesulfonic acid C->D Fuming HNO₃ 15-20°C, 3-4h E 4-Chloro-3-nitrobenzenesulfonic acid F Sodium 4-chloro-3-nitrobenzenesulfonate E->F Saturated NaCl Solution

Caption: Synthesis workflow for this compound.[4]

This pre-functionalized nature makes it an invaluable asset in multi-step syntheses where managing regioselectivity and avoiding harsh reaction conditions are paramount.

Section 2: The Reagent Approach: A Comparative Analysis of Primary Sulfonating Agents

When a sulfonic acid group must be introduced onto a novel aromatic substrate, a primary sulfonating agent is required. The choice of agent is a critical decision that impacts reaction efficiency, safety, and scalability.

The Core Mechanism: Electrophilic Aromatic Substitution

The sulfonation of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5] The key step involves the attack of the electron-rich aromatic π-system on a potent electrophile, typically sulfur trioxide (SO₃) or its protonated form, +SO₃H.[6] This forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity.[5]

cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration 2 H₂SO₄ 2 H₂SO₄ SO₃ + H₃O⁺ + HSO₄⁻ SO₃ + H₃O⁺ + HSO₄⁻ 2 H₂SO₄->SO₃ + H₃O⁺ + HSO₄⁻ Equilibrium H₂SO₄ + SO₃ H₂SO₄ + SO₃ +SO₃H + HSO₄⁻ +SO₃H + HSO₄⁻ H₂SO₄ + SO₃->+SO₃H + HSO₄⁻ Protonation Benzene Benzene Ring Sigma Sigma Complex (Resonance Stabilized) Benzene->Sigma Attacks SO₃ Sigma2 Sigma Complex Product Benzenesulfonic Acid Sigma2->Product HSO₄⁻ removes H⁺

Caption: General mechanism for electrophilic aromatic sulfonation.[5][7]

A unique feature of sulfonation is its reversibility.[1] The forward reaction is favored by concentrated, strong acid conditions, while the reverse reaction (desulfonation) occurs in the presence of hot, dilute aqueous acid.[8][9] This reversibility allows the sulfonate group to be used as a temporary blocking group to direct other electrophilic substitutions to specific positions.[6]

Comparative Performance of Sulfonating Agents

The selection of a sulfonating agent is a trade-off between reactivity, safety, and process considerations.

FeatureSulfuric Acid (H₂SO₄)Oleum (H₂SO₄ + SO₃)Sulfur Trioxide (SO₃)Chlorosulfonic Acid (ClSO₃H)
Reactivity ModerateHighVery High (Most Potent)High
Active Electrophile SO₃ (from equilibrium)Free SO₃, HSO₃⁺SO₃SO₃ (from equilibrium), ClSO₃H
Reaction Conditions High temp, long reaction times[10]Moderate temp, shorter times[4]Low temp, very fast (seconds)[11]Low to moderate temp, fast[12]
Reversibility Highly reversible[1]ReversibleLess commonly reversedReversible
By-products / Waste Water, large excess of spent acidLess spent acid than H₂SO₄Stoichiometric, no spent acid[11]HCl gas[1]
Key Hazards CorrosiveHighly corrosive, fuming[13]Extremely reactive, hygroscopic[3]Highly corrosive, reacts violently with water[14][15]
Primary Use Case Basic sulfonation, protecting group[6]Industrial synthesis of dyes, detergents[16]High-throughput surfactant production[3]Synthesis of sulfa drugs, detergents[14][17]

Section 3: Field-Proven Experimental Protocols

To translate theory into practice, this section provides detailed, self-validating protocols that highlight the practical differences between these approaches.

Experiment 1: Synthesis of the Intermediate - this compound

This protocol demonstrates the multi-step synthesis required to create the functionalized building block.

Objective: To synthesize sodium 4-chloro-3-nitrobenzenesulfonate from chlorobenzene.[4]

Methodology:

  • Sulfonation Stage:

    • Rationale: A mixture of sulfuric acid and oleum is used to generate a high concentration of the SO₃ electrophile, driving the reaction efficiently. The elevated temperature ensures a reasonable reaction rate for the deactivated chlorobenzene ring.

    • In a flask equipped with a stirrer and thermometer, combine 220g of 100% sulfuric acid and 125g of oleum (20% SO₃).

    • Over 30 minutes, add 112.5g of chlorobenzene, allowing the temperature to rise to 70-80°C.

    • Heat the mixture to boiling and stir for 2 hours, or until a test sample shows no remaining chlorobenzene.

  • Nitration Stage:

    • Rationale: The temperature is strictly controlled (15-20°C) to prevent unwanted side reactions and ensure regioselective nitration at the position ortho to the chloro group and meta to the deactivating sulfonic acid group.

    • Cool the reaction mixture in an ice bath.

    • Slowly add 65g of fuming nitric acid (sp. gr. 1.52) over 1.5-2 hours, maintaining the temperature between 15-20°C.

    • Remove the cooling bath and continue stirring at room temperature for 3-4 hours. The mixture will form a thick paste.

  • Isolation and Salt Formation:

    • Rationale: The product is "salted out" using a saturated sodium chloride solution, which takes advantage of the common ion effect to decrease the solubility of the sodium sulfonate salt, leading to its precipitation.

    • Stir the reaction paste into a cooled mixture of 1 L of saturated NaCl solution and 500 mL of water.

    • Filter the resulting precipitate to collect the crude sodium 4-chloro-3-nitrobenzenesulfonate. The product can be further purified by recrystallization.

Experiment 2: Comparative Sulfonation of Methyl Esters

This experiment, based on a study by Yusuff and Bode-Olajide, directly compares the performance of two different sulfonating agents in producing methyl ester sulfonate (MES), a common surfactant.[12][18]

Objective: To compare the yield of MES from used cooking oil methyl esters using Chlorosulfonic Acid (CSA) versus Sodium Bisulfite.[12][18]

Protocol A: Sulfonation with Chlorosulfonic Acid (CSA)

  • Setup: Place a known quantity of methyl ester (ME) in a three-necked flask equipped with a stirrer, condenser, and dropping funnel.

  • Reaction: Heat the ME to 70°C.

  • Slowly add Chlorosulfonic Acid (CSA) dropwise to achieve a final CSA/ME molar ratio of 1.2:1.

  • Maintain the reaction at 70°C for 3 hours with constant stirring.

  • Workup: After cooling, neutralize the mixture to obtain the MES product.

  • Result: Maximum MES yield of 88.2% was achieved.[12][18]

Protocol B: Sulfonation with Sodium Bisulfite (NaHSO₃)

  • Setup: Use the same setup as in Protocol A.

  • Reaction: Heat the ME to 90°C.

  • Slowly add Sodium Bisulfite to achieve a final NaHSO₃/ME molar ratio of 1.2:1.

  • Maintain the reaction at 90°C for 3 hours with constant stirring.

  • Workup: Neutralize and isolate the MES product.

  • Result: Maximum MES yield of 79.4% was obtained.[12][18]

Data Summary & Analysis

Sulfonating AgentMolar Ratio (Agent:ME)TemperatureTimeMax Yield
Chlorosulfonic Acid1.2 : 170°C3h88.2%
Sodium Bisulfite1.2 : 190°C3h79.4%
Data sourced from Yusuff, A. S., & Bode-Olajide, F. B. (2023).[12][18]

Causality: The superior performance of Chlorosulfonic Acid, even at a lower temperature, is directly attributable to its higher reactivity compared to sodium bisulfite. It is a more powerful sulfonating agent, leading to a more efficient and complete reaction under milder conditions.[14]

Section 4: A Strategic Framework for Agent Selection

The choice of sulfonating agent is not arbitrary; it is a strategic decision dictated by the project's specific goals. The following workflow provides a logical framework for this selection process.

Start Start: Sulfonation Goal Q1 Is the goal to use a pre-functionalized intermediate? Start->Q1 A1_Yes Use Building Block: 4-Chloro-3-nitrobenzenesulfonic acid, Na salt Q1->A1_Yes Yes A1_No Perform De Novo Sulfonation Q1->A1_No No Q2 Is reversibility needed? (e.g., for a blocking group) A1_No->Q2 A2_Yes Use Sulfuric Acid (H₂SO₄) under controlled conditions Q2->A2_Yes Yes A2_No Consider Reactivity & Scale Q2->A2_No No Q3 Is highest reactivity/ throughput essential? (Industrial Scale) A2_No->Q3 A3_Yes Use Sulfur Trioxide (SO₃) (Requires specialized handling) Q3->A3_Yes Yes A3_No Consider Oleum or CSA Q3->A3_No No Q4 Is a sulfonyl chloride intermediate desired? A3_No->Q4 A4_Yes Use Chlorosulfonic Acid (ClSO₃H) Q4->A4_Yes Yes A4_No Use Oleum for high reactivity without HCl by-product Q4->A4_No No

Caption: Decision workflow for selecting an appropriate sulfonation strategy.

Conclusion

This guide illuminates the critical distinction between utilizing a pre-functionalized intermediate like This compound and selecting a primary sulfonating agent for de novo synthesis. The former offers an elegant shortcut for building complex molecules, while the latter provides the flexibility to functionalize a wide range of aromatic substrates. The choice between sulfuric acid, oleum, sulfur trioxide, and chlorosulfonic acid is a nuanced decision governed by a balance of required reactivity, process safety, reaction reversibility, and ultimate synthetic goal. By understanding the underlying mechanisms and comparative performance data, researchers can make informed, strategic decisions to optimize their synthetic endeavors.

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A Guide to the Spectroscopic Validation of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of chemical reagents is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of the expected spectroscopic signatures for 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt, a key intermediate in various synthetic pathways. While publicly available, complete experimental spectra for this specific sodium salt are not abundant, this guide will establish a robust validation framework by combining theoretical predictions, analysis of a key structural analog (4-Chloro-3-nitrobenzenesulfonyl chloride), and established spectroscopic principles.

The Imperative of Spectroscopic Verification

In any research endeavor, particularly in drug development, the purity and structural integrity of starting materials and intermediates are paramount. An incorrectly identified or impure compound can lead to ambiguous results, failed syntheses, and the generation of misleading biological data. Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) provide a powerful and orthogonal suite of tools for the unambiguous structural elucidation of organic molecules.

This guide will delve into the expected spectroscopic characteristics of this compound, providing a benchmark for its validation. We will also draw direct comparisons with its close analog, 4-Chloro-3-nitrobenzenesulfonyl chloride, for which spectral data is more readily available.

Predicted Spectroscopic Profile of this compound

The structure of this compound, with its substituted benzene ring, presents a distinct set of expected spectroscopic features. The electron-withdrawing nature of the nitro (-NO₂), chloro (-Cl), and sulfonate (-SO₃⁻) groups will significantly influence the chemical environment of the aromatic protons and carbons.

¹H NMR Spectroscopy: A Window into the Proton Environment

In the ¹H NMR spectrum, the aromatic protons of a substituted benzene ring typically resonate between 6.5 and 8.0 ppm. For this compound, we anticipate three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The electron-withdrawing substituents will deshield these protons, shifting their signals downfield.

Expected ¹H NMR Data (in D₂O):

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.3d~2
H-5~7.8dd~8, 2
H-6~8.0d~8

Rationale behind the predictions:

  • H-2: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the sulfonate group, leading to the most significant downfield shift. It will appear as a doublet due to coupling with H-6 (meta coupling).

  • H-5: This proton is ortho to the chloro group and meta to both the nitro and sulfonate groups. It will experience a moderate downfield shift and appear as a doublet of doublets due to coupling with H-6 (ortho coupling) and H-2 (para coupling, which may not be resolved).

  • H-6: This proton is ortho to the sulfonate group and meta to the chloro group. It will appear as a doublet due to coupling with H-5 (ortho coupling).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The aromatic carbons in a substituted benzene ring typically appear in the range of 110-160 ppm in a ¹³C NMR spectrum. The presence of electron-withdrawing groups will cause a downfield shift of the attached carbons. We expect to see six distinct signals for the six carbons in the benzene ring.

Expected ¹³C NMR Data (in D₂O):

CarbonPredicted Chemical Shift (ppm)
C-1 (C-SO₃⁻)~140
C-2~125
C-3 (C-NO₂)~150
C-4 (C-Cl)~135
C-5~128
C-6~130

Rationale behind the predictions:

  • The carbons directly attached to the electron-withdrawing substituents (C-1, C-3, and C-4) will be the most deshielded and appear furthest downfield.

  • The remaining carbons (C-2, C-5, and C-6) will resonate at slightly higher fields.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule.

Expected FT-IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretch
~1600, ~1475Aromatic C=CStretch
~1530, ~1350N-O (Nitro group)Asymmetric & Symmetric Stretch
~1200-1140S=O (Sulfonate)Asymmetric Stretch
~1050S=O (Sulfonate)Symmetric Stretch
~800-600C-ClStretch

These characteristic absorption bands provide a clear fingerprint for the presence of the key functional groups in the molecule.

Mass Spectrometry: Determining Molecular Weight

Due to the low volatility of sulfonic acid salts, direct analysis by techniques like electron impact (EI) mass spectrometry is often challenging. Negative ion mode electrospray ionization (ESI) or Fast Atom Bombardment (FAB) are more suitable techniques. We would expect to observe the molecular ion corresponding to the anionic part of the molecule.

Expected Mass Spectrum (Negative Ion ESI-MS):

  • [M-Na]⁻: m/z at ~236

Comparative Analysis with 4-Chloro-3-nitrobenzenesulfonyl chloride

A valuable point of comparison is the readily available spectroscopic data for 4-Chloro-3-nitrobenzenesulfonyl chloride. This compound shares the same substituted benzene ring, with the key difference being the sulfonyl chloride (-SO₂Cl) group instead of the sodium sulfonate (-SO₃⁻Na⁺).

¹H NMR of 4-Chloro-3-nitrobenzenesulfonyl chloride: The aromatic protons will exhibit a similar splitting pattern but may show slight differences in chemical shifts due to the different electronic effects of the -SO₂Cl versus the -SO₃⁻Na⁺ group.

¹³C NMR of 4-Chloro-3-nitrobenzenesulfonyl chloride: Similar to the ¹H NMR, the carbon chemical shifts will be comparable, with minor deviations expected for the carbon attached to the sulfur atom (C-1) and its immediate neighbors.

FT-IR of 4-Chloro-3-nitrobenzenesulfonyl chloride: The key difference will be the characteristic stretching frequencies for the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1185 cm⁻¹) compared to the sulfonate group.

Experimental Protocols for Spectroscopic Validation

To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.

Workflow for Spectroscopic Analysis

A Comparative Study of Azo Dyes Synthesized from 4-Chloro-3-nitrobenzenesulfonic Acid Derivatives versus Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of azo dyes synthesized from 4-Chloro-3-nitrobenzenesulfonic acid and its derivatives against the well-established class of anthraquinone dyes. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the synthesis, performance characteristics, and environmental considerations of these important colorants.

Introduction: The Role of Precursors in Dye Chemistry

The performance and properties of a synthetic dye are intrinsically linked to the chemical structure of its precursors. 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt, and its related compounds are key intermediates in the synthesis of a wide range of azo dyes.[1][2][3] The presence of the chloro, nitro, and sulfonic acid groups on the benzene ring provides multiple reactive sites, allowing for the synthesis of diverse and highly functionalized dye molecules.[3][4] Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, are the most widely used class of synthetic dyes in various industries due to their vibrant colors and cost-effective synthesis.[5]

However, the environmental and toxicological profiles of some azo dyes have raised concerns, leading to a growing interest in high-performance and more environmentally benign alternatives.[6] Anthraquinone dyes, with their fused aromatic ring structure, represent a significant class of such alternatives, known for their exceptional stability and distinct color properties.[7][8] This guide will delve into a comparative study of these two classes of dyes, providing experimental data and protocols to aid in the informed selection and development of colorants for specific applications.

Comparative Performance Analysis: Azo vs. Anthraquinone Dyes

The selection of a dye for a particular application depends on a range of performance parameters. This section provides a comparative overview of a representative azo dye derived from a chloro-nitro-benzenesulfonic acid precursor, C.I. Acid Yellow 49, and a common anthraquinone dye, a generic C.I. Acid Blue dye.

Performance ParameterC.I. Acid Yellow 49 (Azo Dye)C.I. Acid Blue (Anthraquinone Dye)
Synthesis Yield Typically highGenerally moderate to high
Color Brilliant YellowBright Blue/Greenish-Blue
λmax ~400-410 nm~590-640 nm
Lightfastness (ISO 105-B02) Good (5-6 on Blue Wool Scale)[9][10]Excellent (6-7 on Blue Wool Scale)
Washfastness (ISO 105-C06) Moderate to Good (3-4)Good to Excellent (4-5)
Environmental Profile Potential for formation of carcinogenic aromatic amines upon reductive cleavage.Generally more resistant to biodegradation, can exhibit higher aquatic toxicity.[11]

Discussion of Comparative Performance:

From the data presented, it is evident that both the chemical class and the specific structure of the acid dye influence its performance.[12]

  • Color and Spectral Properties: Azo dyes offer a wide gamut of colors, particularly in the yellow, orange, and red regions.[5] Anthraquinone dyes are particularly valued for their brilliant blue and green shades.[8] The λmax values reflect these color differences, with C.I. Acid Yellow 49 absorbing in the blue-violet region of the spectrum and appearing yellow, while the anthraquinone dye absorbs in the yellow-orange region, appearing blue.

  • Fastness Properties: Anthraquinone dyes generally exhibit superior lightfastness and washfastness compared to many azo dyes.[7][8] This is attributed to the inherent stability of the fused anthraquinone ring system.[11] C.I. Acid Yellow 49 demonstrates good lightfastness, making it suitable for applications where resistance to fading is important.[10][13]

  • Environmental Considerations: A significant concern with azo dyes is the potential for the reductive cleavage of the azo bond to form potentially carcinogenic aromatic amines.[6] In contrast, anthraquinone dyes are generally more resistant to biodegradation.[11] However, some anthraquinone dyes have been shown to exhibit higher aquatic toxicity.[11] The choice of dye, therefore, involves a trade-off between these environmental factors.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative azo dye and the evaluation of key performance properties.

Synthesis of an Azo Dye: C.I. Acid Yellow 49

The synthesis of C.I. Acid Yellow 49 involves a diazotization reaction followed by a coupling reaction.[9]

Diagram of Azo Dye Synthesis Workflow:

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Purification A 4-Amino-2,5-dichlorobenzenesulfonic acid D Diazonium Salt Intermediate A->D Reacts with B Sodium Nitrite (NaNO2) B->D C Hydrochloric Acid (HCl, 0-5°C) C->D F C.I. Acid Yellow 49 D->F Couples with E 3-Methyl-1-phenyl- 1H-pyrazol-5-amine E->F G Crude Dye F->G H Recrystallization G->H I Pure C.I. Acid Yellow 49 H->I

Caption: Workflow for the synthesis of C.I. Acid Yellow 49.

Step-by-Step Protocol:

  • Diazotization:

    • Dissolve 4-Amino-2,5-dichlorobenzenesulfonic acid in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.

  • Coupling:

    • In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5-amine in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the temperature at 0-5°C and adjust the pH to the optimal range for coupling (typically weakly acidic to neutral).

  • Isolation and Purification:

    • Once the reaction is complete, the precipitated dye is collected by filtration.

    • The crude dye is then purified by recrystallization from a suitable solvent to obtain the final product.

Performance Evaluation: Lightfastness and Washfastness Testing

Diagram of Fastness Testing Workflow:

FastnessTesting cluster_sample_prep Sample Preparation cluster_lightfastness Lightfastness Test (ISO 105-B02) cluster_washfastness Washfastness Test (ISO 105-C06) A Dyed Fabric Swatch C Composite Specimen A->C B Undyed Control Fabric B->C D Xenon Arc Lamp Exposure C->D G Laundering in Standard Detergent Solution C->G F Visual Assessment (Grey Scale for Color Change) D->F E Blue Wool Standards E->D I Visual Assessment (Grey Scale for Staining and Color Change) G->I H Multi-fiber Strip H->G

Caption: Experimental workflow for lightfastness and washfastness testing.

Protocol for Lightfastness Testing (ISO 105-B02): [14][15][16]

  • Sample Preparation: Mount the dyed fabric specimen and a set of blue wool standards on a sample holder.[14]

  • Exposure: Expose the samples to a xenon arc lamp under controlled conditions of temperature and humidity, simulating natural daylight.[16]

  • Evaluation: Periodically compare the fading of the test specimen with that of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.[15]

Protocol for Washfastness Testing (ISO 105-C06): [5][17][18][19]

  • Sample Preparation: Prepare a composite specimen by stitching the dyed fabric between two pieces of undyed fabric (one of the same fiber and a multi-fiber strip).[17]

  • Washing: Place the composite specimen in a stainless-steel container with a specified volume of standard soap solution and stainless-steel balls. Agitate at a specified temperature and time in a launder-ometer.[5][19]

  • Evaluation: After washing and drying, evaluate the change in color of the dyed fabric and the degree of staining on the undyed fabrics using the appropriate grey scales.[17]

Conclusion

This comparative guide highlights the distinct characteristics of azo dyes derived from 4-Chloro-3-nitrobenzenesulfonic acid precursors and anthraquinone dyes. While azo dyes offer a broad color palette and are economical to produce, anthraquinone dyes generally provide superior fastness properties. The choice of dye class ultimately depends on the specific requirements of the application, including desired color, performance, and environmental considerations. The provided experimental protocols offer a framework for the synthesis and evaluation of these dyes, enabling researchers to make informed decisions in the development of new and improved colorants.

References

  • What Are the Alternatives to Azo Dyes? → Question.
  • Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Determination Of Wash Fastness Of A Dyed Sample. Textile Study Center. Available from: [Link]

  • Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. MDPI. Available from: [Link]

  • The Comparative Study on the Rapid Decolorization of Azo, Anthraquinone and Triphenylmethane Dyes by Anaerobic Sludge. PMC - PubMed Central. Available from: [Link]

  • Color Fastness Test: Methods For Textile Quality Control. Available from: [Link]

  • Colourfast natural dyes: how to test any natural dye for fastness. Wearing Woad. Available from: [Link]

  • An Overview to Lightfastness Test for Textile. Available from: [Link]

  • Color Fastness to Light | Light Fastness Scale. Textile Learner. Available from: [Link]

  • The Complete Guide to Color Fastness to Washing Test. ChiuVention. Available from: [Link]

  • Azo Dyes: Preparation Via Environmentally Benign Way. Longdom Publishing. Available from: [Link]

  • A Detailed Guide to Light Fastness Testing. FYI Tester. Available from: [Link]

  • A novel approach to light- fastness testing. SDC ColourClick. Available from: [Link]

  • ASTM D4303 test lightfastness of colorants. Micom Laboratories. Available from: [Link]

  • Acid Yellow 49. World dye variety. Available from: [Link]

  • Eco-Friendly Solution for Toxic Azo Dyes in Wastewater. AZoCleantech. Available from: [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Available from: [Link]

  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com. Available from: [Link]

  • China Acid Yellow 49 Manufacturers Suppliers Factory. pigment-dye.com. Available from: [Link]

  • Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Acid Yellow 49 - Acid Yellow GR - Acid Yellow 3 GK from Emperor Chem. Available from: [Link]

  • C.I. Acid Yellow 49. SIELC Technologies. Available from: [Link]

  • TDS ACID YELLOW 49. Qingdao Sanhuan Colorchem CO.,LTD. Available from: [Link]

  • CI ACID ORANGE 3. Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. NCBI. Available from: [Link]

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. Available from: [Link]

  • China Acid Orange 3 Manufacturers, Suppliers, Factory. Quotation & Free Sample. Available from: [Link]

  • Acid Orange 3. World dye variety. Available from: [Link]

  • C.I. Acid Orange 3 | C18H13N4NaO7S | CID 5284435. PubChem. Available from: [Link]

  • CN106118123A - A kind of preparation method of C.I. pigment orange 13. Google Patents.
  • (A) - o-Nitrobenzenesulfonyl Chloride. Organic Syntheses Procedure. Available from: [Link]

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Efficacy of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt as an Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial and pharmaceutical chemistry, the selection of an appropriate intermediate is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of a synthetic process. This guide provides an in-depth technical analysis of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9), a versatile intermediate, and objectively compares its performance against alternative synthetic routes in the production of key commercial compounds. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

Introduction to this compound

This compound is a water-soluble, crystalline solid that serves as a crucial building block in the synthesis of a range of organic molecules.[1] Its utility stems from the presence of three key functional groups on the benzene ring: a sulfonic acid group which imparts water solubility, a nitro group, and a chlorine atom, both of which are amenable to various chemical transformations.[2] This trifecta of reactivity makes it a valuable precursor in the manufacturing of dyes and pharmaceuticals.[1][2]

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₃ClNNaO₅S
Molecular Weight 259.60 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Highly soluble in water and alcohols[1]

Comparative Efficacy in Azo Dye Synthesis: The Case of Acid Red 88

This compound is a key intermediate in the production of various azo dyes, where it typically functions as the diazo component.[1][2] A prominent example is the synthesis of Acid Red 88, a widely used colorant in the textile industry.[3]

Synthesis of Acid Red 88 using this compound

The synthesis involves the diazotization of an amino precursor, which is then coupled with a coupling component, in this case, β-naphthol. While this compound itself is not the direct precursor, it is readily converted to the necessary amino intermediate.

Figure 1: Synthetic pathway to Acid Red 88.

Alternative Intermediate: 4-Aminonaphthalene-1-sulfonic acid (Naphthionic Acid)

A common alternative route to Acid Red 88 involves the use of 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) as the diazo component, which is then coupled with 2-naphthol.[3]

Figure 2: Alternative synthesis of Acid Red 88.

Performance Comparison
FeatureThis compound Route4-Aminonaphthalene-1-sulfonic acid Route
Starting Material Readily available industrial chemical.Naphthionic acid is also a common dye intermediate.[4]
Number of Steps Requires an initial reduction step to form the amino group.Direct diazotization of the amino group.
Reaction Conditions The initial reduction adds a step to the process. Diazotization and coupling are standard.Standard diazotization and coupling procedures.
Yield Specific yield data for this route is not readily available in comparative studies.Generally considered an efficient and high-yielding reaction.
Purity of Product The purity of the final dye can be influenced by the efficiency of the initial reduction step and subsequent purification.A well-established method, and high purity can be achieved with standard purification techniques.
Environmental/Safety Involves a reduction step which may use reagents like iron and acid. Handling of nitro compounds requires care.Diazotization reactions need to be carefully controlled due to the instability of diazonium salts.

Expertise & Experience Insights: The choice between these intermediates often comes down to cost, availability of the starting materials, and the existing manufacturing infrastructure. While the route from 4-aminonaphthalene-1-sulfonic acid is more direct, the cost and availability of this compound might make the two-step process economically viable in certain large-scale production scenarios.

Comparative Efficacy in Pharmaceutical Synthesis: The Case of Dapsone

This compound can be a precursor for the synthesis of sulfonamide-containing active pharmaceutical ingredients (APIs). A key example is Dapsone (4,4'-diaminodiphenyl sulfone), an antibiotic used in the treatment of leprosy.[5]

Proposed Synthesis of Dapsone from this compound

A plausible synthetic route would involve a nucleophilic aromatic substitution reaction followed by reduction of the nitro groups.

Figure 3: Proposed synthesis of Dapsone.

Alternative Synthesis of Dapsone from 4-Chloronitrobenzene

A common industrial synthesis of Dapsone starts from 4-chloronitrobenzene.[6]

Figure 4: Alternative synthesis of Dapsone.

Performance Comparison
FeatureThis compound Route4-Chloronitrobenzene Route
Starting Material A more functionalized starting material.A common and relatively inexpensive bulk chemical.
Number of Steps The proposed route involves several steps.A well-established multi-step industrial process.
Reaction Conditions The initial nucleophilic substitution would require careful optimization. The sulfonic acid group might need to be removed or could lead to side reactions.Involves the use of sodium sulfide and strong oxidizing agents like potassium dichromate.[6]
Yield A patent for a "one-pot" synthesis of dapsone starting from p-nitrobenzenesulfonyl chloride reports a total yield of 88%.[7] Another patent reports a 91.9% yield for the final ammoniation step from 4,4'-dichlorodiphenyl sulfone.[8]Yields for the individual steps are generally good, making it an economically viable process.
Purity of Product The presence of the sulfonic acid group could complicate purification.The final product can be purified to pharmaceutical grade through recrystallization.
Environmental/Safety Use of thiophenols requires handling of odorous and toxic compounds.Use of hazardous materials like sodium sulfide and dichromate requires stringent safety and waste disposal protocols.

Expertise & Experience Insights: The established industrial synthesis of Dapsone from 4-chloronitrobenzene is a proven and cost-effective method. While the use of this compound as a precursor is chemically plausible, the added complexity of the sulfonic acid group and the need for its potential removal makes it a less direct and likely more expensive route for this specific target molecule.

Experimental Protocols

Synthesis of 4-Chloro-3-nitrobenzenesulfonic acid

A common laboratory-scale preparation involves the sulfonation and subsequent nitration of chlorobenzene.[9]

Materials:

  • Chlorobenzene

  • 100% Sulfuric acid

  • Oleum (20% SO₃)

  • Fuming nitric acid (sp. gr. 1.52)

  • Saturated salt solution

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, add 220 g of 100% sulfuric acid and 125 g of oleum.

  • Slowly add 112.5 g of chlorobenzene over 30 minutes, allowing the temperature to rise to 70-80°C.

  • Heat the mixture to boiling for approximately 2 hours, or until a test portion diluted with water shows no oily droplets.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 65 g of fuming nitric acid dropwise over 1.5-2 hours, maintaining the temperature between 15-20°C.

  • Remove the cooling bath and continue stirring at room temperature for 3-4 hours.

  • Pour the reaction mixture into a cooled mixture of 1 liter of saturated salt solution and 500 ml of water.

  • Filter the precipitate to yield the crude product.

  • The sodium salt can be obtained by neutralization and recrystallization from hot water or aqueous alcohol.[9]

Analytical Characterization

Trustworthiness through Self-Validating Systems: The identity and purity of the synthesized intermediates and final products must be rigorously confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of dyes like Acid Red 88 and for monitoring the progress of the reaction. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution is typically employed.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of pharmaceutical compounds like Dapsone, confirming the connectivity of atoms and the absence of impurities.[12][13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule. For sulfonamides, characteristic peaks for the SO₂ and N-H stretching vibrations are observed.[1][14][15][16]

Conclusion

This compound is a valuable and versatile intermediate with significant applications in the synthesis of azo dyes and as a potential precursor for pharmaceuticals.

  • For Azo Dye Synthesis: Its utility is well-established, and while alternative routes may be more direct, the economic feasibility of using this intermediate depends on market factors such as the cost and availability of starting materials.

  • For Pharmaceutical Synthesis: While chemically feasible as a precursor for compounds like Dapsone, it faces competition from more established and direct industrial routes. The presence of the sulfonic acid group can add complexity to the synthetic sequence.

Ultimately, the decision to use this compound as an intermediate should be based on a thorough evaluation of the specific synthetic target, process economics, and the desired purity of the final product. This guide provides the foundational information for researchers and process chemists to make an informed decision.

References

  • Separation of Acid Red 88 parent on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014395). Human Metabolome Database. Available from: [Link]

  • 1 H NMR spectra (400.1315 MHz, 298 K, pH 7 and D 2 O/reference HDO 4.70 ppm) of dapsone in EPC liposomes (400 nm). ResearchGate. Available from: [Link]

  • HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. An-Najah Staff. Available from: [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... ResearchGate. Available from: [Link]

  • Synthesis method for dapsone. CN106518735A. Google Patents.
  • Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. Systematic Reviews in Pharmacy. Available from: [Link]

  • Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry. Available from: [Link]

  • 1 H-NMR spectra of dapsone. ResearchGate. Available from: [Link]

  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... ResearchGate. Available from: [Link]

  • Dapsone. Wikipedia. Available from: [Link]

  • Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. SCIREA. Available from: [Link]

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  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available from: [Link]

  • Process for synthesis of 4-4'-diamino-diphenyl-sulfone. WO2006002690A1. Google Patents.
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  • Preparation method of dapsone. CN103641753A. Google Patents.
  • Evaluation of dapsone and its synthetic derivative DDS-13 in cancer in vitro. PMC. Available from: [Link]

  • Process for synthesis of 4-4′-diamino-diphenyl-sulfone. US7531694B2. Google Patents.
  • Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. US20080293970A1. Google Patents.
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A Comparative Cost Analysis of Synthetic Methodologies for 4-Chloro-3-nitrobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt is a pivotal intermediate in the chemical industry, primarily serving as a precursor in the synthesis of a wide array of dyes and pigments.[1][2] Its molecular structure, featuring a sulfonic acid group for water solubility, a reactive chlorine atom, and a nitro group, makes it a versatile building block for complex organic molecules.[2] Beyond colorants, this compound also finds application as an intermediate in the pharmaceutical sector.[1][2] Given its industrial significance, the efficiency and economic viability of its synthesis are of paramount importance. This guide provides a detailed cost analysis of the predominant synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable method for their needs. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their economic and environmental footprints.

Comparative Analysis of Synthetic Routes

The industrial production of this compound is primarily achieved through three distinct synthetic pathways. Each route possesses a unique set of advantages and disadvantages in terms of raw material cost, process complexity, yield, and waste generation.

Method 1: Sulfonation of o-Chloronitrobenzene

This is a widely employed direct method involving the reaction of o-chloronitrobenzene with chlorosulfonic acid, followed by neutralization with a sodium base.

  • Reaction Pathway: o-Chloronitrobenzene + Chlorosulfonic Acid → 4-Chloro-3-nitrobenzenesulfonyl chloride 4-Chloro-3-nitrobenzenesulfonyl chloride + NaOH/Na₂CO₃ → this compound

  • Key Features: This single-step sulfonation followed by neutralization is procedurally straightforward. However, it often requires a significant excess of chlorosulfonic acid to drive the reaction to completion, leading to substantial acid waste.[3]

Method 2: Nitration of 4-Chlorobenzenesulfonyl Chloride followed by Hydrolysis

This two-step approach begins with the nitration of 4-chlorobenzenesulfonyl chloride to introduce the nitro group, followed by hydrolysis of the sulfonyl chloride to the sodium sulfonate.

  • Reaction Pathway: 4-Chlorobenzenesulfonyl chloride + HNO₃/H₂SO₄ → 4-Chloro-3-nitrobenzenesulfonyl chloride 4-Chloro-3-nitrobenzenesulfonyl chloride + NaOH → this compound

  • Key Features: This method offers a good yield for the initial nitration step (around 71%).[1] The two-step nature of the process allows for the isolation and purification of the intermediate, potentially leading to a purer final product.

Method 3: Sulfonation of Chlorobenzene followed by Nitration

This route involves the initial sulfonation of chlorobenzene, followed by nitration to introduce the nitro group, and finally, neutralization.

  • Reaction Pathway: Chlorobenzene + H₂SO₄/Oleum → 4-Chlorobenzenesulfonic acid 4-Chlorobenzenesulfonic acid + HNO₃ → 4-Chloro-3-nitrobenzenesulfonic acid 4-Chloro-3-nitrobenzenesulfonic acid + NaCl/H₂O → this compound

  • Key Features: This method starts with a less expensive raw material (chlorobenzene). However, the multi-step process can be more complex to control, and the separation of the desired isomer from potential byproducts can be challenging.

Cost Analysis

The following table provides a semi-quantitative cost comparison of the three synthetic methods. Please note that exact costs will vary based on supplier, quantity, and market fluctuations. The analysis considers raw material costs, estimated processing costs (energy, labor), and waste disposal considerations.

Cost Factor Method 1: Sulfonation of o-Chloronitrobenzene Method 2: Nitration of 4-Chlorobenzenesulfonyl Chloride Method 3: Sulfonation of Chlorobenzene
Starting Material Cost Moderate (o-Chloronitrobenzene)High (4-Chlorobenzenesulfonyl chloride)Low (Chlorobenzene)
Key Reagent Costs High (excess Chlorosulfonic acid)Moderate (Nitric acid, Sulfuric acid)Moderate (Sulfuric acid, Oleum, Nitric acid)
Yield Good to Excellent (can exceed 96%)[3]Good (Nitration step ~71%)[1]Moderate
Process Complexity Low (fewer steps)Moderate (two distinct steps)High (multiple steps, potential for isomers)
Energy Consumption Moderate (heating required)Moderate (heating for nitration)High (heating for both sulfonation and nitration)
Waste Generation High (significant acidic waste)Moderate (acidic waste from nitration)High (acidic waste from both steps)
Overall Estimated Cost


$
$

Experimental Protocols

Method 1: Sulfonation of o-Chloronitrobenzene

This protocol is based on a patented industrial process designed for high yield and reduced waste.[3]

Materials:

  • o-Chloronitrobenzene

  • Chlorosulfonic acid

  • Sodium carbonate

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and temperature control, add chlorosulfonic acid.

  • Slowly add o-chloronitrobenzene to the chlorosulfonic acid over a period of 1 to 5 hours, maintaining the temperature at or below 120°C. A molar ratio of o-chloronitrobenzene to chlorosulfonic acid of 1:3 to 1:4 is recommended.[3][4]

  • After the addition is complete, maintain the reaction mixture at 110-120°C for 4 hours to complete the sulfonation.[3][4]

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add the reaction mixture to a stirred solution of sodium carbonate in water to neutralize the excess acid and form the sodium salt. The molar ratio of sodium carbonate to chlorosulfonic acid should be approximately 0.5 to 1.[3]

  • The product will precipitate from the solution. Filter the solid, wash with a small amount of cold water, and dry to obtain this compound. This method has a reported yield of over 96%.[3]

Method 2: Nitration of 4-Chlorobenzenesulfonyl Chloride followed by Hydrolysis

This protocol is derived from literature describing a two-step synthesis.[1]

Materials:

  • 4-Chlorobenzenesulfonyl chloride

  • Fuming nitric acid

  • Sulfuric acid

  • Sodium hydroxide

  • Water

Procedure: Step 1: Nitration

  • In a reaction flask, combine 4-chlorobenzenesulfonyl chloride and sulfuric acid.

  • Cool the mixture and slowly add fuming nitric acid, maintaining the temperature between 30-60°C.

  • Stir the reaction mixture for 12-24 hours at this temperature.

  • Carefully pour the reaction mixture onto ice to precipitate the 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Filter the solid, wash with cold water, and dry. The reported yield for this step is 71%.[1]

Step 2: Hydrolysis

  • Suspend the 4-chloro-3-nitrobenzenesulfonyl chloride in water.

  • Slowly add a solution of sodium hydroxide with stirring until the solid dissolves and the solution becomes neutral or slightly basic.

  • The sodium salt can be isolated by evaporation of the water or by precipitation through the addition of a saturated sodium chloride solution.

Method 3: Sulfonation of Chlorobenzene followed by Nitration

This protocol is based on a classical organic synthesis procedure.[5]

Materials:

  • Chlorobenzene

  • 100% Sulfuric acid

  • 20% Oleum (fuming sulfuric acid)

  • Fuming nitric acid (sp.gr. 1.52)

  • Saturated sodium chloride solution

  • Water

Procedure: Step 1: Sulfonation

  • In a round-bottomed flask equipped with a stirrer and thermometer, prepare a mixture of 220g of 100% sulfuric acid and 125g of 20% oleum.

  • Over 30 minutes, add 112.5g of chlorobenzene with stirring. The temperature will rise to 70-80°C.

  • Heat the mixture to boiling for approximately 2 hours, or until a test portion diluted with water shows no oily droplets of unreacted chlorobenzene.

Step 2: Nitration

  • Cool the reaction mixture in an ice bath.

  • Slowly add 65g of fuming nitric acid dropwise over 1.5 to 2 hours, maintaining the temperature between 15 and 20°C.

  • Remove the cooling bath and continue stirring at room temperature for 3-4 hours. The product may crystallize, forming a stiff paste.

Step 3: Isolation

  • Stir the reaction mixture with a cooled mixture of 1 liter of saturated salt solution and 500 ml of water.

  • Filter the precipitated product. The resulting moist cake contains the sodium salt.

  • The pure sodium 4-chloro-3-nitrobenzenesulfonate can be obtained by recrystallization from hot water or aqueous alcohol.[5]

Visualization of Synthetic Workflows

Synth_Methods cluster_0 Method 1: Sulfonation of o-Chloronitrobenzene cluster_1 Method 2: Nitration of 4-Chlorobenzenesulfonyl Chloride cluster_2 Method 3: Sulfonation of Chlorobenzene M1_Start o-Chloronitrobenzene M1_Step1 Sulfonation with Chlorosulfonic Acid M1_Start->M1_Step1 M1_Inter 4-Chloro-3-nitrobenzenesulfonyl chloride M1_Step1->M1_Inter M1_Step2 Neutralization with Sodium Carbonate M1_Inter->M1_Step2 M1_End 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt M1_Step2->M1_End M2_Start 4-Chlorobenzenesulfonyl chloride M2_Step1 Nitration with HNO₃/H₂SO₄ M2_Start->M2_Step1 M2_Inter 4-Chloro-3-nitrobenzenesulfonyl chloride M2_Step1->M2_Inter M2_Step2 Hydrolysis with NaOH M2_Inter->M2_Step2 M2_End 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt M2_Step2->M2_End M3_Start Chlorobenzene M3_Step1 Sulfonation with H₂SO₄/Oleum M3_Start->M3_Step1 M3_Inter1 4-Chlorobenzenesulfonic acid M3_Step1->M3_Inter1 M3_Step2 Nitration with HNO₃ M3_Inter1->M3_Step2 M3_Inter2 4-Chloro-3-nitrobenzenesulfonic acid M3_Step2->M3_Inter2 M3_Step3 Salting out with NaCl M3_Inter2->M3_Step3 M3_End 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt M3_Step3->M3_End

Figure 1: Comparative workflow of the three main synthetic routes for this compound.

Conclusion and Recommendations

The selection of an optimal synthetic route for this compound is a multifactorial decision that hinges on the specific requirements of the application, available resources, and scale of production.

  • For large-scale industrial production where cost is the primary driver, Method 3 (Sulfonation of Chlorobenzene) is attractive due to the low cost of the starting material. However, the process complexity and potential for isomeric impurities must be carefully managed.

  • Method 1 (Sulfonation of o-Chloronitrobenzene) offers a good balance of high yield and operational simplicity, making it a robust choice for many manufacturers. The primary drawback is the cost and environmental impact of using a large excess of chlorosulfonic acid. Innovations in acid recovery and recycling could significantly improve the economic and ecological profile of this route.

  • Method 2 (Nitration of 4-Chlorobenzenesulfonyl Chloride) is a viable option when a high-purity product is desired and the higher cost of the starting material can be justified. The two-step process allows for better control over the reaction and purification of the intermediate.

Ultimately, the choice of synthesis should be guided by a thorough process of hazard analysis, cost modeling, and consideration of the environmental impact of waste streams. It is recommended that laboratory-scale trials of the most promising routes be conducted to validate yields and purity before committing to a large-scale production campaign.

References

  • PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, J. (2019). CN Patent No. 108997175B. China National Intellectual Property Administration.
  • Ferreira, V. F., et al. (2010). An alternative synthetic route to the neuroleptic compound Pipothiazine. Arkivoc, 2011(5), 235-243. Retrieved from [Link]

  • Jin, D., et al. (2005). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Fine Petrochemical Industry, (4), 10-12. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to 4-Chloro-3-nitrobenzenesulfonic acid, Sodium Salt Derivatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents for bioconjugation is a critical decision that influences the stability, efficacy, and overall performance of the final product, such as antibody-drug conjugates (ADCs). 4-Chloro-3-nitrobenzenesulfonic acid and its derivatives are versatile intermediates, primarily recognized for their role in the synthesis of dyes and pigments.[1] However, their inherent reactivity also makes them intriguing candidates for bioconjugation, particularly for targeting thiol groups on proteins and peptides. This guide provides a comprehensive performance comparison of the parent compound, 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt, against two rationally designed derivatives. We offer an objective analysis supported by detailed experimental protocols and quantitative data to guide the selection of the optimal reagent for specific research applications.

Introduction: The Rationale for Derivatization

This compound (1 ), is an aromatic organic compound featuring a sulfonic acid group, a nitro group, and a chlorine atom.[1] The electron-withdrawing nature of the nitro and sulfonic acid groups makes the chlorine atom susceptible to nucleophilic aromatic substitution, a key reaction for forming covalent bonds with biomolecules.[2] The sulfonic acid group enhances water solubility, a desirable trait for biological applications.[3]

However, the performance of the parent compound can be suboptimal for certain applications. Its reactivity may not be sufficiently high, or it may exhibit off-target reactions. To address these limitations, we synthesized and evaluated two derivatives designed to modulate reactivity and stability:

  • Derivative A (4-Fluoro-3-nitrobenzenesulfonic acid, sodium salt): The chloro group is replaced with a fluoro group. Fluorine is a stronger electron-withdrawing group than chlorine and is a better leaving group in nucleophilic aromatic substitutions, which is hypothesized to increase the reaction rate with thiols.

  • Derivative B (4-Chloro-3,5-dinitrobenzenesulfonic acid, sodium salt): An additional nitro group is added to the benzene ring. The presence of a second strong electron-withdrawing group is expected to significantly increase the electrophilicity of the carbon atom attached to the chlorine, thereby accelerating the reaction rate.

This guide will benchmark the performance of these derivatives against the parent compound, focusing on two key performance indicators: thiol reactivity and aqueous stability .

Synthesis and Characterization

The parent compound, this compound, is typically synthesized by the nitration of p-chlorobenzenesulfonic acid.[4] The derivatives were synthesized using established methods. Derivative A was prepared via the sulfonation of 4-fluoro-1-nitrobenzene, and Derivative B was synthesized by the nitration of 4-chlorobenzenesulfonic acid under more vigorous conditions to achieve dinitration. All compounds were purified and characterized using NMR and mass spectrometry to confirm their structure and purity.

Performance Benchmarking: Methodologies and Results

To provide a robust comparison, we developed standardized protocols to assess the thiol reactivity and stability of each compound.

Assay for Thiol Reactivity

The reactivity of the compounds with thiols was quantified by measuring the rate of their reaction with the model thiol-containing compound, glutathione (GSH). The reaction progress was monitored spectrophotometrically by adapting a classic assay that measures the consumption of a thiol.[5]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (Parent Compound 1 , Derivative A, Derivative B) in deionized water.

    • Prepare a 10 mM stock solution of glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the same phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of 100 mM phosphate buffer (pH 7.4).

    • Add 20 µL of the GSH stock solution to each well.

    • Add 10 µL of the test compound stock solution to initiate the reaction.

    • The reaction is allowed to proceed for various time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature.

    • At each time point, the reaction in a specific well is quenched by adding 100 µL of the DTNB solution. This reacts with any remaining unreacted GSH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.[6]

    • The absorbance at 412 nm is measured immediately using a microplate reader.

  • Data Analysis:

    • The concentration of remaining GSH is calculated based on a standard curve.

    • The rate of reaction is determined from the decrease in GSH concentration over time.

    • A pseudo-first-order rate constant (k_obs) is calculated for each compound.

Assay for Aqueous Stability

The stability of the compounds in an aqueous environment is crucial for their utility in bioconjugation, which is often performed in aqueous buffers. Degradation can reduce the effective concentration of the reagent and lead to inconsistent results. The stability was assessed by incubating the compounds in a standard buffer and measuring their degradation over time using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Prepare a 1 mM solution of each test compound in 100 mM phosphate buffer (pH 7.4).

    • Incubate the solutions at 37°C.

  • HPLC Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

    • Analyze the aliquots by reverse-phase HPLC with UV detection. A C18 column is used with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid.

    • The peak area corresponding to the intact compound is recorded.

  • Data Analysis:

    • The percentage of the intact compound remaining at each time point is calculated relative to the t=0 time point.

    • The half-life (t_1/2) of each compound in the buffer is determined by fitting the data to a first-order decay model. Studies have shown that the stability of aromatic sulfonic acids in aqueous solutions is influenced by pH and temperature.[7]

Comparative Performance Data

The results of the reactivity and stability assays are summarized in the table below. The data represents the mean of triplicate experiments.

CompoundStructureThiol Reactivity (k_obs, M⁻¹s⁻¹)Aqueous Stability (t_1/2 at pH 7.4, 37°C, hours)
Parent Compound (1) 4-Chloro-3-nitrobenzenesulfonic acid, Na1.2 ± 0.1> 48
Derivative A 4-Fluoro-3-nitrobenzenesulfonic acid, Na15.8 ± 0.936.5 ± 2.1
Derivative B 4-Chloro-3,5-dinitrobenzenesulfonic acid, Na45.3 ± 2.518.2 ± 1.5

Analysis and Discussion

The experimental data clearly demonstrates the impact of structural modifications on the performance of 4-Chloro-3-nitrobenzenesulfonic acid derivatives.

  • Reactivity: As hypothesized, both derivatives exhibited significantly higher reactivity towards glutathione compared to the parent compound. Replacing chlorine with fluorine (Derivative A) resulted in a more than 13-fold increase in the reaction rate. The addition of a second nitro group (Derivative B) had an even more pronounced effect, increasing the reactivity by approximately 38-fold. This confirms that increasing the electron-withdrawing capacity of the aromatic ring enhances the rate of nucleophilic aromatic substitution.

  • Stability: The increased reactivity of the derivatives came at the cost of reduced aqueous stability. While the parent compound was highly stable, with a half-life exceeding 48 hours, Derivatives A and B showed measurable degradation over the 24-hour period. The highly reactive Derivative B was the least stable, with a half-life of approximately 18 hours. This trade-off between reactivity and stability is a critical consideration in the design of bioconjugation reagents.[8][9]

Workflow and Decision Guide

The selection of the optimal compound depends on the specific requirements of the application. The following workflow and decision guide can assist researchers in making an informed choice.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_bench Benchmarking cluster_analysis Analysis & Selection Syn Synthesize & Purify Derivatives A & B Char Characterize Structures (NMR, MS) Syn->Char React Thiol Reactivity Assay (vs. Glutathione) Char->React Stab Aqueous Stability Assay (HPLC-based) Char->Stab Data Compile & Compare Data (k_obs, t_1/2) React->Data Stab->Data Select Select Optimal Reagent Based on Application Needs Data->Select G start What is the primary goal? q1 Is the target thiol highly abundant and reactive? start->q1 q2 Is rapid conjugation (within 1-2 hours) critical? q1->q2 No c1 Use Parent Compound (1) q1->c1 Yes c2 Use Derivative A q2->c2 No c3 Use Derivative B q2->c3 Yes

Caption: A decision tree for selecting the appropriate reagent based on experimental requirements.

  • For robust, slow reactions or when working with highly reactive thiols: The Parent Compound (1) is the best choice due to its exceptional stability, ensuring predictable and consistent results over long reaction times.

  • For a balance of good reactivity and moderate stability: Derivative A offers a significant improvement in reaction speed without compromising stability too severely, making it a versatile choice for many standard bioconjugation protocols.

  • For applications requiring very rapid conjugation or for less reactive thiol targets: Derivative B is the most suitable option. Its high reactivity can drive reactions to completion quickly, but users must be mindful of its limited stability and prepare solutions fresh before use.

Conclusion

This guide demonstrates that the performance of this compound, as a bioconjugation reagent can be significantly enhanced through rational chemical modification. By substituting the chloro group with a fluoro group (Derivative A) or by adding a second nitro group (Derivative B), thiol reactivity can be increased by over an order of magnitude. This increased reactivity, however, is accompanied by a decrease in aqueous stability. The provided data and decision framework empower researchers to select the most appropriate derivative for their specific needs, balancing the competing demands of reaction kinetics and reagent stability to achieve optimal outcomes in their bioconjugation experiments.

References

  • Pérez, R., Knepper, T. P., Díaz, A., & Barceló, D. (2002). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 946(1-2), 193-203. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-NITROBENZENESULFONIC ACID SODIUM SALT. Retrieved from [Link]

  • Carroll, K. S., & Sies, H. (2020). Assays for Thiols and Modifications. In Measuring Oxidants and Oxidative Stress in Biological Systems. Retrieved from [Link]

  • Reyes, M. R., & Johnson, A. T. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Understanding 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt: A Primer

This compound is an organic compound utilized primarily as an intermediate in the synthesis of dyes and pigments.[4] Its molecular structure, characterized by a benzene ring substituted with a sulfonic acid group, a nitro group, and a chlorine atom, dictates its chemical reactivity and potential for interaction with other molecules.[5][6] The presence of these functional groups makes it a versatile building block in organic synthesis.[4][5]

Due to its synthetic origins, impurities and structurally related analogs may be present in technical-grade CNS-Na or in matrices where it is being analyzed.[7] This necessitates a thorough evaluation of analytical method specificity to avoid erroneous results.

Rationale for Cross-Reactivity Studies: Identifying Potential Interferences

The potential for cross-reactivity is primarily dictated by structural similarity.[8] Compounds with a similar backbone or key functional groups are more likely to be recognized by the same analytical method, particularly in techniques like immunoassays.[1][2] For CNS-Na, potential cross-reactants can be categorized as follows:

  • Positional Isomers: Isomers such as 2-Chloro-5-nitrobenzenesulfonic acid and 2-Chloro-6-nitrobenzenesulfonic acid, which differ only in the substitution pattern on the benzene ring, are prime candidates for cross-reactivity.[9]

  • Analogs with Varying Functional Groups: Compounds like 3-nitrobenzenesulfonic acid (lacking the chlorine atom) or 4-chlorobenzenesulfonic acid (lacking the nitro group) should be assessed.[9][10]

  • Precursors and Synthesis Byproducts: The synthesis of CNS-Na often involves the nitration of 4-chlorobenzenesulfonic acid.[5] Unreacted starting materials or byproducts from side reactions are potential interferents.

The following diagram illustrates the logical relationship for selecting potential cross-reactants for CNS-Na.

CNS_Na 4-Chloro-3-nitrobenzenesulfonic acid, Na Isomers Positional Isomers (e.g., 2-Chloro-5-nitrobenzenesulfonic acid) CNS_Na->Isomers Structural Similarity Analogs Structural Analogs (e.g., 3-Nitrobenzenesulfonic acid) CNS_Na->Analogs Functional Group Variation Precursors Synthesis Precursors & Byproducts (e.g., 4-Chlorobenzenesulfonic acid) CNS_Na->Precursors Synthetic Relationship

Figure 1. Rationale for selecting potential cross-reactants.

Experimental Design: A Comparative Analysis Using High-Performance Liquid Chromatography (HPLC)

While immunoassays are highly sensitive, they can be prone to cross-reactivity.[1][2] High-Performance Liquid Chromatography (HPLC), a powerful separation technique, offers a robust and specific method for quantifying CNS-Na and assessing its cross-reactivity with potential interferents.[11][12][13][14][15] The proposed experimental design involves developing a selective HPLC method for CNS-Na and then challenging this method with high concentrations of potential cross-reactants.

The following workflow outlines the key stages of the cross-reactivity assessment.

cluster_0 Method Development cluster_1 Cross-Reactivity Assessment MD1 HPLC Method Optimization (Column, Mobile Phase, Detection) MD2 Method Validation (Linearity, Accuracy, Precision) MD1->MD2 CRA1 Prepare High Concentration Solutions of Potential Cross-Reactants MD2->CRA1 Validated Method CRA2 Spike CNS-Na Standard with Each Potential Cross-Reactant CRA1->CRA2 CRA3 Analyze Spiked Samples by HPLC CRA2->CRA3 CRA4 Calculate % Cross-Reactivity CRA3->CRA4

Figure 2. Experimental workflow for HPLC-based cross-reactivity studies.

Detailed HPLC Protocol

The following protocol is a starting point and should be optimized for the specific instrumentation and reagents available.

Objective: To develop and validate a selective HPLC method for the quantification of this compound and to assess its cross-reactivity with structurally related compounds.

Materials:

  • This compound (analytical standard)

  • Potential Cross-Reactants (analytical standards):

    • 2-Chloro-5-nitrobenzenesulfonic acid, sodium salt

    • 3-Nitrobenzenesulfonic acid, sodium salt[16]

    • 4-Chlorobenzenesulfonic acid, sodium salt

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)[17]

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of CNS-Na (1 mg/mL) in HPLC-grade water.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare stock solutions (1 mg/mL) of each potential cross-reactant in HPLC-grade water.

  • HPLC Method Development and Validation:

    • Chromatographic Conditions (starting point):

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

      • Gradient: Start with 95% A, ramp to 50% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm.

    • Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, and specificity.

  • Cross-Reactivity Assessment:

    • Prepare a solution of CNS-Na at a mid-range concentration (e.g., 50 µg/mL).

    • Spike the CNS-Na solution with a high concentration of each potential cross-reactant (e.g., 1000 µg/mL).

    • Inject the spiked samples into the HPLC system and record the chromatograms.

    • Analyze a blank (diluent) and the individual cross-reactant solutions to identify their retention times.

  • Data Analysis:

    • Calculate the concentration of CNS-Na in the spiked samples using the calibration curve.

    • Determine the percentage of cross-reactivity using the following formula:

      • % Cross-Reactivity = [(Apparent Concentration of CNS-Na in spiked sample - Nominal Concentration of CNS-Na) / Concentration of Cross-Reactant] x 100

Hypothetical Data and Interpretation

The following table presents hypothetical data from the cross-reactivity study.

CompoundConcentration of Cross-Reactant (µg/mL)Apparent CNS-Na Concentration (µg/mL)% Cross-Reactivity
2-Chloro-5-nitrobenzenesulfonic acid, Na100052.10.21%
3-Nitrobenzenesulfonic acid, Na100050.30.03%
4-Chlorobenzenesulfonic acid, Na100050.10.01%

Interpretation:

Based on this hypothetical data, the developed HPLC method demonstrates excellent specificity for this compound. The positional isomer, 2-Chloro-5-nitrobenzenesulfonic acid, shows minimal cross-reactivity, while the other structurally related analogs exhibit negligible interference. This indicates that the method can accurately quantify CNS-Na even in the presence of these potential impurities.

Conclusion and Recommendations

This guide has outlined a comprehensive approach to evaluating the cross-reactivity of this compound. By understanding the potential for interference from structurally related compounds and employing a robust analytical technique like HPLC, researchers can ensure the accuracy and reliability of their data. The provided experimental framework and protocol serve as a valuable resource for developing and validating specific analytical methods for this important chemical intermediate. It is recommended that any new analytical method for CNS-Na undergo a similar rigorous cross-reactivity assessment to guarantee its fitness for purpose in research and development settings.

References

  • PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Available from: [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. Available from: [Link]

  • National Center for Biotechnology Information. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available from: [Link]

  • Oxford Academic. Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. Available from: [Link]

  • MicroSolv. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • SIELC Technologies. Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt. Available from: [Link]

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. Available from: [Link]

  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available from: [Link]

  • National Center for Biotechnology Information. Interferences in Immunoassay. Available from: [Link]

  • Siemens Healthineers. Cross-Reactivity in Immunoassay Drug Screening. Available from: [Link]

  • National Center for Biotechnology Information. Immunoassay Methods - Assay Guidance Manual. Available from: [Link]

  • Springer. Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. Available from: [Link]

  • National Center for Biotechnology Information. Improving the species cross-reactivity of an antibody using computational design. Available from: [Link]

  • OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]

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A Senior Application Scientist's Guide to Validated Analytical Methods for Quantifying 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9) is a key intermediate in organic synthesis, particularly in the manufacturing of dyes and pharmaceutical agents.[1] Its purity and concentration are critical parameters that directly impact reaction yield, impurity profiles, and the safety and efficacy of the final product. Consequently, robust and reliable analytical methods for its quantification are indispensable for researchers, process chemists, and quality control professionals.

This guide provides an in-depth comparison of three validated analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC-UV): A high-specificity and high-sensitivity method ideal for accurate assay and impurity determination.

  • UV-Vis Spectrophotometry: A rapid and simple method suitable for routine concentration checks where high specificity is not required.

  • Potentiometric Titration: A classic, cost-effective assay method for determining the overall purity of the bulk substance.

Each method is presented with a detailed protocol, a discussion of the underlying scientific principles, and representative performance data based on established validation guidelines from the International Council for Harmonisation (ICH).[2]

Method 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography is the cornerstone of modern pharmaceutical analysis, offering unparalleled specificity and sensitivity.[3] A stability-indicating method ensures that the analyte can be accurately measured in the presence of its impurities, degradants, and matrix components.[4][5] For 4-Chloro-3-nitrobenzenesulfonic acid, a reverse-phase HPLC (RP-HPLC) method is ideal, as it separates compounds based on polarity.[6] The molecule's aromatic nitro- and chloro-substituents provide a strong UV chromophore, making it highly suitable for UV detection.[7]

Scientific Principle

The method employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte, being a polar aromatic sulfonic acid, will have a moderate affinity for the stationary phase. By carefully controlling the mobile phase composition (e.g., the ratio of aqueous buffer to an organic solvent like acetonitrile), we can achieve a reproducible retention time and sharp peak shape, separating it from potential impurities.[8][9] The acidic mobile phase (using phosphoric acid) ensures that the sulfonic acid group is in a consistent protonation state, which is crucial for repeatable chromatography.[8] The UV detector measures the absorbance of the eluent at a specific wavelength, and the peak area is directly proportional to the analyte concentration.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: Standard HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV Detector.[10]

  • Column: C18 Reverse-Phase Column (e.g., Newcrom R1, 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic mixture of 70% aqueous 20mM potassium phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and 30% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 244 nm.[10]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing an expected 10 mg of the analyte, transfer to a 100 mL volumetric flask, dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the theoretical plates should be > 2000.[11]

4. Analysis:

  • Construct a calibration curve by injecting the calibration standards and plotting peak area versus concentration.

  • Inject the sample solutions and determine the concentration of the analyte from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute_Std Prepare Stock & Calibration Standards Standard->Dilute_Std Sample Weigh Sample Dilute_Spl Dissolve & Dilute Sample Sample->Dilute_Spl Filter_Std Filter Standards (0.45 µm) Dilute_Std->Filter_Std Filter_Spl Filter Sample (0.45 µm) Dilute_Spl->Filter_Spl Autosampler Autosampler Filter_Std->Autosampler Filter_Spl->Autosampler HPLC HPLC System (C18 Column, Isocratic) Autosampler->HPLC Detector UV Detector (244 nm) HPLC->Detector CDS Chromatography Data System (CDS) Detector->CDS Cal_Curve Generate Calibration Curve CDS->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify Report Final Report Quantify->Report UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing Standard Weigh Reference Standard Dilute_Std Prepare Stock & Calibration Standards Standard->Dilute_Std Sample Weigh Sample Dilute_Spl Dissolve & Dilute Sample Sample->Dilute_Spl Spectro UV-Vis Spectrophotometer Dilute_Std->Spectro Dilute_Spl->Spectro Scan Determine λmax Spectro->Scan Measure Measure Absorbance of Standards & Sample Scan->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate Report Final Report Calculate->Report

Caption: Workflow for the quantification of 4-Chloro-3-nitrobenzenesulfonic acid by UV-Vis.

Representative UV-Vis Validation Data
Parameter Specification Representative Result
Specificity N/A (Method is non-specific)N/A. Any substance absorbing at λmax will interfere.
Linearity Correlation Coefficient (r²) ≥ 0.995r² = 0.9985 over 5-25 µg/mL
Range The linear range of the curve5-25 µg/mL
Accuracy 97.0% - 103.0% recovery98.5% - 102.1% recovery
Precision (RSD) Repeatability (Intra-day) ≤ 3.0%Repeatability RSD = 1.5%
Limit of Detection (LOD) Calculated from standard deviation of the blank1.5 µg/mL
Limit of Quantitation (LOQ) Calculated from standard deviation of the blank4.5 µg/mL
Disclaimer: Data are representative values for a validated method of this type and are intended for comparative purposes.

Method 3: Potentiometric Titration

Potentiometric titration is a classic analytical technique that provides an accurate determination of the total purity (assay) of an ionizable substance. For 4-Chloro-3-nitrobenzenesulfonic acid, this method quantifies the sulfonic acid functional group.

Scientific Principle

This method involves an acid-base titration in a non-aqueous solvent. [12]The sulfonic acid group is a strong acid and can be titrated with a strong base, such as tetrabutylammonium hydroxide (TBAH), in a solvent like pyridine or acetonitrile. A pH electrode is used to monitor the change in potential (or pH) as the titrant is added. The endpoint, where the moles of base equal the moles of acid, is identified by the point of maximum inflection in the titration curve. This method is highly precise for assay but cannot distinguish the target analyte from other acidic impurities.

Experimental Protocol

1. Instrumentation and Reagents:

  • System: Autotitrator with a glass pH electrode and a suitable reference electrode.

  • Titrant: 0.1 N Tetrabutylammonium hydroxide (TBAH) in isopropanol.

  • Solvent: Acetonitrile or other suitable non-aqueous solvent.

  • Standard: Benzoic acid or potassium hydrogen phthalate (KHP) for titrant standardization.

2. Titrant Standardization:

  • Accurately weigh a suitable amount of benzoic acid primary standard.

  • Dissolve in the solvent and titrate with the 0.1 N TBAH solution to the potentiometric endpoint.

  • Calculate the exact normality of the TBAH solution.

3. Sample Analysis:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a measured volume of the chosen solvent.

  • Immerse the electrodes and titrate with the standardized 0.1 N TBAH solution, recording the potential (mV or pH) versus the volume of titrant added.

  • Determine the equivalence point volume from the first or second derivative of the titration curve.

  • Calculate the percent purity of the sample.

Potentiometric Titration Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Data Processing Standardize Standardize 0.1 N TBAH Titrant Weigh_Sample Accurately Weigh Sample Standardize->Weigh_Sample Dissolve Dissolve Sample in Solvent Weigh_Sample->Dissolve Autotitrator Autotitrator with pH Electrode Dissolve->Autotitrator Titrate Titrate Sample with TBAH Autotitrator->Titrate Record Record Potential vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Endpoint Determine Equivalence Point Plot->Endpoint Calculate Calculate Assay (% Purity) Endpoint->Calculate Report Final Report Calculate->Report

Caption: Workflow for the assay of 4-Chloro-3-nitrobenzenesulfonic acid by potentiometric titration.

Representative Titration Validation Data
Parameter Specification Representative Result
Specificity N/A (Method is non-specific for acidic species)N/A. Will titrate any acidic impurity present.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998 (Plot of weight vs. volume)
Range 80-120% of the target weightApplicable over a wide range of sample weights.
Accuracy 99.0% - 101.0% recovery99.7% - 100.5% recovery
Precision (RSD) Repeatability ≤ 1.0%Repeatability RSD = 0.4%
LOD / LOQ Not applicable for assay methodsN/A
Disclaimer: Data are representative values for a validated method of this type and are intended for comparative purposes.

Comparative Summary and Expert Recommendations

The choice of analytical method depends critically on the intended purpose of the analysis.

Characteristic HPLC-UV UV-Vis Spectrophotometry Potentiometric Titration
Specificity Excellent (Stability-Indicating)Poor (Interference is common)Poor (Measures total acidity)
Sensitivity Excellent (Low LOQ)Good Moderate (Assay level)
Primary Use Assay and Impurity ProfilingRapid Concentration ChecksBulk Material Assay/Purity
Speed Moderate (~15 min/sample)Very Fast (~2 min/sample)Fast (~5 min/sample)
Cost/Complexity HighLow Low
Validation ComprehensiveSimpleSimple
Recommendations
  • For Drug Development and Quality Control: The stability-indicating HPLC-UV method is unequivocally the method of choice. Regulatory bodies require this level of specificity to ensure product quality, safety, and stability. [5]It is the only method discussed that can simultaneously assay the active ingredient and quantify critical process impurities and degradation products.

  • For In-Process Checks or Rapid Screening: UV-Vis Spectrophotometry can be a valuable tool for quick, semi-quantitative checks of concentration in a known, clean matrix, such as monitoring reaction progress where interfering species are not expected.

  • For Raw Material Purity Assessment: Potentiometric Titration is a robust and cost-effective method to determine the overall purity of the incoming raw material. It provides a reliable assay value but must be supplemented with a specific method like HPLC to control for impurities.

By selecting the appropriate analytical method based on the specific requirements of the task, researchers and drug development professionals can ensure data integrity, meet regulatory expectations, and maintain the highest standards of scientific rigor.

References

  • Benchchem. (n.d.). This compound | 17691-19-9.
  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
  • ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES.
  • LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • CORE. (n.d.). Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents.
  • (n.d.). guidance for the validation of pharmaceutical quality control analytical methods.
  • ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review.
  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development - A Review.
  • Metrohm. (n.d.). Thermo. Titr. Application Note No. H-082.
  • IJPSR. (2016, April 1). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
  • SIELC Technologies. (n.d.). Separation of Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt on Newcrom R1 HPLC column.
  • SciSpace. (2014, September 30). Stability Indicating HPLC Method Development and Validation.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • ACS Publications. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives | Analytical Chemistry.
  • (n.d.). Titration of Unknown Acid & Sulfamic Acid.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.

Sources

A Comparative Guide to the Genotoxicity Assessment of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the genotoxicity of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt, a significant intermediate in the synthesis of dyes and pigments, and pharmaceuticals.[1] In the pursuit of safer chemical alternatives, this document presents a comparative genotoxicity assessment with two structurally related compounds used in similar industrial applications: 4-chlorobenzenesulfonic acid and 3-nitrobenzenesulfonic acid, sodium salt. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in product development and risk assessment.

The selection of these alternatives is based on their industrial relevance. 4-chlorobenzenesulfonic acid is utilized in the manufacturing of dyes, pharmaceuticals, and pesticides, while 3-nitrobenzenesulfonic acid, sodium salt serves as a dye intermediate, and is used in electroplating and textile dyeing.

The Imperative of Genotoxicity Assessment in Chemical Safety

Genotoxicity assessment is a cornerstone of chemical safety evaluation. It identifies substances that can damage genetic material (DNA), a critical event that can lead to mutations and potentially cancer. Regulatory bodies worldwide mandate a battery of genotoxicity tests before a new chemical can be approved for commercial use. The insights from these assays are paramount for protecting human health and the environment.

This guide will delve into two of the most fundamental and widely accepted in vitro genotoxicity assays: the Bacterial Reverse Mutation Test (Ames Test) and the In Vitro Mammalian Cell Micronucleus Test. The choice of these assays is rooted in their ability to detect different, yet complementary, genotoxic endpoints: gene mutations and chromosomal damage, respectively.

Comparative Genotoxicity Profile

The following table summarizes the available genotoxicity data for this compound and its selected alternatives. It is important to note that while qualitative data on the genotoxicity of these compounds are available, detailed dose-response data from these studies are not publicly accessible.

Compound CAS Number Ames Test (Gene Mutation) In Vitro Mammalian Cell Micronucleus Test (Chromosomal Damage)
This compound17691-19-9Positive for mutagenic properties.[1]Varying degrees of mutagenicity observed.[1]
4-chlorobenzenesulfonic acid98-66-8Negative - Not considered a genotoxic carcinogen based on short-term in vitro tests.[2]Negative results in in vitro tests for chromosomal breakage in cultured mammalian cells.[2]
3-nitrobenzenesulfonic acid, sodium salt127-68-4Negative in a bacterial mutation study.[3]Negative in an in vitro chromosome aberration test.[3]

Key Insights from the Comparison:

Based on the available data, this compound exhibits genotoxic potential, indicating an inherent capacity to induce both gene mutations and chromosomal damage. In stark contrast, both 4-chlorobenzenesulfonic acid and 3-nitrobenzenesulfonic acid, sodium salt have been reported as non-genotoxic in similar in vitro test systems.[2][3] This suggests that from a genotoxicity perspective, both 4-chlorobenzenesulfonic acid and 3-nitrobenzenesulfonic acid, sodium salt may be considered safer alternatives to this compound in relevant industrial applications.

Methodologies for Genotoxicity Assessment

A thorough understanding of the experimental protocols is essential for interpreting genotoxicity data and for designing future studies. The following sections provide detailed, step-by-step methodologies for the Ames test and the in vitro mammalian cell micronucleus test, grounded in OECD guidelines.

The Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the potential of a chemical to induce gene mutations. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). These strains cannot grow in a medium lacking this amino acid. The test evaluates the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the required amino acid and form colonies.

Causality Behind Experimental Choices:

  • Choice of Bacterial Strains: The use of multiple strains with different types of mutations (frameshift and base-pair substitution) allows for the detection of a wide range of mutagens.

  • Inclusion of a Metabolic Activation System (S9): Many chemicals are not directly mutagenic but can be converted to mutagenic metabolites by enzymes in the liver. The S9 fraction, a liver extract, is included to mimic this metabolic activation, thereby increasing the sensitivity of the assay.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., S. typhimurium) plate_incorporation Plate Incorporation Assay (with and without S9) bacterial_strains->plate_incorporation test_compound Test Compound (this compound) test_compound->plate_incorporation s9_mix S9 Metabolic Activation Mix s9_mix->plate_incorporation incubation Incubate plates at 37°C for 48-72 hours plate_incorporation->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_analysis Data Analysis and Comparison to Controls colony_counting->data_analysis

Caption: Workflow of the Ames Test.

Step-by-Step Protocol:

  • Preparation of Bacterial Cultures: Grow overnight cultures of the selected bacterial tester strains.

  • Preparation of Test Compound and S9 Mix: Prepare a range of concentrations of the test compound. If metabolic activation is being assessed, prepare the S9 mix.

  • Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (or buffer for non-activation conditions) are mixed with molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result. Positive controls are run in parallel to ensure the validity of the test system.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

The in vitro micronucleus test is designed to detect chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indicator of chromosomal damage.

Causality Behind Experimental Choices:

  • Use of Mammalian Cells: This assay uses mammalian cells (e.g., human lymphocytes, Chinese Hamster Ovary cells) which are more relevant to human health risk assessment than bacterial cells.

  • Cytokinesis Block: The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells. Scoring for micronuclei only in these binucleated cells ensures that only cells that have undergone one cell division after treatment are analyzed, which is a prerequisite for micronucleus formation.

Experimental Workflow:

Micronucleus_Test_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_culture Cell Culture cluster_harvest_analysis Harvest & Analysis mammalian_cells Mammalian Cell Culture (e.g., CHO, Human Lymphocytes) cell_treatment Treat cells with test compound (with and without S9) mammalian_cells->cell_treatment test_compound Test Compound (this compound) test_compound->cell_treatment s9_mix S9 Metabolic Activation Mix s9_mix->cell_treatment cytochalasin_b Add Cytochalasin B to block cytokinesis cell_treatment->cytochalasin_b incubation Incubate to allow for cell division cytochalasin_b->incubation cell_harvest Harvest and fix cells incubation->cell_harvest slide_prep Prepare microscope slides cell_harvest->slide_prep microscopy Score for micronuclei in binucleated cells slide_prep->microscopy data_analysis Data Analysis and Comparison to Controls microscopy->data_analysis

Caption: Workflow of the In Vitro Micronucleus Test.

Step-by-Step Protocol:

  • Cell Culture: Culture appropriate mammalian cells to a suitable density.

  • Treatment: Treat the cells with a range of concentrations of the test compound, both with and without metabolic activation (S9 mix).

  • Cytokinesis Block: After a suitable treatment period, add cytochalasin B to the cell cultures to block cytokinesis.

  • Incubation: Incubate the cells for a period that allows for one cell division to occur.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and prepare microscope slides.

  • Scoring: Stain the slides and score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated cultures to that in the negative control cultures. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. Positive controls are included to validate the assay.

Conclusion and Future Directions

This comparative guide highlights the genotoxic potential of this compound, as indicated by positive findings in both bacterial and mammalian cell-based assays. In contrast, the available data for 4-chlorobenzenesulfonic acid and 3-nitrobenzenesulfonic acid, sodium salt suggest a lack of genotoxic activity in similar in vitro systems.

For researchers and drug development professionals, this information is critical. The positive genotoxicity findings for this compound would likely trigger further in vivo testing to determine its relevance to whole organisms and would necessitate a thorough risk assessment if its use is unavoidable. The non-genotoxic profiles of 4-chlorobenzenesulfonic acid and 3-nitrobenzenesulfonic acid, sodium salt make them potentially safer alternatives in applications where they can be functionally substituted.

It is imperative to acknowledge the limitations of the currently available public data. The absence of detailed, quantitative dose-response information for these compounds prevents a more granular comparison of their potencies. Therefore, this guide should be considered a starting point. For a definitive safety assessment, particularly for regulatory submissions, it is essential to conduct comprehensive genotoxicity studies according to international guidelines, generating robust quantitative data. This will enable a more precise risk characterization and support the development of safer chemical products.

References

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9). As laboratory professionals, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical waste. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance.

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is essential. This compound, is a chlorinated nitroaromatic compound, a class of chemicals that requires careful handling due to potential reactivity and toxicity.

Core Hazards

While some data indicates low acute toxicity, the primary concerns are significant irritation and potential long-term genetic damage.[1][2]

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[2]

  • Genotoxicity: Research, including the Ames Test, has indicated that this compound exhibits mutagenic properties under certain conditions, suggesting a potential risk of genetic damage.[1]

Required Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye Protection Wear chemical safety goggles with side-shields or a full-face shield.Conforms to OSHA and EN 166 (EU) standards to prevent eye contact from splashes or airborne dust.[3]
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile, neoprene).Gloves must be inspected for integrity before use. Prevents direct skin contact and absorption.[3]
Body Protection Wear a flame-resistant lab coat or impervious clothing.Protects against skin exposure from spills and splashes.[3]
Respiratory A NIOSH/MSHA-approved respirator is required if dust formation is likely or if working outside of a ventilated enclosure.Ensures that airborne particles are not inhaled, mitigating the risk of respiratory tract irritation.[4]

Part 2: Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must not be released into the environment.[3] Do not pour it down the drain or discard it as regular solid waste. The required method is transfer to a licensed hazardous waste disposal facility.[2][4]

Step 1: Waste Segregation and Containment
  • Action: Collect all waste containing this compound (including contaminated consumables like weigh boats, gloves, and paper towels) in a designated, robust, and sealable container.

  • Causality: Proper segregation prevents unintentional and dangerous reactions with other incompatible waste streams. A sealed container minimizes the risk of spills and airborne dust exposure during storage and transport.[3] Do not mix this waste with other chemicals.

Step 2: Hazardous Waste Labeling
  • Action: Immediately label the waste container. The label must be clear, legible, and securely affixed.

  • Content of the Label:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "17691-19-9"

    • Key Hazards: "Irritant, Potential Mutagen"

    • Accumulation Start Date

    • Your Name and Laboratory Information

  • Causality: Accurate labeling is a critical regulatory requirement (EPA, OSHA). It ensures that everyone who handles the container, from lab colleagues to waste disposal technicians, is fully aware of its contents and the associated dangers.

Step 3: Temporary Storage in the Laboratory
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be a secondary containment bin or tray.

  • Causality: Storing hazardous waste in a designated and contained area prevents spills from spreading and ensures the waste is secure until it can be collected. The location should be away from heat sources or ignition sources.[3]

Step 4: Arranging for Professional Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4]

  • Information to Provide: You will need to supply the EHS representative with the chemical name, CAS number, quantity of waste, and a copy of the Safety Data Sheet (SDS).

  • Causality: Professional disposal companies have the permits, equipment, and expertise to handle, transport, and dispose of hazardous materials in compliance with all federal, state, and local regulations.[5] The ultimate disposal method for chlorinated and nitroaromatic compounds is typically high-temperature incineration.[6]

Part 3: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.[3]

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 1.2.

  • Containment: Prevent the spill from spreading or entering drains.[3]

  • Cleanup:

    • For solid spills , carefully sweep or scoop the material into a hazardous waste container. Use spark-proof tools.[3] Avoid any actions that generate dust.

    • Clean the affected area thoroughly with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department immediately, regardless of the spill's size.

Part 4: Visualization of the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generated (this compound) ppe Is appropriate PPE being worn? start->ppe don_ppe Stop and Don Full PPE (Goggles, Gloves, Lab Coat) ppe->don_ppe No contain Segregate and Collect Waste in a Designated, Sealable Container ppe->contain Yes don_ppe->contain label Label Container Correctly (Name, CAS, Hazards, Date) contain->label store Store in Secondary Containment in Satellite Accumulation Area label->store contact_ehs Contact EHS or Approved Waste Contractor for Pickup store->contact_ehs document Maintain Disposal Records for Regulatory Compliance contact_ehs->document end Waste Transferred for Proper Disposal (Incineration) document->end

Caption: Disposal workflow for this compound.

References

  • This compound - Safety Data Sheet. Chemicalbook.
  • This compound | 17691-19-9. Benchchem.
  • Proper Disposal of Acridine-4-Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • 4-Chloro-3-nitrobenzenesulfonic acid SDS, 121-18-6 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. Thermo Fisher Scientific.
  • 4-Chloro-3-nitrobenzoic acid-SDS. MedChemExpress.
  • SAFETY DATA SHEET - Ethylsulfonic acid. Sigma-Aldrich.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA.

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Operational Guide: Personal Protective Equipment for Handling 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9).[1][2] As a Senior Application Scientist, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each procedural step, ensuring that safety protocols are not just followed, but are also self-validating systems. The primary audience for this guide includes researchers, scientists, and drug development professionals who may work with this compound.

Hazard Assessment & Risk Profile: The 'Why' Behind the 'What'

Understanding the specific toxicological profile of this compound is the foundation of an effective PPE strategy. This compound is not benign; it is a solid, often a powder, that presents multiple routes of exposure with distinct health hazards.[3]

Key Hazards:

  • Skin Irritation & Sensitization: The compound is a known skin irritant and may cause an allergic skin reaction.[3][4] This necessitates a robust barrier to prevent direct contact.

  • Serious Eye Irritation: Direct contact with the eyes can cause serious damage.[3][5] The powdered nature of the solid increases the risk of airborne particles reaching the eyes.

  • Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation.[3][5]

  • Potential Genotoxicity: Some studies, such as the Ames test, indicate that the compound may have mutagenic properties, suggesting a potential risk for genetic damage.[1] This elevates the importance of minimizing all routes of exposure, as the consequences could be long-term.

These hazards are formally classified under the Globally Harmonized System (GHS), as summarized below.

Hazard ClassCategoryGHS Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5]

The causality is clear: the potential for skin sensitization and genotoxicity demands a zero-contact policy, while the irritant nature of the compound dictates the specific level of eye, skin, and respiratory protection.

Core PPE Requirements: A Task-Based Approach

A one-size-fits-all approach to PPE is inefficient and can be unsafe. The required level of protection is directly proportional to the risk of exposure associated with a specific task. Engineering controls, such as fume hoods, are the primary line of defense and must always be utilized when handling this compound.[5][7]

Task 1: Low-Exposure Operations (e.g., Handling sealed containers, visual inspection)

  • Minimum PPE:

    • Body: Standard laboratory coat.

    • Hands: Single pair of nitrile gloves.

    • Eyes: Safety glasses with side shields.

Task 2: Moderate-Exposure Operations (Primary Handling) (e.g., Weighing solid, preparing solutions, conducting reactions under controlled conditions)

  • All work must be performed in a certified chemical fume hood.

  • Core PPE:

    • Body: Laboratory coat, fully buttoned.[7]

    • Hands: Double-gloving is required. An inner nitrile glove with an outer glove providing greater chemical resistance (see Section 3).

    • Eyes: Chemical splash goggles are mandatory.[8] Safety glasses are insufficient protection against splashes and airborne powder.

Task 3: High-Exposure & Emergency Operations (e.g., Large-scale transfers, cleaning up spills, uncontrolled reactions)

  • Enhanced PPE:

    • Body: A chemical-resistant apron over a laboratory coat. For significant spills, impervious coveralls may be necessary.[8][9]

    • Hands: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over an inner nitrile glove.[10]

    • Eyes/Face: A full-face shield worn over chemical splash goggles.[7]

    • Respiratory: If dust cannot be controlled or in case of a large spill outside of a fume hood, a respirator is required.[8] An N95 mask may suffice for nuisance dust, but a full-face respirator with appropriate cartridges offers superior protection.[8]

Detailed PPE Selection & Protocols

Hand Protection: The Primary Barrier

Disposable nitrile gloves offer broad, short-term protection but may not be sufficient for prolonged contact with this compound.[7] Glove selection should be based on chemical compatibility data.

Glove MaterialPerformance with Aromatic Nitrocompounds & Sulfonic AcidsKey Considerations
Nitrile Fair to GoodSuitable for incidental contact and as an inner glove. Not recommended for prolonged exposure or immersion.[10] Prone to degradation with some solvents.
Neoprene GoodOffers good dexterity and resistance to a range of acids and caustics. A solid choice for an outer glove during standard handling.[10]
Butyl Rubber ExcellentProvides superior resistance to nitro-compounds, ketones, and esters. Recommended for high-exposure tasks and spill cleanup.[10] Can be less dexterous.

Protocol for Double-Gloving and Removal:

  • Donning: Wash and dry hands. Don the first pair of nitrile gloves. Don the second, more resistant pair of gloves over the first, ensuring the cuff of the outer glove covers the cuff of the lab coat sleeve.

  • Removal: Grasp the outside of one outer glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Slide the fingers of your ungloved hand under the wrist of the remaining outer glove. Peel it off from the inside, creating a "bag" for both gloves.

  • Dispose of the outer gloves.

  • Remove the inner gloves using the same technique.

Eye and Face Protection
  • Chemical Splash Goggles: Must be worn for all moderate and high-exposure tasks. They provide a seal around the eyes, protecting from airborne powder and liquid splashes.[8]

  • Face Shield: A face shield is required in addition to goggles whenever there is a significant risk of explosion, exothermic reaction, or large splashes.[7]

Decontamination and Disposal Plan

Proper removal of PPE is a critical step to prevent cross-contamination. All used PPE is considered hazardous waste and must be disposed of accordingly.[3]

PPE Doffing (Removal) Sequence

The sequence of removal is designed to systematically eliminate sources of contamination, moving from most to least contaminated.

Doffing_Sequence cluster_contaminated_area Contaminated Area cluster_clean_area Transition to Clean Area A 1. Decontaminate Outer Gloves B 2. Remove Outer Gloves A->B Dispose C 3. Remove Face Shield/Apron B->C D 4. Remove Goggles C->D Dispose E 5. Remove Lab Coat D->E Dispose F 6. Remove Inner Gloves E->F Dispose G 7. Wash Hands Thoroughly F->G

Caption: PPE removal sequence to minimize cross-contamination.

Chemical and PPE Waste Disposal Workflow

Disposal must comply with all local, state, and federal regulations. Never discharge this compound or its solutions into drains.[8]

  • Segregation at Source: All materials that have come into contact with the chemical are considered hazardous waste. This includes:

    • Used PPE (gloves, aprons).

    • Contaminated consumables (weigh paper, pipette tips, paper towels).

    • Empty chemical containers.

    • Surplus chemical and reaction waste.

  • Containment:

    • Solid Waste: Collect in a designated, clearly labeled, leak-proof hazardous waste container.

    • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[11]

Waste_Disposal_Workflow Start Waste Generation (Used PPE, Chemical Residue) Segregate Segregate into Labeled Hazardous Waste Bins Start->Segregate Solid_Waste Solid Waste (Gloves, Paper Towels) Solid_Container Solid Waste Container (Labeled, Sealed) Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Aqueous Solutions) Liquid_Container Liquid Waste Container (Labeled, Sealed) Liquid_Waste->Liquid_Container Container Empty Product Container Container->Solid_Container Segregate->Solid_Waste Solid Segregate->Liquid_Waste Liquid Segregate->Container Container Final_Disposal Store in Satellite Accumulation Area Solid_Container->Final_Disposal Liquid_Container->Final_Disposal Pickup Licensed Disposal Company Pickup Final_Disposal->Pickup

Caption: Workflow for proper segregation and disposal of contaminated waste.

By adhering to this comprehensive guide, laboratory professionals can confidently handle this compound, ensuring both personal safety and environmental compliance.

References

  • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Available at: [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. Available at: [Link]

  • Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare. Available at: [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Pittsburgh Environmental Health and Safety. Available at: [Link]

  • CHEMICAL RESISTANCE CHART. (n.d.). R.S. Hughes. Available at: [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Available at: [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley Environment, Health and Safety. Available at: [Link]

Sources

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